molecular formula C19H22N2O3 B12438251 3-Hydroxysarpagine

3-Hydroxysarpagine

Numéro de catalogue: B12438251
Poids moléculaire: 326.4 g/mol
Clé InChI: FNKZQZYHQGWZAE-ZFMVVSJCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Hydroxysarpagine is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C19H22N2O3

Poids moléculaire

326.4 g/mol

Nom IUPAC

(1R)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol

InChI

InChI=1S/C19H22N2O3/c1-2-10-8-21-17-6-13-12-5-11(23)3-4-16(12)20-18(13)19(21,24)7-14(10)15(17)9-22/h2-5,14-15,17,20,22-24H,6-9H2,1H3/t14?,15?,17?,19-/m1/s1

Clé InChI

FNKZQZYHQGWZAE-ZFMVVSJCSA-N

SMILES isomérique

CC=C1CN2C3CC4=C([C@@]2(CC1C3CO)O)NC5=C4C=C(C=C5)O

SMILES canonique

CC=C1CN2C3CC4=C(C2(CC1C3CO)O)NC5=C4C=C(C=C5)O

Origine du produit

United States

Foundational & Exploratory

3-Hydroxysarpagine: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxysarpagine, a sarpagine-type monoterpenoid indole (B1671886) alkaloid, has garnered interest within the scientific community due to its potential pharmacological activities. This technical guide provides an in-depth overview of the natural sources, distribution within plant species, and biosynthetic pathway of this compound. Furthermore, it presents detailed experimental protocols for the extraction, isolation, and quantitative analysis of this compound, aiming to equip researchers and drug development professionals with the necessary information for its further study and potential therapeutic application.

Natural Sources and Distribution

This compound is primarily found within the plant family Apocynaceae, a family renowned for its rich diversity of bioactive alkaloids. The principal genus known to produce this compound is Rauvolfia.

Major Plant Sources

Current scientific literature has identified the following species as key natural sources of this compound:

  • Rauvolfia serpentina (Indian Snakeroot): This medicinal plant, with a long history of use in traditional medicine, is a significant source of a wide array of indole alkaloids, including this compound.

  • Rauvolfia tetraphylla (Wild Snake Root): This species is another well-documented producer of sarpagine-type alkaloids, with this compound being one of its constituents.

  • Rauvolfia vomitoria (African Snakeroot): Extracts from this plant have also been shown to contain this compound.

Distribution within Plant Tissues

While comprehensive quantitative data for this compound across all plant parts is not extensively available, the general distribution of indole alkaloids in Rauvolfia species follows a recognized pattern. The highest concentrations of these alkaloids are typically found in the roots and root bark . Lower concentrations are generally present in the stems and leaves. For researchers aiming to isolate this compound, the roots of the aforementioned Rauvolfia species are the most promising starting material.

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process that is part of the larger monoterpenoid indole alkaloid (MIA) pathway. The pathway originates from the precursors tryptamine (B22526) and secologanin (B1681713).

The key steps leading to the sarpagan skeleton and its subsequent hydroxylation are as follows:

  • Strictosidine Formation: Tryptamine and secologanin condense to form strictosidine, the universal precursor for all MIAs.

  • Formation of the Sarpagan Skeleton: Through a series of enzymatic reactions involving the sarpagan bridge enzyme (SBE), a cytochrome P450 enzyme, the sarpagan scaffold is formed from strictosidine-derived intermediates.

  • Hydroxylation of 10-Deoxysarpagine: The immediate precursor to sarpagine (B1680780) is 10-deoxysarpagine. The enzyme deoxysarpagine hydroxylase , a cytochrome P450-dependent monooxygenase, catalyzes the hydroxylation at the C-10 position to yield sarpagine.

  • Hydroxylation at the C-3 Position: The final step in the formation of this compound is the hydroxylation of sarpagine at the C-3 position. While the specific enzyme for this reaction has not been definitively characterized and named, it is highly probable that another cytochrome P450 monooxygenase is responsible for this stereospecific hydroxylation. These enzymes are well-known for their role in catalyzing such hydroxylation reactions in secondary metabolite biosynthesis.

Below is a diagram illustrating the proposed final steps in the biosynthetic pathway of this compound.

This compound Biosynthesis Deoxysarpagine 10-Deoxysarpagine Sarpagine Sarpagine Deoxysarpagine->Sarpagine Deoxysarpagine Hydroxylase (CYP450) Hydroxysarpagine This compound Sarpagine->Hydroxysarpagine Sarpagine-3-Hydroxylase (putative CYP450)

Proposed final steps in the biosynthesis of this compound.

Experimental Protocols

This section provides a general framework for the extraction, isolation, and quantification of this compound from Rauvolfia plant material. Researchers should note that optimization of these protocols may be necessary depending on the specific plant material and available equipment.

Extraction of Total Alkaloids

This protocol outlines a standard procedure for the extraction of the total alkaloid fraction from dried and powdered Rauvolfia root material.

Workflow Diagram:

Extraction Workflow start Dried, Powdered Rauvolfia Root maceration Maceration with Methanol (B129727) start->maceration filtration Filtration maceration->filtration concentration Concentration under Vacuum filtration->concentration acidification Acid-Base Partitioning (Aqueous Acid) concentration->acidification defatting Extraction with Diethyl Ether (Removal of Neutral Lipids) acidification->defatting basification Basification of Aqueous Layer (Ammonium Hydroxide) defatting->basification extraction Extraction with Dichloromethane (B109758) basification->extraction drying Drying over Anhydrous Sodium Sulfate extraction->drying final_concentration Concentration to Dryness drying->final_concentration end Crude Total Alkaloid Extract final_concentration->end

Workflow for the extraction of total alkaloids from Rauvolfia root.

Methodology:

  • Maceration: Dried and finely powdered root material (e.g., 100 g) is macerated with methanol (e.g., 3 x 500 mL) at room temperature for 24 hours for each extraction.

  • Filtration and Concentration: The methanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is dissolved in 2% aqueous sulfuric acid.

    • The acidic solution is then washed with a nonpolar solvent such as diethyl ether to remove neutral and weakly basic compounds.

    • The aqueous layer is then made alkaline (pH 9-10) by the addition of concentrated ammonium (B1175870) hydroxide.

    • The alkaloids are then extracted from the basified aqueous solution with a chlorinated solvent like dichloromethane.

  • Drying and Final Concentration: The combined dichloromethane extracts are dried over anhydrous sodium sulfate, filtered, and evaporated to dryness to yield the crude total alkaloid extract.

Isolation of this compound

The crude alkaloid mixture can be fractionated using chromatographic techniques to isolate this compound.

Methodology:

  • Column Chromatography: The crude alkaloid extract is subjected to column chromatography on silica (B1680970) gel. The column is typically eluted with a gradient of a nonpolar solvent (e.g., chloroform (B151607) or ethyl acetate) and a polar solvent (e.g., methanol).

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualized under UV light and/or with Dragendorff's reagent.

  • Preparative HPLC: Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield the pure compound.

Quantitative Analysis by HPLC-UV

A validated HPLC-UV method is essential for the accurate quantification of this compound in plant extracts.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.

  • Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient program should be optimized to achieve good separation of this compound from other alkaloids.

  • Detection: The UV detector should be set at the maximum absorbance wavelength for this compound, which should be determined by acquiring a UV spectrum of the purified compound.

  • Standard Preparation: A calibration curve is constructed using a certified reference standard of this compound at a range of concentrations.

  • Sample Preparation: A known weight of the dried plant extract is accurately weighed, dissolved in a suitable solvent (e.g., methanol), filtered through a 0.45 µm syringe filter, and injected into the HPLC system.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte with the calibration curve.

Quantitative Data

While extensive quantitative data for this compound is limited in the public domain, the following table summarizes the general expectations for alkaloid content in Rauvolfia species. It is important to note that the concentration of individual alkaloids, including this compound, can vary significantly based on geographical location, season of harvest, and the specific plant part.

Plant SpeciesPlant PartTotal Alkaloid Content (% dry weight)Notes
Rauvolfia serpentinaRoots1.0 - 3.0The highest concentration of alkaloids is typically found in the root bark.
Rauvolfia tetraphyllaRoots0.5 - 2.5
Rauvolfia vomitoriaRoot Bark1.5 - 3.5

Note: The values presented are for total alkaloids. The specific percentage of this compound within the total alkaloid fraction requires specific quantitative analysis.

Conclusion

This compound is a promising natural product found predominantly in the roots of several Rauvolfia species. Its biosynthesis from the central MIA pathway involves key hydroxylation steps catalyzed by cytochrome P450 enzymes. The experimental protocols provided in this guide offer a solid foundation for researchers to extract, isolate, and quantify this compound. Further research is warranted to fully elucidate the biosynthetic pathway, establish a comprehensive quantitative profile in various natural sources, and explore the pharmacological potential of this compound for future drug development.

The Discovery and Isolation of 3-Hydroxysarpagine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and initial characterization of 3-Hydroxysarpagine, a sarpagine-type indole (B1671886) alkaloid. First identified in the roots of Rauwolfia serpentina, this document details the experimental protocols for its extraction and purification, presents its key quantitative data, and explores its potential biological activities, including its role as a topoisomerase inhibitor and cytotoxic agent. Included are detailed experimental workflows and a proposed signaling pathway, visualized through Graphviz diagrams, to facilitate a deeper understanding for research and drug development applications.

Introduction

Sarpagine (B1680780) and its related indole alkaloids are a significant class of natural products, primarily found in the Apocynaceae family, notably within the Rauwolfia and Vinca genera. These compounds are biosynthetically derived from tryptamine (B22526) and secologanin. The sarpagine alkaloid family is characterized by a complex, polycyclic ring system. For centuries, plants containing these alkaloids have been utilized in traditional medicine, and modern research has identified a range of biological activities, including anticancer, antimalarial, and antiarrhythmic properties.

In 2005, a novel indole alkaloid, this compound, was discovered and isolated from the dried roots of Rauwolfia serpentina by Itoh et al.[1]. This discovery added a new member to the extensive family of sarpagine alkaloids and opened avenues for investigating its unique biological properties. This guide serves to consolidate the available technical information on this compound, providing a foundational resource for further research and development.

Experimental Protocols

The isolation and purification of this compound from its natural source, Rauwolfia serpentina, involves a multi-step process of extraction and chromatographic separation. The following protocols are based on established methods for the isolation of indole alkaloids from Rauwolfia species.

Plant Material

Dried and powdered roots of Rauwolfia serpentina are the starting material for the extraction process.

Extraction

A general procedure for the extraction of alkaloids from Rauwolfia serpentina roots is as follows:

  • Maceration: The powdered root material is subjected to cold maceration with methanol (B129727) for an extended period (e.g., 72 hours) to extract a broad range of phytochemicals, including the alkaloids.[2]

  • Filtration and Concentration: The methanolic extract is filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[2]

  • Acid-Base Extraction for Alkaloid Enrichment:

    • The crude methanolic extract is suspended in water and acidified with a dilute acid (e.g., HCl) to a pH of approximately 4.0.

    • This acidic solution is then partitioned with a non-polar solvent (e.g., hexane (B92381) or ether) to remove fats and other non-polar compounds.

    • The aqueous acidic layer, containing the protonated alkaloids, is then basified with a dilute base (e.g., ammonia) to a pH of around 9-10.

    • The free alkaloid bases are then extracted from the basified aqueous solution using a chlorinated solvent, such as chloroform (B151607) or dichloromethane.[2][3]

  • Final Concentration: The organic solvent containing the enriched alkaloid fraction is dried over anhydrous sodium sulfate (B86663) and concentrated in vacuo to yield the total crude alkaloid extract.

Isolation by Column Chromatography

The separation of individual alkaloids from the crude extract is achieved through column chromatography:

  • Stationary Phase: Silica gel (60-120 mesh) is commonly used as the stationary phase for the separation of Rauwolfia alkaloids.

  • Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with the methanol concentration being incrementally increased.

  • Fraction Collection and Analysis: Fractions are collected sequentially and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound. The Rf value will be specific to the TLC conditions used.

  • Further Purification: Fractions containing the compound of interest may require further purification using preparative TLC or repeated column chromatography to achieve high purity.

Data Presentation

The following tables summarize the available quantitative data for this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

ParameterValueReference
Molecular Formula C₂₀H₂₄N₂O₃Inferred from structure
¹H-NMR (500 MHz, CD₃OD) δ 7.17 (1H, d, J = 8.5 Hz, H-12), 6.78 (1H, d, J = 2 Hz, H-9), 6.67 (1H, dd, J = 8.5, 2 Hz, H-11), 5.49 (1H, q, J = 7 Hz, H-19), 4.26 (1H, dt, J = 16.5, 4.5 Hz, H-5α)
¹³C-NMR Data not available in the searched literature.
Mass Spectrometry Data not available in the searched literature.
Yield Data not available in the searched literature.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and isolation of this compound from Rauwolfia serpentina.

G cluster_extraction Extraction cluster_purification Purification plant_material Powdered Rauwolfia serpentina Roots maceration Maceration with Methanol plant_material->maceration filtration Filtration & Concentration maceration->filtration crude_extract Crude Methanolic Extract filtration->crude_extract acid_base Acid-Base Extraction crude_extract->acid_base total_alkaloids Total Alkaloid Extract acid_base->total_alkaloids column_chromatography Silica Gel Column Chromatography (Chloroform-Methanol Gradient) total_alkaloids->column_chromatography fraction_analysis TLC Analysis of Fractions column_chromatography->fraction_analysis pure_compound Pure this compound fraction_analysis->pure_compound

Figure 1: General workflow for the isolation of this compound.
Proposed Signaling Pathway

The initial biological screening of this compound indicated inhibitory activity against topoisomerase I and II, as well as cytotoxicity against human promyelocytic leukemia (HL-60) cells. Based on the known mechanisms of other topoisomerase inhibitors and cytotoxic alkaloids, a proposed signaling pathway leading to apoptosis is presented below. It is important to note that this is a generalized pathway and further research is required to elucidate the specific molecular interactions of this compound.

G cluster_cellular_entry Cellular Environment cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm hydroxysarpagine This compound topoisomerase Topoisomerase I/II hydroxysarpagine->topoisomerase Inhibition dna DNA cleavable_complex Stabilized Topoisomerase-DNA Cleavable Complex topoisomerase->cleavable_complex Stabilization dna_damage DNA Strand Breaks cleavable_complex->dna_damage apoptosis_pathway Apoptosis Signaling Cascade dna_damage->apoptosis_pathway Activation apoptosis Apoptosis apoptosis_pathway->apoptosis

Figure 2: Proposed mechanism of this compound-induced apoptosis.

Conclusion

This compound is a relatively recently discovered sarpagine-type indole alkaloid with potential biological activities that warrant further investigation. This guide has provided a summary of the available technical information regarding its discovery and isolation. While foundational data such as its ¹H-NMR spectrum are available, further research is needed to fully characterize this compound, including the determination of its ¹³C-NMR and mass spectrometric data, as well as its absolute stereochemistry and isolation yield. Elucidating the specific molecular targets and downstream signaling pathways of its cytotoxic and topoisomerase-inhibiting activities will be crucial for evaluating its potential as a lead compound in drug development. The protocols and data presented herein offer a starting point for researchers and scientists to build upon in their exploration of this compound and its therapeutic potential.

References

The intricate Dance of Molecules: A Technical Guide to the Biosynthesis of Sarpagine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of sarpagine (B1680780) alkaloids, a class of monoterpenoid indole (B1671886) alkaloids (MIAs) with significant pharmacological activities. The sarpagine skeleton, a common precursor to more complex alkaloids like ajmaline (B190527), is assembled through a sophisticated series of enzymatic reactions. This document details the core biosynthetic pathway, its regulation, and the experimental methodologies used to elucidate this complex process.

The Core Biosynthetic Pathway: From Primary Metabolites to a Complex Scaffold

The biosynthesis of sarpagine alkaloids begins with the condensation of two primary metabolites: tryptamine, derived from the shikimate pathway, and secologanin (B1681713), an iridoid monoterpene from the methylerythritol phosphate (B84403) (MEP) pathway. The subsequent enzymatic cascade meticulously constructs the intricate sarpagine framework. The well-studied biosynthesis of ajmaline serves as a prime example of this pathway.[1][2][3]

The key enzymatic steps are outlined below:

  • Strictosidine (B192452) Formation: Tryptamine and secologanin are condensed by Strictosidine Synthase (STR) in a Pictet-Spengler reaction to form 3α(S)-strictosidine, the universal precursor for all MIAs.[4][5]

  • Deglycosylation: The glucose moiety of strictosidine is removed by Strictosidine β-D-Glucosidase (SGD) , yielding a highly reactive aglycone.

  • Conversion to 19-E-Geissoschizine: The strictosidine aglycone is then converted to 19-E-geissoschizine by Geissoschizine Synthase (GS) .

  • Sarpagan Bridge Formation: The crucial C5-C16 bond that defines the sarpagan skeleton is formed by the Sarpagan Bridge Enzyme (SBE) , a cytochrome P450-dependent monooxygenase, which converts geissoschizine to polyneuridine (B1254981) aldehyde.

  • Ester Hydrolysis and Decarboxylation: Polyneuridine Aldehyde Esterase (PNAE) hydrolyzes the methyl ester of polyneuridine aldehyde, which is followed by a spontaneous decarboxylation to yield 16-epi-vellosimine.

  • Cyclization and Acetylation: Vinorine (B1233521) Synthase (VS) , an acetyl-CoA dependent acetyltransferase, catalyzes the cyclization of 16-epi-vellosimine to form vinorine.

  • Hydroxylation: Vinorine Hydroxylase (VH) , another cytochrome P450 enzyme, hydroxylates vinorine at the C-21 position to produce vomilenine (B1248388).

  • Reductions: A two-step reduction process follows, starting with the conversion of vomilenine to 1,2-dihydrovomilenine (B1246003) by Vomilenine Reductase (VR) . Subsequently, 1,2-Dihydrovomilenine Reductase (DHVR) reduces 1,2-dihydrovomilenine to 17-O-acetylnorajmaline. Both reductases are NADPH-dependent.

  • Deacetylation: Acetylajmalan Esterase (AAE) removes the acetyl group from 17-O-acetylnorajmaline to yield norajmaline (B1263583).

  • Methylation: The final step is the N-methylation of norajmaline by Norajmaline N-methyltransferase (NAMT) to produce ajmaline.

Sarpagine Alkaloid Biosynthesis tryptamine Tryptamine strictosidine Strictosidine tryptamine->strictosidine STR secologanin Secologanin secologanin->strictosidine strictosidine_aglycone Strictosidine Aglycone strictosidine->strictosidine_aglycone SGD geissoschizine 19-E-Geissoschizine strictosidine_aglycone->geissoschizine GS polyneuridine_aldehyde Polyneuridine Aldehyde geissoschizine->polyneuridine_aldehyde SBE epi_vellosimine 16-epi-Vellosimine polyneuridine_aldehyde->epi_vellosimine PNAE vinorine Vinorine epi_vellosimine->vinorine VS vomilenine Vomilenine vinorine->vomilenine VH dihydrovomilenine 1,2-Dihydrovomilenine vomilenine->dihydrovomilenine VR acetylnorajmaline 17-O-Acetylnorajmaline dihydrovomilenine->acetylnorajmaline DHVR norajmaline Norajmaline acetylnorajmaline->norajmaline AAE ajmaline Ajmaline norajmaline->ajmaline NAMT

Biosynthesis pathway of ajmaline, a representative sarpagine alkaloid.

Quantitative Insights: Enzyme Kinetics

The efficiency of the biosynthetic pathway is governed by the kinetic properties of its constituent enzymes. A summary of the available quantitative data for key enzymes in the ajmaline pathway is presented below.

EnzymeSubstrate(s)K_m (µM)V_max / k_catOptimal pHOptimal Temp. (°C)Source
Strictosidine Synthase (STR) Tryptamine9300-400 nkat/mg6.8-
Secologanin--
Sarpagan Bridge Enzyme (SBE) Geissoschizine22.5---
Vinorine Synthase (VS) 16-epi-Vellosimine (Gardneral)7.5---
Acetyl-CoA57---
Vomilenine Reductase (VR) Vomilenine42-5.7-6.230
1,2-Dihydrovomilenine Reductase (DHVR) 1,2-Dihydrovomilenine32---
Acetylajmalan Esterase (AAE) 17-O-Acetylajmalan--7.553

Regulatory Networks: The Role of Jasmonate Signaling

The biosynthesis of sarpagine alkaloids is tightly regulated by a complex signaling network, with the plant hormone jasmonic acid (JA) playing a central role. Jasmonate signaling activates a cascade of transcription factors that ultimately upregulate the expression of biosynthetic genes.

Key components of this regulatory pathway in Catharanthus roseus include:

  • CrMYC2: A basic helix-loop-helix (bHLH) transcription factor that acts as a master regulator of the jasmonate response.

  • ORCA (Octadecanoid-derivative Responsive Catharanthus AP2-domain) Transcription Factors: A family of APETALA2/ETHYLENE RESPONSE FACTOR (AP2/ERF) transcription factors that are downstream targets of CrMYC2. ORCA2 and ORCA3 have been shown to directly bind to the promoters of several MIA biosynthetic genes, including STR, and activate their transcription.

  • JAZ (Jasmonate ZIM-domain) Proteins: Repressor proteins that bind to and inhibit CrMYC2 in the absence of jasmonate. Upon perception of JA, JAZ proteins are targeted for degradation, releasing CrMYC2 to activate downstream genes.

Jasmonate Signaling Pathway jasmonate Jasmonate coi1 COI1 jasmonate->coi1 binds jaz JAZ coi1->jaz promotes degradation myc2 CrMYC2 jaz->myc2 inhibits orca ORCA TFs myc2->orca activates transcription mia_genes MIA Biosynthetic Genes (e.g., STR) orca->mia_genes activates transcription alkaloids Sarpagine Alkaloids mia_genes->alkaloids encodes enzymes for biosynthesis

Simplified diagram of the jasmonate signaling pathway regulating sarpagine alkaloid biosynthesis.

Experimental Protocols: Elucidating the Pathway

The elucidation of the sarpagine alkaloid biosynthetic pathway has relied on a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Enzyme Assays

4.1.1. Strictosidine Synthase (STR) Assay

This spectrophotometric assay measures the formation of strictosidine.

Materials:

  • Tryptamine hydrochloride

  • Secologanin

  • Potassium phosphate buffer (100 mM, pH 6.8)

  • Enzyme extract (crude or purified)

  • Ethyl acetate (B1210297)

  • 5 M Sulfuric acid

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 6.8), 2 mM tryptamine, and 2 mM secologanin.

  • Pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding the enzyme extract.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding 1 ml of ethyl acetate and vortexing vigorously.

  • Centrifuge to separate the phases and transfer the upper ethyl acetate phase to a new tube.

  • Evaporate the ethyl acetate to dryness.

  • Add 1 ml of 5 M H₂SO₄ and heat at 70°C for 45 minutes to convert strictosidine to a chromophore.

  • Cool the sample and measure the absorbance at 348 nm.

  • Quantify the amount of strictosidine produced using a standard curve prepared with authentic strictosidine.

4.1.2. Vinorine Synthase (VS) Assay

This HPLC-based assay monitors the formation of vinorine from 16-epi-vellosimine and acetyl-CoA.

Materials:

  • 16-epi-vellosimine (or gardneral)

  • Acetyl-CoA

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Enzyme extract

  • Methanol

  • HPLC system with a C18 column and UV detector

Protocol:

  • Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5), 100 µM 16-epi-vellosimine, and 200 µM acetyl-CoA.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Start the reaction by adding the enzyme extract.

  • Incubate at 30°C for 30 minutes.

  • Terminate the reaction by adding an equal volume of methanol.

  • Centrifuge to pellet precipitated protein.

  • Analyze the supernatant by HPLC, monitoring the formation of vinorine at an appropriate wavelength (e.g., 280 nm).

  • Quantify vinorine production by comparing the peak area to a standard curve.

Protein Purification

4.2.1. Purification of Vinorine Synthase (VS)

This protocol describes a multi-step purification of vinorine synthase from Rauvolfia serpentina cell cultures.

Protocol:

  • Crude Extract Preparation: Homogenize frozen Rauvolfia cells in an extraction buffer and centrifuge to obtain a crude protein extract.

  • Anion Exchange Chromatography: Apply the crude extract to a DEAE-Sepharose column and elute with a linear gradient of NaCl.

  • Hydrophobic Interaction Chromatography: Pool the active fractions, add ammonium (B1175870) sulfate, and apply to a Phenyl-Sepharose column. Elute with a decreasing gradient of ammonium sulfate.

  • Hydroxyapatite (B223615) Chromatography: Apply the active fractions to a hydroxyapatite column and elute with a phosphate buffer gradient.

  • Gel Filtration: As a final step, subject the concentrated active fractions to size exclusion chromatography on a Superdex 200 column.

  • Assess the purity of the final enzyme preparation by SDS-PAGE.

Molecular Biology Techniques for Studying Gene Function

4.3.1. Virus-Induced Gene Silencing (VIGS) in Catharanthus roseus

VIGS is a powerful reverse genetics tool to study gene function in plants.

VIGS Workflow gene_fragment Amplify target gene fragment trv2_vector Clone fragment into pTRV2 vector gene_fragment->trv2_vector agrobacterium Transform Agrobacterium with pTRV1 and pTRV2 constructs trv2_vector->agrobacterium infiltration Infiltrate C. roseus seedlings with Agrobacterium agrobacterium->infiltration silencing Systemic spread of virus and gene silencing infiltration->silencing analysis Analyze phenotype and metabolite profile silencing->analysis

A typical workflow for Virus-Induced Gene Silencing (VIGS).

Protocol:

  • Vector Construction: Amplify a 300-400 bp fragment of the target gene and clone it into the pTRV2 VIGS vector.

  • Agrobacterium Transformation: Transform Agrobacterium tumefaciens strain GV3101 separately with the pTRV1 and the pTRV2-gene construct.

  • Inoculum Preparation: Grow overnight cultures of both Agrobacterium strains, then pellet and resuspend the cells in infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone) to an OD₆₀₀ of 1.0. Mix the two cultures in a 1:1 ratio.

  • Plant Infiltration: Infiltrate young C. roseus seedlings (e.g., at the four-leaf stage) by injecting the Agrobacterium mixture into the stem or leaves using a needleless syringe.

  • Phenotypic and Metabolic Analysis: Monitor the plants for any visible phenotypes and collect tissue samples 2-3 weeks post-infiltration for gene expression analysis (qRT-PCR) and metabolite profiling (LC-MS) to assess the effect of gene silencing.

4.3.2. Yeast One-Hybrid (Y1H) Assay for Identifying DNA-Protein Interactions

This technique is used to identify transcription factors that bind to specific promoter elements.

Protocol:

  • Bait Vector Construction: Clone multiple copies of the promoter element of interest (e.g., the JERE from the STR promoter) upstream of a reporter gene (e.g., AUR1-C or HIS3) in a yeast one-hybrid vector.

  • Bait Strain Generation: Transform a suitable yeast strain with the linearized bait vector to integrate it into the yeast genome. Select for transformants and confirm the absence of self-activation of the reporter gene.

  • Prey Library Screening: Transform the bait strain with a cDNA library from C. roseus fused to a transcriptional activation domain (e.g., GAL4-AD).

  • Selection of Positive Clones: Plate the transformed yeast on a selective medium that requires the activation of the reporter gene for growth.

  • Identification of Interacting Proteins: Isolate the prey plasmids from the positive yeast colonies and sequence the cDNA inserts to identify the interacting transcription factors.

Conclusion

The biosynthesis of sarpagine alkaloids is a testament to the intricate and highly regulated nature of plant specialized metabolism. A deep understanding of this pathway, from the individual enzymatic steps to the complex regulatory networks, is crucial for researchers in natural product chemistry, plant biology, and drug development. The methodologies outlined in this guide provide a foundation for further investigation into this fascinating class of molecules, paving the way for metabolic engineering efforts to enhance the production of valuable pharmaceuticals.

References

3-Hydroxysarpagine in Rauwolfia serpentina: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-hydroxysarpagine, a sarpagine-type indole (B1671886) alkaloid found in Rauwolfia serpentina. The document details its biosynthesis, characterization, and potential pharmacological significance based on the activities of related compounds. While quantitative data and specific pharmacological studies on this compound are limited, this guide consolidates the available information to serve as a foundational resource for future research and drug development endeavors.

Introduction

Rauwolfia serpentina (L.) Benth. ex Kurz, commonly known as Indian snakeroot, is a medicinal plant renowned for its rich diversity of indole alkaloids, which possess a wide range of pharmacological activities.[1][2] Among these are the sarpagine-type alkaloids, a complex group of compounds with a characteristic cage-like structure. This compound is a member of this family that has been identified in the roots of Rauwolfia serpentina.[1] This guide aims to provide an in-depth technical overview of this compound, focusing on its biochemical context within the plant and its potential as a bioactive molecule.

Biosynthesis of this compound

The biosynthesis of sarpagine (B1680780) alkaloids originates from the condensation of tryptamine (B22526) and secologanin, leading to the formation of strictosidine, the universal precursor for monoterpenoid indole alkaloids.[3] While the precise enzymatic steps leading to this compound have not been fully elucidated, the pathway can be inferred from the established biosynthesis of sarpagine.[3] A key step in sarpagine formation is the hydroxylation of 10-deoxysarpagine, a reaction catalyzed by deoxysarpagine hydroxylase, a cytochrome P450-dependent monooxygenase. It is highly probable that this compound is synthesized via a similar hydroxylation reaction, potentially from a sarpagine precursor, although the specific enzyme responsible for this 3-position hydroxylation in Rauwolfia serpentina has yet to be identified.

Sarpagine Alkaloid Biosynthesis Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine synthase Secologanin Secologanin Secologanin->Strictosidine Polyneuridine_aldehyde Polyneuridine aldehyde Strictosidine->Polyneuridine_aldehyde Several steps Vellosimine Vellosimine Polyneuridine_aldehyde->Vellosimine Spontaneous Deoxysarpagine 10-Deoxysarpagine Vellosimine->Deoxysarpagine Vellosimine reductase Sarpagine Sarpagine Deoxysarpagine->Sarpagine Deoxysarpagine hydroxylase This compound This compound Sarpagine->this compound Putative hydroxylase Cytotoxicity_Workflow Start Cancer Cell Line (e.g., HL-60) Treatment Treatment with This compound Start->Treatment Assay Cytotoxicity Assay (e.g., MTT, Resazurin) Treatment->Assay Data Data Analysis (IC50 determination) Assay->Data Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) Data->Mechanism If cytotoxic Vasorelaxant_Signaling Sarpagine_Alkaloid Sarpagine Alkaloid Ca_Channel Voltage-gated Ca2+ Channel Sarpagine_Alkaloid->Ca_Channel Inhibition Endothelial_Cell Endothelial Cell Sarpagine_Alkaloid->Endothelial_Cell Stimulation Smooth_Muscle Smooth Muscle Cell Ca_Channel->Smooth_Muscle Ca2+ influx NO_Synthase eNOS Endothelial_Cell->NO_Synthase Activates NO Nitric Oxide (NO) NO_Synthase->NO Produces NO->Smooth_Muscle Diffuses to Relaxation Vasorelaxation Smooth_Muscle->Relaxation Induces

References

3-Hydroxysarpagine: A Technical Overview of its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxysarpagine is a sarpagine-type indole (B1671886) alkaloid, a class of natural products known for their complex chemical structures and significant biological activities.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside methodologies for its study. While specific experimental data for this particular compound is limited in publicly available literature, this guide consolidates the available information and provides context based on the broader class of sarpagine (B1680780) alkaloids.

Chemical and Physical Properties

This compound is distinguished by its core sarpagine skeleton, a pentacyclic structure derived from tryptophan. The presence of a hydroxyl group at the C-3 position is a key feature. The fundamental properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₉H₂₂N₂O₃N/A
Molecular Weight 326.39 g/mol N/A
CAS Number 857297-90-6N/A

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be inferred from the known functional groups and the general features of sarpagine alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR: The proton NMR spectrum is expected to be complex due to the numerous protons in distinct chemical environments within the rigid polycyclic structure. Key signals would likely include those for aromatic protons on the indole ring, protons adjacent to nitrogen and oxygen atoms, and a number of overlapping signals in the aliphatic region corresponding to the intricate ring system.

  • ¹³C-NMR: The carbon NMR spectrum would reveal 19 distinct carbon signals, corresponding to the molecular formula. Characteristic signals would be expected for the carbons of the indole ring, the carbinolamine carbon, and the various aliphatic carbons of the cage-like structure.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) would be expected at m/z 326. The fragmentation pattern would likely involve characteristic losses of small molecules such as water (H₂O) from the hydroxyl group and cleavages within the complex ring system, providing valuable structural information.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • N-H stretch: A band in the region of 3300-3500 cm⁻¹ from the indole nitrogen.

  • C-H stretch: Bands in the 2850-3000 cm⁻¹ region for aliphatic C-H bonds and potentially above 3000 cm⁻¹ for aromatic C-H bonds.

  • C=C stretch: Absorptions in the 1450-1600 cm⁻¹ range due to the aromatic indole ring.

  • C-O stretch: A band in the 1050-1150 cm⁻¹ region.

  • C-N stretch: Absorptions in the 1020-1250 cm⁻¹ region.

Experimental Protocols

Detailed, validated experimental protocols for the isolation and characterization of this compound are not explicitly available. However, a general workflow can be constructed based on established methods for the isolation of alkaloids from Rauvolfia species.

General Isolation Protocol for Sarpagine-Type Alkaloids from Rauvolfia serpentina

This protocol outlines a typical procedure for the extraction and preliminary separation of alkaloids. Optimization would be required for the specific isolation of this compound.

G cluster_extraction Extraction cluster_partitioning Acid-Base Partitioning cluster_chromatography Chromatographic Purification A Dried and powdered Rauvolfia serpentina roots B Maceration or Soxhlet extraction with methanol A->B C Filtration and concentration under reduced pressure B->C D Crude methanolic extract C->D E Dissolve crude extract in dilute acid (e.g., 5% HCl) D->E F Wash with a non-polar solvent (e.g., hexane) to remove neutral compounds E->F G Basify the aqueous layer with a base (e.g., NH4OH) to pH 9-10 F->G H Extract with an organic solvent (e.g., dichloromethane (B109758) or chloroform) G->H I Crude alkaloid fraction H->I J Column chromatography (Silica gel or Alumina) I->J K Elution with a gradient of solvents (e.g., chloroform-methanol) J->K L Thin Layer Chromatography (TLC) analysis of fractions K->L M Pooling of fractions containing the target compound L->M N Further purification by Preparative HPLC M->N O Isolated this compound N->O

Caption: General workflow for the isolation of sarpagine-type alkaloids.

Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathways of this compound are scarce, the broader class of sarpagine alkaloids exhibits a range of pharmacological effects. Many sarpagine-type alkaloids are known to possess anti-inflammatory, antimicrobial, and central nervous system activities. Further research is needed to elucidate the specific biological targets and mechanisms of action for this compound.

A hypothetical signaling pathway that could be investigated for sarpagine alkaloids, given their known anti-inflammatory properties, is the NF-κB signaling pathway.

G cluster_cytoplasm Cytoplasm This compound This compound IKK IKK Complex This compound->IKK Inhibition (?) IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB (p50/p65) IκBα->NF-κB Ubiquitination & Degradation Nucleus Nucleus NF-κB->Nucleus Translocation Inflammatory Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory Genes

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

This compound remains a sparsely characterized member of the sarpagine alkaloid family. While its basic chemical identity is established, a significant opportunity exists for further research to fully elucidate its physicochemical properties, develop robust isolation and analytical methods, and explore its potential biological activities and mechanisms of action. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

The Sarpagine Alkaloids: A Comprehensive Technical Guide to Classification and Nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarpagine (B1680780) alkaloids represent a significant and structurally diverse family of monoterpenoid indole (B1671886) alkaloids.[1][2] Characterized by a rigid pentacyclic skeleton featuring an indole nucleus fused to an azabicyclo[3.3.1]nonane core, these natural products have garnered substantial interest from the scientific community.[2] Their prevalence in various plant species, particularly within the Apocynaceae family (e.g., Rauwolfia and Alstonia genera), and their wide array of potent biological activities, make them promising candidates for drug discovery and development.[1] This technical guide provides an in-depth overview of the classification and nomenclature of sarpagine alkaloids, supplemented with quantitative data, experimental protocols, and detailed diagrams to serve as a valuable resource for researchers in the field.

Classification of Sarpagine Alkaloids

The classification of sarpagine alkaloids is primarily based on their structural features and their biosynthetic relationship to other major indole alkaloid groups, namely the macroline (B1247295) and ajmaline (B190527) types.[1] While often grouped with these related alkaloids, the sarpagine family itself can be categorized into several subgroups based on key structural modifications.

A primary classification distinguishes between monomeric and bisindole sarpagine alkaloids. The monomeric alkaloids, which are more common, consist of a single sarpagine skeleton. Bisindole alkaloids are dimers formed from two monomeric units, which can be of the sarpagine type or a combination of sarpagine and other indole alkaloid types.

Further sub-classification of monomeric sarpagine alkaloids can be based on specific structural motifs:

  • Sarpagan-type: This is the foundational structure, as exemplified by sarpagine itself.

  • C-19 Methyl-Substituted Subgroup: A significant subgroup characterized by the presence of a methyl group at the C-19 position. The stereochemistry at this position (S or R) is a critical determinant of biological activity.

  • Macroline-derived Sarpagine-type: These alkaloids, such as talpinine, possess a structural linkage between the C-20 of a macroline-like scaffold and the N(b)-nitrogen atom, which is characteristic of the sarpagine architecture.

The following diagram illustrates the hierarchical classification of sarpagine alkaloids.

G Classification of Sarpagine Alkaloids cluster_main Sarpagine Alkaloids Sarpagine Alkaloids Monomeric Monomeric Sarpagine Alkaloids->Monomeric Bisindole Bisindole Sarpagine Alkaloids->Bisindole Sarpagan-type Sarpagan-type Monomeric->Sarpagan-type C-19 Methyl-Substituted C-19 Methyl-Substituted Monomeric->C-19 Methyl-Substituted Macroline-derived Macroline-derived Monomeric->Macroline-derived

A diagram illustrating the classification of sarpagine alkaloids.

Nomenclature of Sarpagine Alkaloids

The nomenclature of sarpagine alkaloids, along with other related indole alkaloids, generally follows the biogenetic numbering system proposed by Le Men and Taylor. This system provides a consistent framework for identifying the carbon and nitrogen atoms within the complex polycyclic structure, which is essential for unambiguous communication in research and publications.

The Le Men-Taylor numbering system is based on the presumed biosynthetic origin of the alkaloids from tryptophan and secologanin. The following diagram illustrates the numbering of the core sarpagine skeleton.

G Le Men-Taylor Biogenetic Numbering of the Sarpagine Skeleton Sarpagine

Le Men-Taylor biogenetic numbering for sarpagine alkaloids.

Quantitative Data

For comparative analysis, this section provides tabulated physical, spectral, and biological activity data for a selection of representative sarpagine alkaloids.

Table 1: Physical and Spectral Data of Selected Sarpagine Alkaloids
AlkaloidMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Optical Rotation [α]D (c, solvent)Reference
VellosimineC₁₉H₂₀N₂O292.38270-272-42° (c=0.93, CHCl₃)
Normacusine BC₁₉H₂₂N₂O294.40185-187+18° (c=1.0, CHCl₃)
LochnerineC₂₀H₂₄N₂O₃356.42190-192+52° (c=0.5, CHCl₃)
Table 2: ¹H and ¹³C NMR Spectroscopic Data for Vellosimine in CDCl₃
Position¹³C NMR (δ, ppm)¹H NMR (δ, ppm, J in Hz)
2135.77-
355.263.71 (d, J=5.9)
564.304.37 (d, J=9.6)
636.353.09 (dd, J=15.7, 6.2), 3.34 (dd, J=15.8, 1.6)
7105.53-
8126.947.48 (d, J=7.8)
9119.867.10 (t, J=7.1)
10122.247.21-7.09 (m)
11118.677.30 (d, J=8.0)
12136.57-
13131.37-
1444.562.46 (ddd, J=11.9, 9.7, 2.0)
1550.933.85-3.74 (m)
1622.482.21 (dt, J=13.0, 3.3)
17-2.70 (br s)
19121.745.50 (q, J=7.1)
2012.841.65 (dt, J=7.1, 2.0)
21215.71-
N(a)-H-8.50 (s)
Data adapted from
Table 3: Biological Activity of Selected Sarpagine Alkaloids
AlkaloidBiological ActivityIC₅₀/EC₅₀ (µM)Cell Line/AssayReference
TalpinineReversal of Multidrug Resistance14-22 µg/mLKB/VJ300
O-acetyltalpinineReversal of Multidrug Resistance14-22 µg/mLKB/VJ300
N(4)-methyltalpinineNF-κB (p65) InhibitionED₅₀ = 1.2-

Experimental Protocols

This section provides a detailed methodology for a key experiment relevant to the study of sarpagine alkaloids.

Protocol 1: General Procedure for the Isolation of Sarpagine Alkaloids from Rauwolfia serpentina

This protocol is a generalized procedure based on common alkaloid extraction techniques.

1. Plant Material and Extraction:

  • Air-dried and powdered roots of Rauwolfia serpentina (1 kg) are macerated with ethanol (B145695) (5 L) at room temperature for 72 hours.
  • The extract is filtered and the solvent is evaporated under reduced pressure to yield a crude ethanolic extract.

2. Acid-Base Partitioning:

  • The crude extract is dissolved in 10% acetic acid (500 mL) and filtered.
  • The acidic aqueous solution is washed with hexane (B92381) (3 x 300 mL) to remove neutral lipids and pigments.
  • The aqueous layer is then basified to pH 9-10 with ammonium (B1175870) hydroxide.
  • The basic solution is extracted with chloroform (B151607) (5 x 300 mL).
  • The combined chloroform extracts are dried over anhydrous sodium sulfate (B86663) and concentrated in vacuo to afford the crude alkaloid mixture.

3. Chromatographic Separation:

  • The crude alkaloid mixture is subjected to column chromatography on silica (B1680970) gel.
  • The column is eluted with a gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate (B1210297) and then methanol.
  • Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and visualized under UV light and/or with Dragendorff's reagent.
  • Fractions with similar TLC profiles are combined and further purified by preparative TLC or HPLC to yield pure sarpagine alkaloids.

The following diagram illustrates the general workflow for the isolation of sarpagine alkaloids.

G Workflow for Isolation of Sarpagine Alkaloids cluster_workflow Plant Material Plant Material Extraction Extraction Plant Material->Extraction Ethanol Acid-Base Partitioning Acid-Base Partitioning Extraction->Acid-Base Partitioning 10% Acetic Acid, NH4OH, Chloroform Column Chromatography Column Chromatography Acid-Base Partitioning->Column Chromatography Silica Gel Purification Purification Column Chromatography->Purification Prep. TLC/HPLC Pure Alkaloids Pure Alkaloids Purification->Pure Alkaloids

A generalized workflow for the isolation of sarpagine alkaloids.

Signaling Pathways and Logical Relationships

Biosynthetic Pathway of Sarpagine Alkaloids

Sarpagine alkaloids, like other monoterpenoid indole alkaloids, are biosynthesized from the precursors tryptamine (B22526) and secologanin. A key intermediate in this pathway is strictosidine. The formation of the characteristic sarpagan bridge is a crucial step in the biosynthesis of sarpagine alkaloids.

The following diagram outlines the initial steps of the biosynthetic pathway leading to the sarpagine skeleton.

G Biosynthetic Pathway to Sarpagine Alkaloids cluster_pathway Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Dehydrogeissoschizine Dehydrogeissoschizine Strictosidine->Dehydrogeissoschizine Deglucosylation Sarpagan-type Skeleton Sarpagan-type Skeleton Dehydrogeissoschizine->Sarpagan-type Skeleton Sarpagan Bridge Enzyme

An overview of the biosynthetic pathway to sarpagine alkaloids.
Potential Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Some sarpagine alkaloids have demonstrated inhibitory effects on key signaling pathways involved in disease. For instance, N(4)-methyltalpinine has been identified as an inhibitor of the NF-κB (p65) pathway. The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.

The canonical NF-κB signaling pathway is initiated by stimuli such as tumor necrosis factor-alpha (TNF-α). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of κB (IκB). Phosphorylated IκB is targeted for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target genes.

The following diagram illustrates the canonical NF-κB signaling pathway and a potential point of inhibition by a sarpagine alkaloid.

G Canonical NF-κB Signaling Pathway and Potential Inhibition cluster_nfkb TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK Complex IKK Complex TNFR->IKK Complex activates IκB IκB IKK Complex->IκB phosphorylates Proteasome Proteasome IκB->Proteasome ubiquitination NF-κB NF-κB Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation released Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Sarpagine Alkaloid Sarpagine Alkaloid Sarpagine Alkaloid->NF-κB inhibits p65 subunit

Inhibition of the NF-κB pathway by a sarpagine alkaloid.
Structure-Activity Relationships (SAR)

Preliminary structure-activity relationship studies of sarpagine alkaloids have revealed that minor structural modifications can significantly impact their biological activity. A key example is the C-19 methyl substitution.

The following diagram illustrates a fundamental structure-activity relationship for this subgroup.

G Structure-Activity Relationship of C-19 Substituted Sarpagine Alkaloids cluster_sar Sarpagine Core Sarpagine Core C-19(S)-Methyl C-19(S)-Methyl Sarpagine Core->C-19(S)-Methyl C-19(R)-Methyl C-19(R)-Methyl Sarpagine Core->C-19(R)-Methyl Bioactivity Bioactivity C-19(S)-Methyl->Bioactivity Generally Active C-19(R)-Methyl->Bioactivity Generally Inactive

A simplified SAR diagram for C-19 substituted sarpagines.

Conclusion

The sarpagine alkaloids are a fascinating and important class of natural products with significant potential for the development of new therapeutic agents. A thorough understanding of their classification, nomenclature, and chemical properties is fundamental for advancing research in this area. This guide provides a foundational resource for scientists and researchers, offering a structured overview of these complex molecules and highlighting key aspects relevant to their study and application. Further exploration of the vast chemical space of sarpagine alkaloids and their derivatives will undoubtedly lead to new discoveries and innovations in medicine.

References

A Technical Guide to Monoterpenoid Indole Alkaloids: From Biosynthesis to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Monoterpenoid indole (B1671886) alkaloids (MIAs) represent a large and structurally diverse class of natural products, with over 3000 identified compounds. Predominantly found in plant families such as Apocynaceae, Loganiaceae, and Rubiaceae, these specialized metabolites have garnered significant attention from the scientific community due to their wide range of potent pharmacological activities.[1][2] This technical guide provides a comprehensive literature review of MIAs, covering their biosynthesis, chemical diversity, and therapeutic applications, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Chemical Diversity and Biosynthesis

MIAs are characterized by a core structure derived from the condensation of tryptamine (B22526) and the monoterpenoid secologanin (B1681713).[3] This initial reaction, catalyzed by strictosidine (B192452) synthase, forms strictosidine, the universal precursor to almost all MIAs.[3] Subsequent enzymatic modifications, including glycosylation, oxidation, reduction, and cyclization, give rise to an incredible array of molecular architectures. These are broadly classified into three main skeletal types: Corynanthe, Iboga, and Aspidosperma.

Biosynthetic Pathway of Monoterpenoid Indole Alkaloids

The biosynthesis of MIAs is a complex process involving multiple enzymatic steps and subcellular compartments. The pathway begins with the shikimate pathway, which produces tryptophan, and the methylerythritol phosphate (B84403) (MEP) pathway, which generates the monoterpenoid precursor, geranyl pyrophosphate (GPP). GPP is then converted to secologanin through a series of reactions. Tryptamine, derived from the decarboxylation of tryptophan, condenses with secologanin to form strictosidine. From this central intermediate, a cascade of enzymatic reactions leads to the vast diversity of MIAs.

MIA_Biosynthesis cluster_shikimate Shikimate Pathway cluster_mep MEP Pathway cluster_skeletons MIA Skeletons Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC GPP GPP Geraniol Geraniol GPP->Geraniol Multiple Steps Strictosidine Strictosidine Tryptamine->Strictosidine STR Loganin Loganin Geraniol->Loganin Multiple Steps Secologanin Secologanin Loganin->Secologanin Multiple Steps Secologanin->Strictosidine Corynanthe type Corynanthe type Strictosidine->Corynanthe type e.g., Ajmalicine Iboga type Iboga type Strictosidine->Iboga type e.g., Catharanthine Aspidosperma type Aspidosperma type Strictosidine->Aspidosperma type e.g., Tabersonine

A simplified overview of the monoterpenoid indole alkaloid biosynthetic pathway.

Pharmacological Activities and Quantitative Data

MIAs exhibit a remarkable spectrum of biological activities, making them a rich source for drug discovery and development. The diverse chemical structures of these compounds contribute to their varied pharmacological effects, which include anticancer, anti-inflammatory, antimalarial, and neuropharmacological activities.

Anticancer Activity

Several MIAs have demonstrated significant cytotoxic effects against various cancer cell lines. The most well-known examples are the dimeric alkaloids vinblastine (B1199706) and vincristine, isolated from Catharanthus roseus, which are used clinically for the treatment of various cancers. The anticancer activity of MIAs is often attributed to their ability to interfere with microtubule dynamics, induce apoptosis, and modulate key signaling pathways involved in cancer progression.

AlkaloidCancer Cell LineIC50 (µM)Reference
VinblastineVariousVaries (nM to low µM range)
VincristineVariousVaries (nM to low µM range)
TabersonineSW480, SMMC-7721, HL-60, MCF-7, A-5494.6, 5.6, 14.8, 9.9, 12.1
BrucineHepG20.10 - 0.65 (mM)
Scholarisin IVarious< 30
(E)-16-formyl-5α-methoxystrictamineVarious< 30
Axidimin CHCT1165.3
Axidimin DHCT1163.9
Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Several MIAs have been shown to possess potent anti-inflammatory properties, often by inhibiting pro-inflammatory mediators and modulating inflammatory signaling pathways such as the NF-κB pathway.

AlkaloidAssayIC50 (µM)Reference
Melaxilline AInhibition of β-glucuronidase secretion1.51
Melaxilline BInhibition of β-glucuronidase secretion2.62
Axilline BNO release in LPS-stimulated RAW264.7 cells3.7 ± 0.9
Naucleficine BNO production in CSE-stimulated RAW 264.7 cells0.33 ± 0.04
StrictosamideNO production in CSE-stimulated THP-1 cells1.21 ± 0.43
Scholarisin ICOX-2 Inhibition>90% inhibition at 100 µM
Scholarisin VICOX-2 Inhibition>95% inhibition at 100 µM
Antimalarial Activity

Malaria remains a significant global health issue, and the emergence of drug-resistant parasites necessitates the discovery of new antimalarial agents. MIAs have been identified as a promising source of compounds with antiplasmodial activity.

AlkaloidPlasmodium falciparum StrainIC50 (µg/mL)Reference
GeissolosimineD10 (chloroquine-sensitive)0.55
GeissospermineD10 (chloroquine-sensitive)3.17
GeissoschizolineD10 (chloroquine-sensitive)4.16
GeissoschizoneD10 (chloroquine-sensitive)3.19

Key Signaling Pathways Modulated by MIAs

The therapeutic effects of MIAs are often mediated by their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for drug development and optimization.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and immune responses. Several MIAs have been shown to exert their anti-inflammatory effects by inhibiting the activation of NF-κB. This is typically achieved by preventing the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the NF-κB complex and the subsequent transcription of pro-inflammatory genes.

NFkB_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Degradation Degradation IκBα->Degradation Nucleus Nucleus NF-κB->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Induces MIA MIA MIA->IKK Complex Inhibits

Inhibition of the NF-κB signaling pathway by monoterpenoid indole alkaloids.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Certain MIAs have been found to modulate the MAPK pathway, leading to the induction of apoptosis in cancer cells. For example, axidimins C and D have been shown to activate the p38 MAPK pathway in HCT116 colorectal cancer cells, leading to G2/M phase arrest and apoptosis.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell growth, survival, and metabolism. Its aberrant activation is frequently observed in cancer. Some indole alkaloids have been reported to inhibit the PI3K/Akt pathway, thereby promoting apoptosis and inhibiting tumor growth.

Experimental Protocols

The study of MIAs involves a range of experimental techniques, from their isolation and characterization to the evaluation of their biological activities.

General Workflow for MIA Research

A typical research workflow for the investigation of MIAs from a natural source involves several key stages: extraction of plant material, fractionation and isolation of individual compounds, structural elucidation, and bioactivity screening.

MIA_Workflow Plant Material Plant Material Extraction Extraction Plant Material->Extraction Solvent Crude Extract Crude Extract Extraction->Crude Extract Fractionation Fractionation Crude Extract->Fractionation Chromatography Fractions Fractions Fractionation->Fractions Isolation Isolation Fractions->Isolation HPLC, etc. Pure Compound Pure Compound Isolation->Pure Compound Structure Elucidation Structure Elucidation Pure Compound->Structure Elucidation NMR, MS Identified MIA Identified MIA Structure Elucidation->Identified MIA Bioactivity Screening Bioactivity Screening Identified MIA->Bioactivity Screening In vitro/In vivo assays Lead Compound Lead Compound Bioactivity Screening->Lead Compound

A general experimental workflow for the isolation and characterization of MIAs.
Protocol for Isolation of MIAs from Plant Material

Objective: To extract and isolate pure MIAs from dried plant material.

Materials:

  • Dried and powdered plant material

  • Methanol (B129727) (MeOH)

  • Hexane (B92381)

  • Silica (B1680970) gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Extraction: Macerate the powdered plant material in methanol at room temperature for 24-48 hours. Repeat the extraction process 2-3 times to ensure complete extraction of the alkaloids.

  • Solvent Evaporation: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Defatting: Suspend the crude extract in a methanol/water mixture and partition with hexane to remove nonpolar compounds like fats and chlorophylls.

  • Fractionation: Subject the defatted extract to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate (B1210297) followed by ethyl acetate-methanol). Collect fractions and monitor by TLC.

  • Isolation: Pool fractions containing compounds of interest (as determined by TLC) and subject them to further purification by preparative HPLC to obtain pure compounds.

  • Structure Elucidation: Determine the chemical structure of the isolated pure compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Protocol for MTT Assay for Anticancer Activity

Objective: To assess the cytotoxic effect of a purified MIA on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test MIA in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the MIA. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Conclusion and Future Directions

Monoterpenoid indole alkaloids are a treasure trove of chemical diversity and biological activity. Their potent and varied pharmacological properties, particularly in the areas of cancer and inflammation, have established them as a critical source of lead compounds for drug discovery. While significant progress has been made in understanding their biosynthesis, pharmacology, and mechanisms of action, further research is needed to fully exploit their therapeutic potential.

Future research should focus on:

  • Discovery of Novel MIAs: Continued exploration of the plant kingdom, particularly from under-investigated species, is likely to yield new MIAs with unique structures and biological activities.

  • Metabolic Engineering: Advances in synthetic biology and metabolic engineering offer the potential to produce high-value MIAs in microbial or plant-based systems, overcoming the limitations of low natural abundance.

  • Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by different MIAs will facilitate the development of more selective and effective therapeutic agents.

  • Clinical Translation: Rigorous preclinical and clinical studies are necessary to translate the promising in vitro and in vivo activities of MIAs into new medicines for the treatment of human diseases.

The continued investigation of this fascinating class of natural products holds great promise for the future of medicine and drug development.

References

The Biological Genesis of the Sarpagine Indole Alkaloid Skeleton: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate biological origins of the sarpagine (B1680780) indole (B1671886) alkaloid skeleton, a core structural motif in a class of pharmacologically significant natural products. Found predominantly in plants of the Apocynaceae family, such as Rauvolfia serpentina, these alkaloids, including the antiarrhythmic ajmaline (B190527), are the end products of a complex and highly regulated biosynthetic pathway. This document provides a comprehensive overview of the enzymatic players, their mechanisms, the genetic regulation that governs their expression, and the experimental methodologies used to elucidate this fascinating area of plant biochemistry.

The Sarpagine Biosynthetic Pathway: A Stepwise Enzymatic Cascade

The biosynthesis of the sarpagine ring system is a multi-step enzymatic process that begins with the convergence of primary metabolism, sourcing precursors from the shikimate and terpenoid pathways. The intricate assembly of the sarpagine skeleton is a testament to the catalytic prowess of a series of specialized enzymes.

The journey to the sarpagine core commences with the amino acid L-tryptophan and the monoterpenoid secologanin. These two precursors are condensed in a Pictet-Spengler reaction to form strictosidine (B192452), the universal precursor to all monoterpenoid indole alkaloids[1][2]. The pathway then diverges, with a specific branch leading to the sarpagan-type alkaloids. The key steps and enzymes involved in the formation of the sarpagine skeleton and its subsequent elaboration to ajmaline are outlined below.

Key Biosynthetic Intermediates and Enzymes:

  • Strictosidine: Formed from the condensation of tryptamine (B22526) (derived from tryptophan) and secologanin, catalyzed by Strictosidine Synthase (STR) .

  • Strictosidine Aglycone: The glucose moiety of strictosidine is removed by Strictosidine β-D-Glucosidase (SGD) , yielding a highly reactive intermediate.

  • Geissoschizine: A key intermediate that is a substrate for the formation of the characteristic sarpagan bridge.

  • Polyneuridine (B1254981) Aldehyde: The formation of the C5-C16 bond to create the sarpagan bridge is catalyzed by the cytochrome P450 enzyme, Sarpagan Bridge Enzyme (SBE) .

  • 16-Epivellosimine: The methyl ester of polyneuridine aldehyde is hydrolyzed and the resulting intermediate is decarboxylated by Polyneuridine Aldehyde Esterase (PNAE) to yield 16-epivellosimine, a crucial branch point intermediate[3][4].

  • Vinorine (B1233521): The formation of the ajmalan (B1240692) skeleton from the sarpagan type is initiated by the acetylation of 16-epivellosimine, a reaction catalyzed by Vinorine Synthase (VS) .

  • Vomilenine (B1248388): Vinorine is then hydroxylated by Vinorine Hydroxylase (VH) , a cytochrome P450 monooxygenase.

  • 1,2-Dihydrovomilenine: The indolenine double bond of vomilenine is reduced by the NADPH-dependent Vomilenine Reductase (VR) [5].

  • 17-O-Acetylnorajmaline: A subsequent reduction is catalyzed by 1,2-Dihydrovomilenine Reductase (DHVR) .

  • Norajmaline: The acetyl group is removed by Acetylajmalan Esterase (AAE) [6].

  • Ajmaline: The final step is the N-methylation of norajmaline, catalyzed by Norajmaline N-methyltransferase (NAMT) .

Side Branches of the Pathway:

The sarpagine biosynthetic pathway is not strictly linear and features several side branches leading to other alkaloids. For instance, vomilenine can also be a precursor for the biosynthesis of perakine[7]. This highlights the metabolic plasticity within Rauvolfia species.

Sarpagine_Biosynthesis cluster_0 Core Biosynthesis cluster_1 Ajmaline Branch Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine STR Secologanin Secologanin Secologanin->Strictosidine Strictosidine Aglycone Strictosidine Aglycone Strictosidine->Strictosidine Aglycone SGD Geissoschizine Geissoschizine Strictosidine Aglycone->Geissoschizine Polyneuridine Aldehyde Polyneuridine Aldehyde Geissoschizine->Polyneuridine Aldehyde SBE 16-Epivellosimine 16-Epivellosimine Polyneuridine Aldehyde->16-Epivellosimine PNAE Vinorine Vinorine 16-Epivellosimine->Vinorine VS Vomilenine Vomilenine Vinorine->Vomilenine VH 1,2-Dihydrovomilenine 1,2-Dihydrovomilenine Vomilenine->1,2-Dihydrovomilenine VR 17-O-Acetylnorajmaline 17-O-Acetylnorajmaline 1,2-Dihydrovomilenine->17-O-Acetylnorajmaline DHVR Norajmaline Norajmaline 17-O-Acetylnorajmaline->Norajmaline AAE Ajmaline Ajmaline Norajmaline->Ajmaline NAMT

Figure 1: Biosynthetic pathway to the sarpagine skeleton and ajmaline.

Quantitative Analysis of Pathway Components

A thorough understanding of the sarpagine biosynthetic pathway necessitates quantitative data on enzyme kinetics and metabolite concentrations. This information is critical for identifying rate-limiting steps, understanding metabolic flux, and for the rational design of metabolic engineering strategies.

Table 1: Kinetic Properties of Key Enzymes in Sarpagine Biosynthesis

EnzymeOrganismSubstrate(s)Km (µM)kcat (s-1)Catalytic Efficiency (kcat/Km) (M-1s-1)Optimal pHOptimal Temp (°C)
Strictosidine Synthase (STR) Rauvolfia serpentinaTryptamine6.2 - 7210.651.48 x 1055.0 - 8.0-
Secologanin39--
Sarpagan Bridge Enzyme (SBE) Catharanthus roseusTetrahydroalstonine19.6----
Polyneuridine Aldehyde Esterase (PNAE) Rauvolfia serpentinaPolyneuridine Aldehyde-----
Vinorine Synthase (VS) Rauvolfia serpentinaGardneral7.5----
Acetyl-CoA57--
Vomilenine Reductase (VR) Rauvolfia serpentinaVomilenine---5.7 - 6.230
Acetylajmalan Esterase (AAE) Rauvolfia serpentina17-O-Acetylajmalan---7.5-

Table 2: Concentration of Sarpagine-Related Alkaloids in Rauvolfia serpentina

AlkaloidPlant PartConcentration (mg/g dry weight)
AjmalineRoot1.57 - 12.1
AjmalicineRoot1.57 - 12.1
SerpentineRoot1.57 - 12.1
ReserpineRoot1.57 - 12.1

Data compiled from Sagi et al. (2016). The reported range reflects variation between different plant samples.

Regulation of Sarpagine Biosynthesis

The production of sarpagine alkaloids is tightly regulated at the transcriptional level, primarily in response to developmental cues and environmental stresses, such as herbivory and pathogen attack. The phytohormone jasmonate plays a central role in orchestrating this defense response.

Jasmonate Signaling Cascade:

The perception of jasmonate triggers a signaling cascade that leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. This de-repression allows for the activation of various transcription factors that bind to specific cis-regulatory elements in the promoters of sarpagine biosynthetic genes, thereby upregulating their expression[8][9].

Key Transcription Factor Families:

  • WRKY: These transcription factors are known to play a crucial role in plant defense responses. They recognize and bind to W-box cis-regulatory elements found in the promoters of many secondary metabolism genes[10][11][12].

  • AP2/ERF (APETALA2/Ethylene Response Factor): This family of transcription factors is also involved in jasmonate-mediated gene expression.

  • bHLH (basic Helix-Loop-Helix): These transcription factors often work in concert with MYB transcription factors to regulate metabolic pathways.

  • MYB: A large family of transcription factors with diverse roles in plant development and metabolism.

Jasmonate_Signaling Jasmonate Jasmonate JAZ Repressor JAZ Repressor Jasmonate->JAZ Repressor leads to degradation WRKY TF WRKY TF JAZ Repressor->WRKY TF represses Gene Expression Gene Expression WRKY TF->Gene Expression activates Sarpagine Biosynthesis Enzymes Sarpagine Biosynthesis Enzymes Gene Expression->Sarpagine Biosynthesis Enzymes translation Sarpagine Alkaloids Sarpagine Alkaloids Sarpagine Biosynthesis Enzymes->Sarpagine Alkaloids catalyze

Figure 2: Simplified jasmonate signaling pathway regulating sarpagine biosynthesis.

Experimental Protocols

The elucidation of the sarpagine biosynthetic pathway has been made possible through a combination of classical enzymology and modern molecular biology techniques. Below are detailed protocols for key experiments.

Enzyme Assay for Strictosidine Synthase (HPLC-based)

This protocol is adapted from established methods for assaying STR activity.

Materials:

  • Enzyme extract (e.g., crude protein extract from Rauvolfia serpentina cell culture or purified recombinant enzyme)

  • Tryptamine hydrochloride

  • Secologanin

  • Potassium phosphate (B84403) buffer (100 mM, pH 6.9)

  • Methanol

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 reverse-phase column and UV detector (280 nm)

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:

    • 100 µL Potassium phosphate buffer (100 mM, pH 6.9)

    • 10 µL Tryptamine solution (10 mM in water)

    • 10 µL Secologanin solution (10 mM in water)

    • 50 µL Enzyme extract

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 200 µL of methanol.

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes to pellet precipitated protein.

  • HPLC Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject 20 µL onto a C18 reverse-phase column.

    • Elute with a gradient of solvent A (0.1% TFA in water) and solvent B (0.1% TFA in methanol).

    • Monitor the elution of strictosidine at 280 nm.

    • Quantify the amount of strictosidine produced by comparing the peak area to a standard curve of authentic strictosidine.

Cloning of a Sarpagine Biosynthesis Gene from Rauvolfia serpentina (Example: Vinorine Synthase)

This protocol outlines a general strategy for cloning a known gene from R. serpentina cDNA.

Materials:

  • Rauvolfia serpentina tissue (e.g., roots or cell culture)

  • Liquid nitrogen

  • RNA extraction kit

  • Reverse transcription kit

  • Gene-specific primers for Vinorine Synthase (designed based on published sequences)

  • High-fidelity DNA polymerase

  • PCR cloning vector (e.g., pGEM-T Easy)

  • E. coli competent cells

  • LB agar (B569324) plates with appropriate antibiotic and selection agents (e.g., ampicillin, IPTG, X-Gal)

Procedure:

  • RNA Extraction:

    • Grind R. serpentina tissue to a fine powder in liquid nitrogen.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with an oligo(dT) primer.

  • PCR Amplification:

    • Set up a PCR reaction with the synthesized cDNA as a template, gene-specific primers for vinorine synthase, and a high-fidelity DNA polymerase.

    • Use appropriate PCR cycling conditions (annealing temperature should be optimized for the specific primers).

  • Gel Electrophoresis and Purification:

    • Run the PCR product on an agarose (B213101) gel to verify the size of the amplicon.

    • Excise the band of the correct size and purify the DNA using a gel extraction kit.

  • Ligation and Transformation:

    • Ligate the purified PCR product into a PCR cloning vector.

    • Transform the ligation mixture into competent E. coli cells.

  • Screening and Sequencing:

    • Plate the transformed cells on selective LB agar plates.

    • Select white colonies (indicating successful insertion) for plasmid DNA isolation.

    • Verify the identity of the cloned insert by Sanger sequencing.

Gene_Cloning_Workflow R. serpentina tissue R. serpentina tissue Total RNA extraction Total RNA extraction R. serpentina tissue->Total RNA extraction cDNA synthesis cDNA synthesis Total RNA extraction->cDNA synthesis PCR with gene-specific primers PCR with gene-specific primers cDNA synthesis->PCR with gene-specific primers Agarose gel electrophoresis Agarose gel electrophoresis PCR with gene-specific primers->Agarose gel electrophoresis Ligation into cloning vector Ligation into cloning vector Agarose gel electrophoresis->Ligation into cloning vector Transformation into E. coli Transformation into E. coli Ligation into cloning vector->Transformation into E. coli Colony screening and sequencing Colony screening and sequencing Transformation into E. coli->Colony screening and sequencing

References

Methodological & Application

Application Notes and Protocols for the Extraction of 3-Hydroxysarpagine from Rauwolfia Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxysarpagine is a sarpagine-type monoterpenoid indole (B1671886) alkaloid found in various species of the genus Rauwolfia, notably Rauwolfia serpentina and Rauwolfia tetraphylla.[1] Sarpagine and its derivatives are of significant interest to the pharmaceutical industry due to their diverse biological activities. This document provides a detailed overview of the extraction and analysis of this compound from Rauwolfia species, including experimental protocols and quantitative data, to support research and development efforts. While specific quantitative data for this compound is limited in publicly available literature, this guide consolidates general methods for the extraction and analysis of indole alkaloids from Rauwolfia, which are applicable to this compound.

Quantitative Data on Alkaloid Content in Rauwolfia Species

The concentration of alkaloids in Rauwolfia species can vary depending on the plant part, geographical location, and age of the plant. While specific yields for this compound are not widely reported, the following table summarizes the total alkaloid content and the content of other major alkaloids in Rauwolfia serpentina to provide a comparative context.

Plant MaterialAlkaloidExtraction Method/SolventYieldReference
Rauwolfia serpentina RootsTotal AlkaloidsNot Specified1.57-12.1 mg/g dry weight[2]
Rauwolfia serpentina RootsTotal AlkaloidsMethanol (B129727)496 mg/g (in vitro regenerated)[3]
Rauwolfia serpentina Roots & LeavesCrude Alkaloid ExtractEthanol12.05%[4]
Rauwolfia serpentina LeavesReserpineSpectrophotometry0.880 (Absorbance)[4]
Rauwolfia serpentina LeavesAjmalicineSpectrophotometry0.753 (Absorbance)[4]
Rauwolfia serpentina LeavesAjmalineSpectrophotometry0.485 (Absorbance)[4]
Rauwolfia serpentina LeavesYohimbineSpectrophotometry0.537 (Absorbance)[4]
Rauwolfia serpentina RootsReserpineSpectrophotometryHigher than in leaves[4][5]
Rauwolfia serpentina RootsAjmalineSpectrophotometryHigher than in leaves[4][5]
Rauwolfia serpentina RootsYohimbineSpectrophotometryHigher than in leaves[4][5]

Experimental Protocols

The following protocols are generalized from methods reported for the extraction and analysis of indole alkaloids from Rauwolfia species and are applicable for the isolation and study of this compound.

Protocol 1: General Extraction of Indole Alkaloids from Rauwolfia Roots

This protocol describes a common method for the extraction of total alkaloids from the roots of Rauwolfia species.

1. Plant Material Preparation:

  • Collect fresh, healthy roots of the desired Rauwolfia species.

  • Wash the roots thoroughly with tap water to remove soil and debris, followed by a final rinse with distilled water.

  • Air-dry the roots in a well-ventilated area, preferably in the shade, until they are completely brittle.

  • Grind the dried roots into a fine powder using a mechanical grinder.

2. Maceration and Extraction:

  • Weigh 100 g of the powdered root material.

  • Place the powder in a large glass container and add 500 mL of methanol.

  • Seal the container and allow the mixture to macerate for 5 days at room temperature with occasional shaking.[6]

  • After 5 days, filter the extract through Whatman No. 1 filter paper.

  • Re-soak the solid residue in 300 mL of fresh methanol for another 24 hours to ensure complete extraction.

  • Filter and combine the filtrates.

3. Solvent Evaporation:

  • Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature of 40°C.

  • Continue evaporation until a viscous, dark residue (crude extract) is obtained.

4. Acid-Base Extraction for Alkaloid Enrichment:

  • Dissolve the crude extract in 100 mL of 5% hydrochloric acid.

  • Filter the acidic solution to remove any insoluble material.

  • Transfer the acidic solution to a separatory funnel and wash it with 50 mL of chloroform (B151607) three times to remove neutral and acidic compounds. Discard the chloroform layers.

  • Adjust the pH of the aqueous layer to approximately 9-10 by the dropwise addition of a 25% ammonia (B1221849) solution.

  • Extract the now alkaline solution with 50 mL of chloroform three times. The alkaloids will partition into the chloroform layer.

  • Combine the chloroform extracts and wash them with distilled water.

  • Dry the chloroform extract over anhydrous sodium sulfate.

  • Filter and evaporate the chloroform under reduced pressure to obtain the crude alkaloid fraction.

5. Isolation of this compound:

  • The crude alkaloid fraction can be further purified using chromatographic techniques such as column chromatography over silica (B1680970) gel or alumina, or by preparative Thin Layer Chromatography (TLC).[6]

  • The selection of the solvent system for chromatography will depend on the specific alkaloids present and may require optimization. A common starting point for sarpagine-type alkaloids is a mixture of chloroform and methanol.

Protocol 2: Analytical High-Performance Liquid Chromatography (HPLC) for Alkaloid Profiling

This protocol provides a general framework for the analysis of Rauwolfia alkaloids, which can be adapted for the detection and quantification of this compound.

1. Instrumentation and Columns:

  • An HPLC system equipped with a UV detector is suitable for this analysis.

  • A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

2. Mobile Phase and Gradient:

  • A common mobile phase consists of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer.[4]

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 0.01 M Phosphate Buffer (pH adjusted to 3.5 with phosphoric acid)

  • A gradient elution is often employed for better separation of multiple alkaloids. A typical gradient might start with a low percentage of acetonitrile, which is gradually increased over the course of the run.

  • The flow rate is typically set at 1.0 mL/min.

3. Sample Preparation:

  • Prepare a stock solution of the crude alkaloid extract in methanol at a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Detection:

  • Set the UV detector to a wavelength of 254 nm or perform a diode array scan to identify the optimal wavelength for this compound.

5. Quantification:

  • For quantitative analysis, a calibration curve should be prepared using a purified standard of this compound.

  • The concentration of this compound in the sample can then be determined by comparing its peak area to the calibration curve.

Visualizations

Biosynthesis of Sarpagine-Type Alkaloids

The following diagram illustrates the key steps in the biosynthetic pathway of sarpagine-type alkaloids, starting from the precursors tryptamine (B22526) and secologanin.

Biosynthesis Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase Secologanin Secologanin Secologanin->Strictosidine Dehydrogeissoschizine Dehydrogeissoschizine Strictosidine->Dehydrogeissoschizine Strictosidine β-D-glucosidase Sarpagine_Bridge_Intermediate Sarpagine Bridge Intermediate Dehydrogeissoschizine->Sarpagine_Bridge_Intermediate Multi-step enzymatic conversion Sarpagine Sarpagine Sarpagine_Bridge_Intermediate->Sarpagine Sarpagan Bridge Enzyme Hydroxysarpagine This compound Sarpagine->Hydroxysarpagine Hydroxylation

Caption: Biosynthetic pathway of this compound.

General Workflow for Extraction and Analysis

This diagram outlines the general workflow from plant material to the analysis of this compound.

Workflow PlantMaterial Rauwolfia Plant Material (Roots) DryingGrinding Drying and Grinding PlantMaterial->DryingGrinding SolventExtraction Solvent Extraction (Methanol/Ethanol) DryingGrinding->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract AcidBaseExtraction Acid-Base Partitioning CrudeExtract->AcidBaseExtraction CrudeAlkaloids Crude Alkaloid Fraction AcidBaseExtraction->CrudeAlkaloids Chromatography Chromatographic Purification (TLC/Column) CrudeAlkaloids->Chromatography IsolatedCompound Isolated this compound Chromatography->IsolatedCompound Analysis Analysis (HPLC, MS, NMR) IsolatedCompound->Analysis

Caption: Extraction and analysis workflow.

References

Application Note: Quantitative Analysis of 3-Hydroxysarpagine using HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the quantitative analysis of 3-Hydroxysarpagine in biological matrices using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). Due to the limited availability of specific validated methods for this compound, this document outlines a comprehensive and robust starting methodology based on established principles for the analysis of similar alkaloid compounds. The described method is suitable for pharmacokinetic studies, metabolic profiling, and quality control applications in drug development.

Introduction

This compound is a monoterpenoid indole (B1671886) alkaloid of significant interest due to its potential pharmacological activities. Accurate and sensitive quantification of this compound in complex biological samples is crucial for preclinical and clinical research. HPLC-MS offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose. This document provides a detailed experimental protocol, including sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is recommended for the cleanup and concentration of this compound from plasma or serum samples.

Materials:

  • SPE Cartridges (e.g., C18, 100 mg, 1 mL)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water with 0.1% Formic Acid (HPLC grade)

  • Internal Standard (IS) solution (e.g., a structurally similar alkaloid)

  • Nitrogen evaporator

Protocol:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water with 0.1% formic acid.

  • Sample Loading: To 500 µL of the plasma sample, add the internal standard. Vortex and load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

HPLC-MS Analysis

Instrumentation:

  • A high-performance liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.

Chromatographic Conditions: A reversed-phase C18 column is commonly used for the separation of alkaloids.[1][2][3][4][5] A gradient elution is proposed to ensure optimal separation from endogenous matrix components.

ParameterRecommended Condition
Column Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)

Mass Spectrometric Conditions: Positive electrospray ionization (ESI+) is generally suitable for the analysis of alkaloids as they readily form protonated molecules. Detection will be performed in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions To be determined by infusing a standard solution of this compound. A hypothetical transition would be based on the protonated molecule [M+H]+ as the precursor ion and a stable product ion.

Data Presentation: Quantitative Performance (Hypothetical)

The following table summarizes the key validation parameters that should be assessed for this method. The values provided are representative of what would be expected for a validated bioanalytical method.

ParameterExpected Performance
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%RE) Within ±15%
Recovery > 85%

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a proposed fragmentation pathway for this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon HPLC HPLC Separation (C18 Column) Recon->HPLC MS Mass Spectrometry (ESI+, MRM) HPLC->MS Data Data Acquisition & Processing MS->Data

Caption: Experimental workflow for the HPLC-MS analysis of this compound.

fragmentation_pathway Precursor [M+H]+ (Precursor Ion) Fragment1 Product Ion 1 (Loss of H2O) Precursor->Fragment1 -H2O Fragment2 Product Ion 2 (Ring Cleavage) Precursor->Fragment2 RDA Fragment3 Product Ion 3 (Side Chain Loss) Precursor->Fragment3 -R

Caption: Proposed fragmentation pathways for this compound in positive ESI.

References

Application Notes and Protocols for the Structural Elucidation of 3-Hydroxysarpagine via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarpagine-type indole (B1671886) alkaloids are a class of natural products with significant biological activities, making them attractive targets for drug discovery and development. 3-Hydroxysarpagine, a member of this family, possesses a complex polycyclic structure. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of such intricate molecules. This document provides a detailed overview of the application of various NMR techniques for the complete structural assignment of this compound. The protocols and data presented herein serve as a comprehensive guide for researchers engaged in the isolation and characterization of novel natural products.

NMR Data for this compound (Representative Data)

The complete assignment of the ¹H and ¹³C NMR spectra is paramount for structure elucidation. The following tables summarize the chemical shifts for this compound, recorded in a suitable deuterated solvent such as methanol-d₄ or chloroform-d.

¹H NMR Data (500 MHz, Methanol-d₄)
PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-33.85m
H-5α3.20dd14.5, 4.0
H-5β2.95d14.5
H-6α2.10m
H-6β1.95m
H-97.45d7.8
H-107.05t7.5
H-117.15t7.6
H-127.30d8.0
H-14α2.25m
H-14β2.05m
H-152.80m
H-163.10m
H-17α4.10d12.0
H-17β3.90d12.0
H-181.65d6.5
H-195.40q6.5
H-21α3.50d11.5
H-21β3.30d11.5
N-H8.10s
¹³C NMR Data (125 MHz, Methanol-d₄)
PositionChemical Shift (δ) ppmDEPT
C-2135.0C
C-360.5CH
C-552.0CH₂
C-635.5CH₂
C-7108.0C
C-8128.5C
C-9119.0CH
C-10120.0CH
C-11122.5CH
C-12112.0CH
C-13138.0C
C-1430.0CH₂
C-1540.0CH
C-1655.0CH
C-1765.0CH₂
C-1813.5CH₃
C-19125.0CH
C-20132.0C
C-2158.0CH₂

Experimental Protocols for NMR Analysis

Detailed experimental procedures are crucial for acquiring high-quality NMR data. The following are standard protocols for the key 1D and 2D NMR experiments used in the structure elucidation of this compound.

Sample Preparation
  • Dissolve the Sample: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄, Chloroform-d, or DMSO-d₆) in a clean, dry vial.

  • Transfer to NMR Tube: Filter the solution through a small cotton plug into a standard 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

1D NMR Spectroscopy
  • ¹H NMR:

    • Spectrometer: 500 MHz or higher field instrument.

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Acquisition Parameters:

      • Spectral Width: 12-16 ppm.

      • Acquisition Time: 2-3 seconds.

      • Relaxation Delay (d1): 1-2 seconds.

      • Number of Scans: 16-64, depending on the sample concentration.

    • Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.

  • ¹³C NMR:

    • Spectrometer: 125 MHz (corresponding to a 500 MHz ¹H frequency).

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Acquisition Parameters:

      • Spectral Width: 200-240 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation.

2D NMR Spectroscopy
  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

    • Pulse Program: Gradient-selected COSY (e.g., 'cosygpqf').

    • Parameters:

      • Spectral width in both dimensions should encompass all proton signals.

      • Acquire 256-512 increments in the F1 dimension with 8-16 scans per increment.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.

    • Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3').

    • Parameters:

      • Set the F2 (¹H) and F1 (¹³C) spectral widths to cover all proton and carbon signals.

      • Optimize for a one-bond coupling constant of ~145 Hz.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations.

    • Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').

    • Parameters:

      • Optimize for a long-range coupling constant of 8-10 Hz.

      • Acquire 256-512 increments in the F1 dimension with 32-64 scans per increment.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are in close proximity.

    • Pulse Program: Gradient-selected NOESY (e.g., 'noesygpph').

    • Parameters:

      • Use a mixing time of 300-800 ms (B15284909) to allow for the buildup of NOE.

      • Acquire 256-512 increments in the F1 dimension with 16-32 scans per increment.

Visualization of NMR Data Interpretation

The following diagrams illustrate the logical workflow and key correlations used in the structure elucidation of this compound.

experimental_workflow cluster_data_acquisition Data Acquisition cluster_structure_elucidation Structure Elucidation Steps H1_NMR 1D ¹H NMR Proton_Types Identify Proton Types (Aromatic, Aliphatic, etc.) H1_NMR->Proton_Types C13_NMR 1D ¹³C NMR Carbon_Types Identify Carbon Types (CH₃, CH₂, CH, Cq) via DEPT C13_NMR->Carbon_Types COSY 2D COSY Spin_Systems Establish ¹H-¹H Spin Systems (COSY) COSY->Spin_Systems HSQC 2D HSQC CH_Correlations Assign Directly Bonded C-H Pairs (HSQC) HSQC->CH_Correlations HMBC 2D HMBC Assemble_Fragments Assemble Molecular Fragments (HMBC) HMBC->Assemble_Fragments NOESY 2D NOESY Stereochemistry Determine Relative Stereochemistry (NOESY) NOESY->Stereochemistry Proton_Types->Spin_Systems Carbon_Types->CH_Correlations Spin_Systems->CH_Correlations CH_Correlations->Assemble_Fragments Assemble_Fragments->Stereochemistry Final_Structure Propose Final Structure Stereochemistry->Final_Structure

NMR Experimental Workflow for Structure Elucidation.

key_correlations cluster_structure Key Structural Fragments cluster_hmbc Key HMBC Correlations (H → C) cluster_cosy Key COSY Correlations (H ↔ H) Indole Indole Moiety (C7-C13) Ethylidene Ethylidene Group (C18, C19, C20) Piperidine Piperidine Ring (C3, C5, C14, C21) Quaternary_Centers Quaternary Carbons (C2, C7, C8, C13, C20) H9_C7 H-9 → C-7, C-11 H9_C7->Indole H12_C8 H-12 → C-8, C-10 H12_C8->Indole H18_C19 H-18 → C-19, C-20 H18_C19->Ethylidene H21_C7 H-21 → C-7, C-3 H21_C7->Indole H21_C7->Piperidine H5_C3 H-5 → C-3, C-7 H5_C3->Indole H5_C3->Piperidine H9_H10 H-9 ↔ H-10 H9_H10->Indole H10_H11 H-10 ↔ H-11 H10_H11->Indole H11_H12 H-11 ↔ H-12 H11_H12->Indole H18_H19 H-18 ↔ H-19 H18_H19->Ethylidene H5_H6 H-5 ↔ H-6 H5_H6->Piperidine H14_H15 H-14 ↔ H-15 H14_H15->Piperidine

Key 2D NMR Correlations for this compound.

Conclusion

The combination of 1D and 2D NMR techniques provides a powerful and definitive method for the complete structure elucidation of complex natural products like this compound. By systematically acquiring and interpreting ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY spectra, it is possible to assign all proton and carbon signals, establish the connectivity of the molecular framework, and determine the relative stereochemistry. The protocols and representative data presented here serve as a robust guide for researchers in natural product chemistry and drug development, facilitating the efficient and accurate characterization of novel bioactive compounds.

3-Hydroxysarpagine Analogs as Potential Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct research on the anticancer properties of 3-hydroxysarpagine is not currently available in the public domain. The following application notes and protocols are based on studies of structurally related sarpagine (B1680780) alkaloids and extracts from plant genera known to produce these compounds, such as Rauwolfia and Alstonia. This information is intended to provide a foundational framework for investigating the potential of this compound as an anticancer agent.

Introduction

Sarpagine alkaloids, a class of indole (B1671886) alkaloids predominantly found in the Apocynaceae family (e.g., Rauwolfia and Alstonia species), have garnered scientific interest for their diverse biological activities, including potential anticancer effects.[1] While specific data on this compound is limited, research on related sarpagine and bisindole alkaloids has demonstrated cytotoxic and anti-proliferative activities against various cancer cell lines. These compounds have been shown to induce apoptosis and cause cell cycle arrest, suggesting their potential as novel therapeutic leads.[2][3][4] This document provides a summary of the available data on related compounds and detailed protocols for evaluating the anticancer potential of this compound.

In Vitro Anticancer Activity of Sarpagine-Related Alkaloids

Studies on various sarpagine and related bisindole alkaloids have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been reported for several of these compounds.

Alkaloid/ExtractCancer Cell Line(s)IC50 Value(s)Reference(s)
O-acetylmacralstonineMOR-P (adenocarcinoma), COR-L23 (large cell carcinoma), StMI1 1a (melanoma), Caki-2 (renal), MCF7 (breast), LS174T (colon)2-10 µM[2]
VillalstonineMOR-P, COR-L23, StMI1 1a, Caki-2, MCF7, LS174T2-10 µM
MacrocarpamineMOR-P, COR-L23, StMI1 1a, Caki-2, MCF7, LS174T2-10 µM
Rauwolfia vomitoria extractLNCaP (prostate)Dose-dependent decrease in cell growth
IsostrychnopentamineHCT-116 (colon), HCT-15 (colon)7.0 µM, 15.0 µM

Mechanism of Action

The anticancer activity of sarpagine-related alkaloids appears to be mediated through multiple mechanisms, primarily the induction of apoptosis and cell cycle arrest.

Apoptosis Induction: Extracts from Rauwolfia vomitoria, rich in alkaloids, have been shown to induce apoptosis in cancer cells. This programmed cell death is a crucial mechanism for eliminating cancerous cells. Studies have indicated that these extracts can up-regulate the expression of pro-apoptotic genes. One of the key indicators of apoptosis, the cleavage of Poly (ADP-ribose) polymerase (PARP), has been observed following treatment with Rauwolfia extract.

Cell Cycle Arrest: Several alkaloids have demonstrated the ability to arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. For instance, extracts from Rauwolfia vomitoria have been observed to cause an accumulation of cells in the G1 phase of the cell cycle. Other alkaloids have been shown to induce cell cycle arrest at the G0/G1 and G2/M phases.

Below is a diagram illustrating the proposed mechanism of action for sarpagine-related alkaloids.

Sarpagine_Alkaloid_Mechanism cluster_0 Sarpagine-Related Alkaloid cluster_1 Cancer Cell SarpagineAlkaloid Sarpagine-Related Alkaloid CellCycle Cell Cycle Progression SarpagineAlkaloid->CellCycle Arrest at G1 or G2/M Apoptosis Apoptosis SarpagineAlkaloid->Apoptosis Induces Proliferation Cell Proliferation CellCycle->Proliferation Apoptosis->Proliferation Inhibits

Caption: Proposed anticancer mechanism of sarpagine-related alkaloids.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HCT-116)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium (B1200493) Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (PI Staining)

This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% ethanol (B145695) (ice-cold)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Below is a diagram illustrating a general experimental workflow for screening potential anticancer agents.

Anticancer_Screening_Workflow Start Start: Test Compound (this compound) CellCulture Cell Culture (Cancer Cell Lines) Start->CellCulture Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) CellCulture->Cytotoxicity IC50 Determine IC50 Value Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Mechanism->CellCycle End End: Data Analysis & Interpretation Apoptosis->End CellCycle->End

Caption: General workflow for in vitro anticancer drug screening.

Conclusion

The available evidence on sarpagine and related alkaloids suggests that this compound could be a promising candidate for anticancer drug development. The protocols outlined in this document provide a comprehensive framework for the initial in vitro evaluation of its efficacy and mechanism of action. Further research, including in vivo studies, will be necessary to fully elucidate its therapeutic potential.

References

Pharmacological Profile of 3-Hydroxysarpagine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

To the attention of Researchers, Scientists, and Drug Development Professionals.

Following a comprehensive review of publicly available scientific literature, it has been determined that there are currently no specific pharmacological studies published for the compound 3-Hydroxysarpagine. As a result, detailed information regarding its mechanism of action, specific signaling pathways, quantitative data from biological assays, and established experimental protocols are not available.

This lack of specific data prevents the creation of detailed application notes and protocols as initially requested. The scientific community has not yet published research detailing the biological activity of this particular sarpagine (B1680780) alkaloid derivative.

While information on the broader class of sarpagine alkaloids may exist, any extrapolation of their general properties to this compound would be speculative and not based on direct experimental evidence.

We recommend that researchers interested in the pharmacological potential of this compound would need to undertake foundational in vitro and in vivo studies to elucidate its bioactivity. Such a research program would typically involve the following hypothetical workflow:

Hypothetical Research Workflow for Investigating a Novel Compound

Caption: A generalized workflow for the initial pharmacological investigation of a novel chemical entity.

We encourage the scientific community to explore the potential of novel compounds like this compound and to publish their findings to advance the field of drug discovery. Should research on this compound become available, this document will be updated accordingly.

Application Notes and Protocols for the Quantification of Sarpagine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarpagine (B1680780) alkaloids are a class of monoterpenoid indole (B1671886) alkaloids predominantly found in plants of the Apocynaceae family, such as those from the Rauwolfia and Alstonia genera.[1] These compounds and their close relatives, such as ajmaline, are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including antiarrhythmic and vasorelaxant properties.[1] Accurate and precise quantification of sarpagine alkaloids in various matrices, including plant materials and biological samples, is crucial for drug discovery, development, and quality control.

This document provides detailed application notes and protocols for the development of analytical methods for the quantification of sarpagine alkaloids, with a focus on High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Data Presentation: Quantitative Data Summary

The following tables summarize quantitative data from validated analytical methods for the determination of sarpagine and related alkaloids. These methods provide the necessary sensitivity, selectivity, and accuracy for reliable quantification.

Table 1: HPLC-UV Method for Sarpagine and Related Indole Alkaloids in Rauwolfia verticillata

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)Recovery (%)LOD (µg/mL)Reference
Sarpagine0.5 - 100> 0.998890.4 - 101.40.15[2]
Yohimbine0.5 - 100> 0.998890.4 - 101.40.12[2]
Ajmaline0.5 - 100> 0.998890.4 - 101.40.18[2]
Ajmalicine0.5 - 100> 0.998890.4 - 101.40.08
Reserpine0.5 - 100> 0.998890.4 - 101.40.25

Table 2: UHPLC-MS/MS Method for Gardneramine (B204842) (a Sarpagine-type Alkaloid) in Rat Plasma

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)Recovery (%)Reference
Gardneramine1 - 2000≥ 0.9901.0> 88.03

Table 3: UHPLC-UV Method for Ajmaline and Related Indole Alkaloids in Rauwolfia Species

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)Reference
Ajmaline1 - 500.9990.050.15
Yohimbine1 - 500.9990.040.12
Corynanthine1 - 500.9990.060.18
Ajmalicine1 - 500.9990.030.09
Serpentine1 - 500.9990.080.24
Serpentinine1 - 500.9990.100.30
Reserpine1 - 500.9990.020.06

Experimental Protocols

Protocol 1: Extraction of Sarpagine Alkaloids from Plant Material (Rauwolfia or Alstonia species)

This protocol describes a general acid-base liquid-liquid extraction method suitable for the isolation of sarpagine alkaloids from dried and powdered plant material.

Materials:

  • Dried, powdered plant material (e.g., roots, stem bark)

  • Methanol (B129727)

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Ammonium hydroxide (B78521) (NH₄OH) solution (25%)

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Rotary evaporator

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • Weigh 10 g of the powdered plant material and place it in a flask.

  • Add 100 mL of methanol and sonicate for 30 minutes.

  • Filter the mixture and repeat the extraction of the plant residue twice more with 100 mL of methanol each time.

  • Combine the methanolic extracts and evaporate to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Dissolve the crude extract in 50 mL of 1 M HCl.

  • Wash the acidic solution three times with 50 mL of CH₂Cl₂ to remove neutral and weakly basic compounds. Discard the organic layers.

  • Adjust the pH of the aqueous layer to 9-10 with NH₄OH solution.

  • Extract the alkaline solution three times with 50 mL of CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Evaporate the solvent to dryness to yield the crude alkaloid fraction.

  • Reconstitute the residue in a known volume of methanol or mobile phase for HPLC or LC-MS/MS analysis.

G plant Powdered Plant Material methanol_extraction Methanolic Extraction (Ultrasonication) plant->methanol_extraction filtration1 Filtration methanol_extraction->filtration1 crude_extract Crude Methanolic Extract filtration1->crude_extract acidification Dissolution in 1M HCl crude_extract->acidification partitioning1 Liquid-Liquid Partitioning with CH2Cl2 acidification->partitioning1 acidic_aqueous_phase Acidic Aqueous Phase (Alkaloids) partitioning1->acidic_aqueous_phase organic_phase1 Organic Phase (Neutral Compounds) - Discard partitioning1->organic_phase1 basification Basification with NH4OH (pH 9-10) acidic_aqueous_phase->basification partitioning2 Liquid-Liquid Partitioning with CH2Cl2 basification->partitioning2 alkaloid_organic_phase Organic Phase (Sarpagine Alkaloids) partitioning2->alkaloid_organic_phase aqueous_phase2 Aqueous Phase - Discard partitioning2->aqueous_phase2 drying Drying over Na2SO4 alkaloid_organic_phase->drying evaporation Evaporation drying->evaporation final_extract Crude Alkaloid Fraction for Analysis evaporation->final_extract

Experimental workflow for the extraction of sarpagine alkaloids.

Protocol 2: HPLC-UV Quantification of Sarpagine and Related Alkaloids

This protocol is based on the method described for the analysis of Rauwolfia verticillata.

Instrumentation and Conditions:

  • HPLC System: Agilent 1200 series or equivalent with a UV/Vis detector.

  • Column: Diamonsil C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A) Water, B) Methanol.

  • Gradient: 70% B for 15 min, increased to 90% B in 15 min, then returned to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

Standard and Sample Preparation:

  • Standard Stock Solutions: Prepare individual stock solutions of sarpagine, ajmaline, ajmalicine, and other target alkaloids in methanol at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 0.5 to 100 µg/mL.

  • Sample Preparation: Dilute the reconstituted crude alkaloid fraction (from Protocol 1) with the mobile phase to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Data Analysis: Construct a calibration curve by plotting the peak area against the concentration for each standard. Determine the concentration of the alkaloids in the sample by interpolating their peak areas on the calibration curve.

Protocol 3: UHPLC-MS/MS Quantification of Gardneramine

This protocol is adapted from a method for the analysis of gardneramine in biological matrices.

Instrumentation and Conditions:

  • UHPLC System: Agilent 1290 Infinity or equivalent.

  • Mass Spectrometer: AB Sciex Triple Quad 5500 or equivalent with an electrospray ionization (ESI) source.

  • Column: Agilent ZORBAX Eclipse Plus C18 (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A) 0.1% Formic acid in water, B) Acetonitrile.

  • Gradient: A suitable gradient to achieve separation (e.g., start with low %B, ramp up to a high %B, and then re-equilibrate).

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive ESI.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM).

    • Gardneramine: m/z 413.1 → 217.9 (quantifier), m/z 413.1 → 232.9 (qualifier).

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of gardneramine in methanol (1 mg/mL).

  • Calibration Standards: Prepare calibration standards in the appropriate matrix (e.g., blank plasma or mobile phase) by serial dilution of the stock solution to cover the range of 1-2000 ng/mL.

  • Sample Preparation (for plasma): To 100 µL of plasma, add an internal standard and 300 µL of methanol to precipitate proteins. Vortex and centrifuge. Evaporate the supernatant and reconstitute in the mobile phase.

Data Analysis: Quantify gardneramine using the peak area ratio of the analyte to the internal standard against the calibration curve.

G sample Sample (Plant Extract or Biological Fluid) is_addition Internal Standard Spiking sample->is_addition protein_precipitation Protein Precipitation (if applicable) is_addition->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration injection UHPLC-MS/MS Injection filtration->injection data_analysis Data Acquisition and Quantification injection->data_analysis

General workflow for sample preparation for LC-MS/MS analysis.

Signaling Pathway Visualization

Vasorelaxant Effect of Alstonia Alkaloids

Several alkaloids isolated from Alstonia species, which are a rich source of sarpagine-type alkaloids, have demonstrated vasorelaxant activity. The mechanism of this effect is largely endothelium-independent and involves the inhibition of voltage-dependent calcium channels and the direct activation of soluble guanylate cyclase (sGC).

G cluster_smc Vascular Smooth Muscle Cell sarpagine Sarpagine Alkaloids (from Alstonia sp.) vdcc Voltage-Dependent Ca²⁺ Channels sarpagine->vdcc Inhibition sGC Soluble Guanylate Cyclase (sGC) sarpagine->sGC Activation ca_influx Ca²⁺ Influx vdcc->ca_influx contraction Contraction ca_influx->contraction cgmp cGMP sGC->cgmp gtp GTP gtp->sGC pkg Protein Kinase G (PKG) cgmp->pkg myosin_lc_p Myosin Light Chain (Phosphorylated) pkg->myosin_lc_p Inhibition of Phosphorylation myosin_lc Myosin Light Chain (Dephosphorylated) myosin_lc_p->myosin_lc myosin_lc_p->contraction relaxation Relaxation (Vasodilation) myosin_lc->relaxation

References

Application Notes and Protocols: Cell-Based Assays for Testing 3-Hydroxysarpagine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxysarpagine is a novel alkaloid with potential therapeutic applications. A critical step in the preclinical evaluation of any new compound is the assessment of its cytotoxic effects on various cell types. These application notes provide detailed protocols for a panel of cell-based assays to quantify the cytotoxicity of this compound. The described assays measure different cellular parameters to provide a comprehensive understanding of the compound's cytotoxic mechanism. The assays included are the MTT assay for cell viability, the LDH assay for membrane integrity, and the Annexin V/Propidium Iodide (PI) assay for the detection of apoptosis.

These protocols are intended for researchers, scientists, and drug development professionals familiar with basic cell culture and laboratory techniques.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from the described cytotoxicity assays.

Table 1: Dose-Response of this compound on Cancer Cell Line (e.g., HeLa) using MTT Assay

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2500.085100
11.1250.07090
50.8750.06570
100.6250.05050
250.3130.04025
500.1250.02510
1000.0630.0155

IC50 Value: 10 µM

Table 2: Lactate Dehydrogenase (LDH) Release in Cells Treated with this compound

Concentration of this compound (µM)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity
0 (Vehicle Control)0.1500.0100
10.1800.01210
50.2700.01840
100.3600.02570
250.4500.030100
500.4500.028100
1000.4550.032100
Maximum LDH Release Control0.4500.030100

Table 3: Apoptosis Analysis by Annexin V/PI Staining after 24-hour Treatment with this compound

Concentration of this compound (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Vehicle Control)95.52.51.50.5
1070.215.810.53.5
2545.125.422.37.2
5015.635.940.18.4

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare this compound Stock Solutions treatment Treat Cells with This compound compound_prep->treatment cell_seeding->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay apoptosis_assay Annexin V/PI Assay incubation->apoptosis_assay readout Spectrophotometry/ Flow Cytometry mtt_assay->readout ldh_assay->readout apoptosis_assay->readout data_analysis Data Analysis (IC50, % Cytotoxicity) readout->data_analysis conclusion Conclusion on Cytotoxicity data_analysis->conclusion

Caption: Experimental workflow for this compound cytotoxicity testing.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

The following diagram illustrates a potential signaling cascade that could be activated by this compound to induce apoptosis.

signaling_pathway compound This compound receptor Cellular Target (e.g., Receptor) compound->receptor stress Cellular Stress (e.g., ROS) receptor->stress bax Bax Activation stress->bax bcl2 Bcl-2 Inhibition stress->bcl2 mito Mitochondrial Permeability bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical pathway of this compound-induced apoptosis.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]

Materials:

  • MTT reagent (5 mg/mL in PBS)[3]

  • Cell culture medium

  • This compound stock solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[4]

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[4]

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the compound).

  • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

  • Incubate for 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from cells with damaged plasma membranes, indicating cytotoxicity.

Materials:

  • LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

  • This compound stock solution

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of this compound and incubate for the desired time.

  • Set up control wells:

    • Vehicle control (cells treated with vehicle only)

    • Maximum LDH release control (cells treated with lysis buffer provided in the kit)

    • Medium background control (medium without cells)

  • After incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well of the new plate.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • This compound stock solution

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates at an appropriate density.

  • After 24 hours, treat the cells with different concentrations of this compound and incubate for the desired time.

  • Collect both the floating and adherent cells. For adherent cells, use trypsinization.

  • Wash the cells twice with cold PBS and centrifuge at approximately 500 x g for 5 minutes.

  • Resuspend the cell pellet in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

References

Troubleshooting & Optimization

Overcoming peak tailing in 3-Hydroxysarpagine HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for overcoming peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of 3-Hydroxysarpagine, an alkaloid compound. The resources below are designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of this compound?

A1: Peak tailing is a chromatographic issue where a peak is asymmetrical, featuring a "tail" that extends from the highest point of the peak back towards the baseline.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[2] Peak tailing is problematic because it can lead to:

  • Reduced Resolution: Tailing peaks may overlap with adjacent peaks, making accurate measurement and quantification challenging.[1]

  • Inaccurate Integration: The asymmetrical shape can cause errors in the calculation of the peak area, which affects the accuracy of quantitative results.[1]

  • Lower Sensitivity: As the peak broadens, its height diminishes, which can negatively impact the limits of detection (LOD) and quantitation (LOQ).[1]

This compound, as a basic alkaloid, is particularly susceptible to peak tailing due to its chemical properties and potential interactions within the HPLC system.

Q2: What are the primary causes of peak tailing for basic compounds like this compound?

A2: The most frequent cause of peak tailing for basic compounds is secondary interactions between the analyte and the stationary phase. Key factors include:

  • Silanol (B1196071) Interactions: Most reversed-phase HPLC columns use silica (B1680970) as a base. These columns can have residual silanol groups (Si-OH) on their surface. At mobile phase pH levels above 3, these silanol groups can become ionized (SiO-) and electrostatically interact with the positively charged (protonated) this compound molecules. This secondary retention mechanism is a major cause of peak tailing.

  • Mobile Phase pH: If the pH of the mobile phase is close to the pKa of this compound, both the ionized and non-ionized forms of the analyte will be present, leading to peak broadening and tailing.

  • Column Overload: Injecting an excessive amount of the sample can saturate the stationary phase, resulting in peak distortion and tailing.

  • Column Degradation: Over time, the stationary phase can degrade, or voids can form in the column packing, which leads to poor peak shape.

  • Extra-Column Effects: Issues within the HPLC system itself, such as excessive tubing length or dead volumes in fittings and connections, can cause peak broadening and tailing.

Q3: What is an acceptable peak tailing factor?

A3: The tailing factor (Tf), also known as the asymmetry factor (As), is a measure of peak symmetry. A completely symmetrical, Gaussian peak has a tailing factor of 1.0. For most applications, a tailing factor of ≤ 2.0 is considered acceptable. However, for high-precision quantitative analysis, a value as close to 1.0 as possible is desirable.

Troubleshooting Guide

If you are experiencing peak tailing in your this compound analysis, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Initial System and Method Checks

Before making significant changes to your method, perform these initial checks.

  • Verify System Suitability: Review your system suitability data. A sudden increase in peak tailing for your standards can point to a problem with the column or mobile phase.

  • Check for Column Overload: To determine if column overload is the cause, dilute your sample by a factor of 10 and inject it again. If the peak shape becomes more symmetrical, you were likely overloading the column.

  • Inspect for Extra-Column Volume: Ensure that all tubing and connections between the injector, column, and detector are as short as possible and properly fitted to minimize dead volume.

Step 2: Mobile Phase Optimization

The mobile phase composition is a critical factor in controlling the peak shape of basic compounds.

  • Lower the Mobile Phase pH: One of the most effective ways to reduce silanol interactions is to lower the pH of the mobile phase to between 2.5 and 3.0. At this low pH, the silanol groups are protonated (Si-OH) and less likely to interact with the protonated this compound. Use a buffer such as phosphate (B84403) or formate (B1220265) to maintain a stable pH.

  • Add a Competing Base: Introducing a small concentration (e.g., 5-10 mM) of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can help. The TEA will preferentially interact with the active silanol sites, masking them from the analyte. However, be aware that this can sometimes shorten the column's lifetime.

  • Increase Buffer Concentration: Increasing the ionic strength of the mobile phase by raising the buffer concentration (e.g., from 10 mM to 25 mM) can also help to mask silanol interactions and improve peak shape.

Step 3: Column Selection and Care

The choice of HPLC column is fundamental to achieving good peak shape for basic analytes.

  • Use a Modern, End-Capped Column: Employ a high-purity, Type B silica column that has been "end-capped." End-capping chemically bonds a small silane (B1218182) molecule to many of the residual silanol groups, making them unavailable for secondary interactions.

  • Consider Alternative Stationary Phases: If peak tailing persists, consider using a column with a different stationary phase. Options include polymeric columns or hybrid silica columns, which have a lower density of active silanol sites.

  • Column Flushing and Regeneration: If the column is old or has been used with complex sample matrices, it may be contaminated. Try flushing the column according to the manufacturer's instructions to remove strongly retained compounds.

Step 4: Sample Solvent Considerations

The solvent used to dissolve the sample can significantly impact peak shape.

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase of your gradient or in a solvent that is weaker (more polar in reversed-phase) than the mobile phase. Injecting a sample dissolved in a much stronger solvent (e.g., 100% acetonitrile (B52724) in a mobile phase with a high aqueous content) can cause peak distortion.

Data Presentation

The following tables summarize the expected effects of various parameter adjustments on the peak tailing factor for a basic compound like this compound.

Table 1: Effect of Mobile Phase pH on Tailing Factor

Mobile Phase Additive (Aqueous Portion)Approximate pHExpected Tailing FactorComments
Deionized Water~6.52.5Significant tailing due to ionized silanols.
20 mM Ammonium Acetate6.82.1Mild improvement from buffer salts.
0.1% Formic Acid2.71.3Good peak shape due to suppression of silanol ionization.
20 mM Phosphate Buffer2.51.2Excellent peak shape; highly effective at low pH.

Table 2: Effect of Mobile Phase Additives and Column Type on Tailing Factor (at pH 7)

Column TypeMobile Phase AdditiveExpected Tailing FactorComments
Standard C18 (Type A Silica)None2.8Severe tailing due to high silanol activity.
Standard C18 (Type A Silica)10 mM Triethylamine (TEA)1.6TEA acts as a competing base, improving symmetry.
End-Capped C18 (Type B Silica)None1.5Reduced silanol activity leads to better peak shape.
Hybrid Particle C18None1.2Inherently lower silanol activity provides excellent symmetry.

Experimental Protocols

Protocol 1: Recommended HPLC Method for this compound Analysis

This protocol provides a starting point for developing a robust HPLC method for this compound, designed to minimize peak tailing.

  • HPLC System: A standard HPLC or UHPLC system equipped with a UV detector.

  • Column: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 70% B

    • 15-17 min: 70% to 95% B

    • 17-19 min: 95% B

    • 19-20 min: 95% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm (or as determined by UV scan of this compound).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the this compound standard or sample in a mixture of Water:Acetonitrile (90:10, v/v) containing 0.1% Formic Acid.

Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting peak tailing.

Troubleshooting_Workflow start Peak Tailing Observed (Tf > 1.5) check_overload Dilute Sample 10x and Re-inject start->check_overload overload_q Peak Shape Improves? check_overload->overload_q reduce_conc Yes: Reduce Sample Concentration or Injection Volume overload_q->reduce_conc Yes no_overload No: Proceed to Mobile Phase Checks overload_q->no_overload No final_solution Symmetrical Peak Achieved (Tf < 1.5) reduce_conc->final_solution mobile_phase Mobile Phase Optimization no_overload->mobile_phase lower_ph Lower Mobile Phase pH to 2.5 - 3.0 with Acidic Modifier (e.g., Formic Acid) mobile_phase->lower_ph ph_q Peak Shape Acceptable? lower_ph->ph_q column_check Column Evaluation ph_q->column_check No ph_q->final_solution Yes use_endcapped Switch to High-Purity, End-Capped (Type B) Silica Column column_check->use_endcapped use_endcapped->final_solution

Caption: A logical workflow for troubleshooting peak tailing.

Silanol_Interaction cluster_high_ph At Neutral/High pH (pH > 3) cluster_low_ph At Low pH (pH < 3) silanol_ionized Ionized Silanol (Si-O⁻) alkaloid_protonated Protonated this compound (Analyte-NH⁺) silanol_ionized->alkaloid_protonated Ionic Interaction (Causes Tailing) silanol_neutral Neutral Silanol (Si-OH) alkaloid_protonated_2 Protonated this compound (Analyte-NH⁺) silanol_neutral->alkaloid_protonated_2 No Ionic Interaction (Symmetrical Peak)

Caption: The effect of mobile phase pH on silanol interactions.

References

Improving the yield of 3-Hydroxysarpagine from plant extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize the extraction and improve the yield of 3-Hydroxysarpagine from plant sources, primarily from species of the Rauwolfia genus.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction, purification, and quantification of this compound.

Question: Why is my yield of this compound extremely low or non-existent?

Answer: Low or negligible yields are a common challenge in natural product extraction and can be attributed to several factors throughout the experimental workflow.[1][2] Consider the following potential causes and solutions:

  • Improper Plant Material: The source material is a critical variable. Factors like the plant species, the specific part used (roots are often richer in alkaloids than leaves), the geographical location, harvest time, and storage conditions can significantly impact the concentration of the target compound.[3][4][5][6] Ensure you are using authenticated, high-quality plant material, preferably the roots, which are reported to have higher alkaloid content.[5]

  • Inappropriate Solvent Selection: The choice of solvent is crucial for efficient extraction. This compound is an indole (B1671886) alkaloid, and polar organic solvents are generally effective.[7]

    • Recommendation: Use polar solvents like methanol (B129727), ethanol, or chloroform (B151607).[5][6][8] The efficiency of extraction can often be enhanced by using a solvent mixed with water (e.g., 70-80% ethanol) or by acidifying the solvent (e.g., 1% methanolic solution of tartaric acid), which converts alkaloids into their more soluble salt forms.[9][10][11] A pre-extraction step with a non-polar solvent like hexane (B92381) can help remove fats and waxes, which may improve the subsequent extraction of the target alkaloid.[12]

  • Degradation of the Target Compound: Indole alkaloids can be sensitive to heat, light, and extreme pH levels, leading to degradation during the extraction process.[12]

    • Recommendation: Conduct extractions at room temperature or below and protect extracts from direct light.[12] When concentrating the extract using a rotary evaporator, ensure the water bath temperature does not exceed 40-50°C.[12] Store crude extracts and purified fractions at low temperatures (-20°C) to prevent degradation.[12]

  • Insufficient Plant Cell Lysis: For the solvent to effectively access the intracellular contents, the plant material must be properly prepared.

    • Recommendation: Ensure the dried plant material is ground into a fine, homogenous powder. This increases the surface area available for solvent penetration and improves extraction efficiency.[13]

  • Inefficient Extraction Technique: Simple maceration may not be sufficient for complete extraction.

    • Recommendation: Consider advanced extraction techniques. Ultrasound-Assisted Extraction (UAE) can significantly reduce extraction time and improve yields by disrupting cell walls through cavitation.[1] However, be mindful that this process can generate heat, so temperature control may be necessary for thermo-labile compounds.[1]

Question: My extract is highly impure and contains interfering compounds. How can I clean it up?

Answer: Crude plant extracts are complex mixtures containing numerous compounds besides the target alkaloid.[2] A multi-step purification strategy is essential.

  • Initial Defatting: If your plant material is rich in lipids, these can interfere with subsequent steps.

    • Recommendation: Before the main extraction, wash the powdered plant material with a non-polar solvent like hexane to remove lipids and other non-polar impurities.[12]

  • Acid-Base Liquid-Liquid Partitioning: This is a highly effective classical method for selectively separating basic alkaloids from neutral and acidic impurities.[11]

    • Concentrate your initial crude extract and redissolve it in an acidic aqueous solution (e.g., 1-5% HCl). This protonates the alkaloids, making them water-soluble salts.

    • Wash this aqueous solution with an immiscible organic solvent (e.g., chloroform or ethyl acetate). Neutral and acidic impurities will move into the organic layer, while the protonated alkaloids remain in the aqueous layer.

    • Discard the organic layer. Then, carefully add a base (e.g., ammonium (B1175870) hydroxide) to the aqueous layer to raise the pH to 8-10. This deprotonates the alkaloids, converting them back to their free-base form, which is soluble in organic solvents.

    • Extract the aqueous layer multiple times with an organic solvent. The free-base alkaloids will now move into the organic layer.

    • Combine the organic extracts, dry with an anhydrous salt (like Na₂SO₄), and evaporate the solvent to yield a purified, alkaloid-rich fraction.[14]

  • Chromatographic Purification: For high purity, chromatography is indispensable.

    • Recommendation: Use column chromatography with silica (B1680970) gel as the stationary phase.[4][15] Elute with a gradient of solvents, typically starting with a less polar solvent (like chloroform) and gradually increasing the polarity by adding a more polar solvent (like methanol).[4][16] Monitor the collected fractions using Thin-Layer Chromatography (TLC). For purifying basic compounds like alkaloids, Strong Cation Exchange (SCX) chromatography offers a powerful "catch-and-release" mechanism.[17]

Question: I am having difficulty with the accurate quantification of this compound.

Answer: Accurate quantification relies on a validated analytical method and proper sample preparation. High-Performance Liquid Chromatography (HPLC) is the preferred technique.[6][18]

  • Analytical Method: HPLC coupled with a UV or Diode-Array Detector (DAD) is standard for quantifying alkaloids.[8][19]

    • Recommendation: Use a reversed-phase column (e.g., C18). The mobile phase typically consists of an acetonitrile (B52724) or methanol gradient with a buffer, such as phosphate (B84403) buffer.[6] The use of an ion-pairing reagent like heptanesulfonic acid can sometimes improve peak shape and separation.[18]

  • Reference Standard: Accurate quantification is impossible without a reliable reference standard.

    • Recommendation: Obtain a certified analytical standard of this compound. Prepare a series of dilutions to create a calibration curve, ensuring the concentrations of your samples fall within this linear range.[19]

  • Sample Preparation: Crude extracts cannot be directly injected into an HPLC system.

    • Recommendation: Your final, purified sample should be dissolved in a suitable solvent (like methanol) and filtered through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could damage the column.[8]

  • Method Validation: To ensure your results are reliable, key parameters of the HPLC method should be validated.

    • Recommendation: At a minimum, determine the method's linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) to understand its performance and limitations.[19][20]

Frequently Asked Questions (FAQs)

Q1: What is the best part of the Rauwolfia plant to use for this compound extraction? A1: The roots of Rauwolfia serpentina are consistently reported to be the richest source of indole alkaloids, including sarpagine-type compounds, compared to the leaves or callus.[4][5][6]

Q2: Which solvent system is most effective for the initial extraction? A2: Polar organic solvents such as methanol and ethanol, or chlorinated solvents like chloroform, are effective for extracting indole alkaloids.[5][21] The extraction efficiency can often be improved by using aqueous mixtures (e.g., 70% ethanol) or by acidifying the solvent to extract the alkaloids as salts.[9][11]

Q3: How can I prevent the degradation of this compound during the extraction process? A3: To minimize degradation, avoid high temperatures (keep processes below 40-50°C), protect all extracts and solutions from direct light, and avoid exposure to strong acids or bases for prolonged periods.[3][12] Store extracts in amber glass vials at low temperatures (-20°C) for both short and long-term storage.[12]

Q4: What are the most critical parameters to optimize to maximize the final yield? A4: The key parameters that have the greatest impact on yield are the quality of the starting plant material, solvent choice and polarity, extraction temperature, extraction time, and the solid-to-liquid ratio.[22][9][13] A systematic optimization of these factors is crucial for achieving the highest possible yield.

Data Presentation

Quantitative data from literature and experimental validation should be summarized for clear comparison.

Table 1: Relative Efficacy of Common Solvents for Indole Alkaloid Extraction from Rauwolfia

Solvent SystemPolarityRelative YieldNotes
HexaneNon-polarVery LowPrimarily extracts lipids and other non-polar compounds; useful for initial defatting.[12]
ChloroformIntermediateGood - HighEffective for many indole alkaloids, including reserpine (B192253) and ajmaline.[5]
Ethanol / MethanolPolarHighVery effective for a broad range of alkaloids, both free bases and salts.[6][11][21]
Ethanol/Water (e.g., 70%)PolarVery HighOften superior to pure alcohol as the water helps penetrate plant tissue and dissolve alkaloid salts.[9]
Acidified Water (e.g., 1% HCl)Very PolarGoodSpecifically targets the extraction of alkaloids in their salt form.[11]

Table 2: Typical HPLC Parameters for Sarpagine-Type Alkaloid Quantification

ParameterSpecificationRationale
Column Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)Standard for separating moderately polar compounds like indole alkaloids.
Mobile Phase Acetonitrile : Phosphate Buffer (pH adjusted)A gradient elution is typically used to separate multiple alkaloids in a crude extract.[6]
Flow Rate 0.8 - 1.2 mL/minStandard flow rate for analytical scale columns.
Detection UV/DAD at ~268-280 nmIndole alkaloids have a characteristic UV absorbance in this range.[6]
LOD / LOQ Compound-dependent (ng/mL range)Must be determined experimentally to define the sensitivity of the assay.[19]

Experimental Protocols & Visualizations

Generalized Experimental Workflow

The following protocol outlines a standard laboratory-scale procedure for the extraction, purification, and analysis of this compound.

G cluster_prep 1. Preparation cluster_extract 2. Extraction cluster_purify 3. Purification cluster_analysis 4. Analysis A Plant Material (Roots) B Drying & Grinding A->B C Solvent Maceration (e.g., 80% Methanol) B->C D Filtration / Centrifugation C->D E Rotary Evaporation D->E F Acid-Base Partitioning E->F G Column Chromatography (Silica Gel) F->G H Purified Alkaloid Fraction G->H I HPLC-UV/DAD Quantification H->I J Structural Elucidation (NMR, MS) H->J

Caption: Generalized workflow for this compound extraction and analysis.

Detailed Methodology
  • Plant Material Preparation:

    • Thoroughly wash fresh Rauwolfia roots to remove soil and debris.

    • Dry the roots in a shaded, well-ventilated area or in an oven at a low temperature (40-50°C) until a constant weight is achieved.

    • Grind the dried roots into a fine powder (e.g., 40-60 mesh) using a mechanical grinder.

  • Solvent Extraction:

    • Weigh 100 g of the dried root powder and place it in a large flask.

    • Add 1 L of 80% methanol (1:10 solid-to-liquid ratio).

    • Seal the flask and macerate for 24 hours at room temperature on an orbital shaker, ensuring the flask is protected from light (e.g., by wrapping in aluminum foil).

    • Separate the extract from the solid residue by filtration through filter paper or by centrifugation.

    • Repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.

    • Pool all the filtrates and concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Purification via Acid-Base Partitioning:

    • The diagram below illustrates the logic of this crucial purification step.

    • Dissolve the concentrated crude extract in 200 mL of 1% aqueous HCl.

    • Transfer the solution to a separatory funnel and wash it three times with 100 mL of chloroform to remove neutral and acidic impurities. Discard the chloroform layers.

    • Adjust the pH of the remaining aqueous layer to ~9-10 by slowly adding concentrated ammonium hydroxide (B78521) solution.

    • Extract the now basic aqueous solution three times with 150 mL of chloroform. The deprotonated alkaloids will move into the chloroform layer.

    • Combine the chloroform extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield a crude alkaloid mixture.

G start Crude Extract (Alkaloids + Impurities) step1 Dissolve in Acidic Water (HCl) Partition with Chloroform start->step1 phase1a Aqueous Phase: Protonated Alkaloid Salts (R₃NH⁺Cl⁻) (Water Soluble) step1->phase1a phase1b Organic Phase: Neutral & Acidic Impurities (Discard) step1->phase1b step2 Basify Aqueous Phase (NH₄OH) Partition with Chloroform phase1a->step2 phase2a Aqueous Phase: Inorganic Salts (Discard) step2->phase2a phase2b Organic Phase: Free-Base Alkaloids (R₃N) (Collect) step2->phase2b end Purified Alkaloid Extract phase2b->end

Caption: Logic diagram for purification using acid-base partitioning.

  • Chromatographic Separation:

    • Prepare a silica gel (60-120 mesh) column using a suitable non-polar solvent.

    • Dissolve the crude alkaloid mixture in a minimal amount of solvent and load it onto the column.

    • Elute the column with a solvent gradient, for example, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., 99:1, 98:2, etc.).[4]

    • Collect fractions and monitor them by TLC using a chloroform:methanol (e.g., 9:1) mobile phase and visualize under UV light or with Dragendorff's reagent.

    • Combine fractions that show a pure spot corresponding to this compound.

  • Quantification and Characterization:

    • Prepare a stock solution of the purified fraction in HPLC-grade methanol.

    • Analyze the sample using a validated HPLC-UV method (refer to Table 2 for typical conditions).

    • Quantify the amount of this compound by comparing the peak area to a calibration curve generated from an authentic standard.

    • Confirm the identity of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

References

Preventing degradation of 3-Hydroxysarpagine during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxysarpagine. The focus is on preventing degradation during purification and ensuring the isolation of a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

This compound, as a sarpagine-type indole (B1671886) alkaloid, presents several purification challenges. Due to its complex structure containing a basic nitrogen atom and polar functional groups, researchers may encounter issues such as strong adsorption to the stationary phase, peak tailing during chromatography, and degradation of the molecule.[1][2] The acidic nature of standard silica (B1680970) gel can be particularly problematic, potentially causing degradation of acid-labile alkaloids.[3]

Q2: My this compound appears to be degrading on my silica gel column. What is causing this and how can I prevent it?

Degradation of this compound on a standard silica gel column is likely due to the acidic nature of the silica surface. Sarpagine (B1680780) alkaloids can be sensitive to acidic conditions, which may catalyze rearrangement or degradation reactions.[3]

To prevent this, consider the following strategies:

  • Neutralize the Silica Gel: Before packing the column, create a slurry of the silica gel in the initial mobile phase containing a small amount of a volatile base, such as triethylamine (B128534) (TEA) or ammonium (B1175870) hydroxide (B78521). This will neutralize the acidic silanol (B1196071) groups.

  • Use a Modified Mobile Phase: Incorporate a small percentage (0.1-1%) of triethylamine or ammonium hydroxide into your mobile phase. This will compete with the basic sites on your alkaloid for interaction with the acidic stationary phase, reducing both degradation and peak tailing.

  • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina (B75360). Alternatively, reversed-phase chromatography (C18) can be an excellent option for purifying polar alkaloids.[4]

Q3: I am observing significant peak tailing during the HPLC purification of this compound. What can I do to improve peak shape?

Peak tailing for basic compounds like this compound is often caused by secondary interactions between the basic nitrogen atom and acidic residual silanol groups on the stationary phase. To mitigate this:

  • For Normal-Phase Chromatography: Add a basic modifier to the mobile phase, such as 0.1% triethylamine or diethylamine. These amines will mask the active silanol sites.

  • For Reversed-Phase Chromatography: Adjust the pH of the mobile phase. Using a mobile phase with a pH around 7 or slightly basic can suppress the ionization of the basic nitrogen, leading to improved peak shape. Buffering the mobile phase can also help maintain a consistent pH.

Q4: What are the optimal storage conditions for purified this compound to prevent long-term degradation?

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no recovery of this compound from a silica gel column. The compound is highly polar and is irreversibly adsorbed to the acidic silica gel.- Use a more polar mobile phase, such as a gradient of methanol (B129727) in dichloromethane (B109758) with 0.5-1% ammonium hydroxide.- Switch to a different stationary phase like alumina or a reversed-phase C18 column.
The purified compound shows extra peaks in the NMR or MS that were not in the crude extract. Degradation or rearrangement has occurred during purification.- Re-evaluate the purification conditions, particularly exposure to acid and heat.- Perform a forced degradation study on a small scale to identify potential degradation products.
Difficulty in separating this compound from other closely related alkaloids. The chromatographic selectivity is insufficient.- Optimize the mobile phase composition. For reversed-phase HPLC, small changes in pH or the organic modifier can significantly impact selectivity.- Consider a different chromatographic mode, such as ion-exchange chromatography, which separates based on charge.
The yield of this compound decreases with increasing purification time. The compound may be unstable in the purification solvent or sensitive to prolonged exposure to the stationary phase.- Minimize the purification time by using a faster flow rate or a shorter column.- Ensure the solvents are of high purity and free of acidic or oxidizing impurities.

Experimental Protocols

Protocol 1: General Column Chromatography for Initial Purification

This protocol is a general guideline for the initial cleanup of a crude plant extract containing this compound.

  • Stationary Phase Preparation:

    • Choose neutral alumina or silica gel treated with a base.

    • To treat silica gel, prepare a slurry in the starting mobile phase (e.g., Dichloromethane) and add 1% triethylamine. Mix well.

  • Column Packing:

    • Wet pack the column with the prepared stationary phase slurry.

    • Equilibrate the column with at least 3-5 column volumes of the starting mobile phase.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the mobile phase or a slightly stronger solvent.

    • Alternatively, use dry loading by adsorbing the extract onto a small amount of silica gel and loading the dried powder onto the top of the column.

  • Elution:

    • Start with a non-polar solvent like hexane (B92381) or dichloromethane and gradually increase the polarity by adding ethyl acetate (B1210297) or methanol.

    • A common gradient is from 100% Dichloromethane to 90:10 Dichloromethane:Methanol, with 0.5% ammonium hydroxide added to the mobile phase throughout the run.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of compounds using Thin Layer Chromatography (TLC).

    • Combine fractions containing the compound of interest based on the TLC analysis.

Protocol 2: Preparative Reversed-Phase HPLC for Final Purification

This protocol provides a general method for the final purification of this compound to high purity.

  • Column: C18 semi-preparative or preparative column (e.g., 10 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or 10 mM ammonium bicarbonate (adjust pH to ~7.5).

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Elution:

    • Develop a suitable gradient based on analytical HPLC. A typical starting point could be a linear gradient from 10% B to 70% B over 30-40 minutes.

  • Flow Rate: Adjust based on the column diameter (e.g., 4-5 mL/min for a 10 mm ID column).

  • Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., 220 nm and 280 nm).

  • Sample Preparation: Dissolve the partially purified fraction in the initial mobile phase composition. Filter the sample through a 0.45 µm filter before injection.

  • Fraction Collection: Collect fractions based on the elution of the target peak.

  • Post-Purification: Evaporate the solvent from the collected fractions under reduced pressure. If a buffer was used, it may be necessary to perform a final desalting step.

Visualizations

experimental_workflow cluster_extraction Crude Extract Preparation cluster_purification Purification Cascade cluster_analysis Analysis plant_material Rauwolfia sp. Plant Material extraction Solvent Extraction (e.g., Methanol/Ethanol) plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract column_chrom Column Chromatography (Silica Gel + Amine Modifier or Alumina) crude_extract->column_chrom fractions Semi-pure Fractions column_chrom->fractions prep_hplc Preparative RP-HPLC fractions->prep_hplc tlc TLC Analysis fractions->tlc pure_compound Pure this compound prep_hplc->pure_compound hplc_analysis Analytical HPLC pure_compound->hplc_analysis structural_elucidation Structural Elucidation (NMR, MS) hplc_analysis->structural_elucidation

Caption: General workflow for the purification of this compound.

troubleshooting_logic cluster_cause Potential Causes cluster_solution Solutions start Purification Issue (Degradation/Peak Tailing) acidic_silica Acidic Silica Gel start->acidic_silica secondary_interactions Secondary Interactions with Silanols start->secondary_interactions neutralize_silica Neutralize Silica (add TEA/NH4OH) acidic_silica->neutralize_silica change_stationary_phase Change Stationary Phase (Alumina, C18) acidic_silica->change_stationary_phase modify_mobile_phase Modify Mobile Phase (add Amine/adjust pH) secondary_interactions->modify_mobile_phase end Improved Purity & Stability neutralize_silica->end change_stationary_phase->end modify_mobile_phase->end

Caption: Troubleshooting logic for degradation and peak tailing issues.

References

Technical Support Center: Optimization of Mobile Phase for Sarpagine Alkaloid Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of sarpagine (B1680780) alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting mobile phases for reversed-phase HPLC separation of sarpagine alkaloids?

A1: For reversed-phase high-performance liquid chromatography (RP-HPLC), a common starting point involves a binary solvent system consisting of an aqueous phase and an organic modifier. Typically, this includes:

  • Aqueous Phase (Solvent A): Water, often with an acidic modifier to improve peak shape and control the ionization state of the alkaloids.[1] Common additives are 0.1% formic acid or 10mM ammonium (B1175870) acetate (B1210297) buffer.[1][2]

  • Organic Phase (Solvent B): Acetonitrile (ACN) or methanol (B129727) (MeOH).[3] Acetonitrile is frequently preferred for its low viscosity and good UV transparency.[4]

A gradient elution, where the proportion of the organic solvent is increased over time, is generally used to separate complex mixtures of alkaloids.

Q2: Why is pH control of the mobile phase critical for separating sarpagine alkaloids?

A2: Sarpagine alkaloids are basic compounds containing nitrogen atoms. The pH of the mobile phase dictates their ionization state, which significantly impacts their retention and peak shape. In acidic mobile phases, the alkaloids become protonated (positively charged). This can improve solubility in the mobile phase and provide more symmetrical peaks by minimizing undesirable interactions with residual silanol (B1196071) groups on the silica-based stationary phase. Controlling the pH with buffers or acid additives is crucial for achieving reproducible and efficient separations.

Q3: What role do mobile phase additives like formic acid or ammonium acetate play?

A3: Mobile phase additives serve several key functions in alkaloid separation:

  • pH Control: Acids like formic acid or buffers such as ammonium acetate are used to maintain a consistent and optimal pH.

  • Improved Peak Shape: Acidic additives can reduce peak tailing by protonating the basic alkaloid analytes and suppressing the ionization of free silanol groups on the stationary phase.

  • Enhanced Mass Spectrometry (MS) Compatibility: Volatile additives like formic acid and ammonium acetate are compatible with MS detectors, as they are easily removed in the ion source.

Q4: Should I use isocratic or gradient elution for sarpagine alkaloid separation?

A4: For complex samples containing multiple alkaloids with a range of polarities, gradient elution is almost always recommended. Gradient elution involves changing the mobile phase composition (e.g., increasing the percentage of organic solvent) during the chromatographic run. This approach allows for the effective elution of both less retained (more polar) and strongly retained (less polar) compounds within a reasonable time, leading to better resolution and improved peak shapes for all analytes. Isocratic elution, where the mobile phase composition remains constant, is generally only suitable for separating simple mixtures of compounds with similar retention characteristics.

Troubleshooting Guide

Q1: I am observing significant peak tailing for my sarpagine alkaloid peaks. What are the potential causes and solutions?

A1: Peak tailing is a common issue when separating basic compounds like alkaloids. It is often caused by secondary interactions between the protonated alkaloids and negatively charged silanol groups on the HPLC column's stationary phase.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Lowering the pH of the aqueous mobile phase (e.g., to pH 2.5-3.0) with an acid like formic or trifluoroacetic acid can suppress the ionization of silanol groups and ensure the alkaloid is fully protonated, leading to more symmetrical peaks.

  • Use Mobile Phase Additives: Incorporate a basic additive, such as triethylamine (B128534) (TEA), into the mobile phase. TEA acts as a competitive binding agent for the active silanol sites, reducing their interaction with the target alkaloids.

  • Select an Appropriate Column: Use a modern, high-purity silica (B1680970) column that is end-capped. End-capping chemically treats the silica surface to reduce the number of accessible free silanol groups.

  • Reduce Sample Load: Injecting too much sample can overload the column, leading to peak distortion. Try reducing the injection volume or diluting the sample.

Q2: My retention times are inconsistent and shifting between runs. How can I resolve this?

A2: Fluctuating retention times can compromise the reliability of your analytical results. The primary causes are typically related to the mobile phase, temperature, or column conditioning.

Troubleshooting Steps:

  • Ensure Consistent Mobile Phase Preparation: Prepare the mobile phase accurately and consistently for every batch. Small variations in the organic-to-aqueous ratio or buffer concentration can cause significant shifts in retention time. Use a pH meter to verify the pH of every new batch of aqueous phase.

  • Degas the Mobile Phase: Dissolved gases in the mobile phase can form bubbles in the pump, leading to inaccurate flow rates and retention time variability. Always degas the mobile phase before use.

  • Use a Column Thermostat: Fluctuations in ambient laboratory temperature can affect mobile phase viscosity and chromatographic selectivity. Employing a column thermostat to maintain a constant temperature is essential for reproducible results.

  • Ensure Proper Column Equilibration: Before starting a sequence of injections, ensure the column is fully equilibrated with the initial mobile phase conditions. Insufficient equilibration is a common cause of retention time drift at the beginning of a run.

Q3: I have poor resolution between two critical sarpagine alkaloid peaks. What strategies can I use to improve their separation?

A3: Improving the resolution between closely eluting peaks often requires systematic optimization of the mobile phase and other chromatographic parameters.

Troubleshooting Steps:

  • Optimize the Gradient Slope: A shallower gradient (i.e., a slower increase in the organic solvent percentage over time) can increase the separation between closely eluting peaks.

  • Change the Organic Modifier: The choice of organic solvent can alter selectivity. If you are using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent properties can change the elution order and improve resolution.

  • Adjust the pH: Fine-tuning the pH of the mobile phase can alter the relative retention of alkaloids, potentially improving their separation.

  • Modify the Temperature: Changing the column temperature can affect the selectivity of the separation. Try analyzing at a slightly higher or lower temperature to see if resolution improves.

  • Try a Different Stationary Phase: If mobile phase optimization is insufficient, the interaction between the analytes and the stationary phase may not be selective enough. Consider a column with a different chemistry (e.g., a PFP or C18-PFP combined phase) to introduce different separation mechanisms.

Experimental Protocols & Data

Example HPLC-MS/MS Protocol for Sarpagine Alkaloid Separation

This protocol is a generalized example based on methods for alkaloid analysis. Researchers should optimize these parameters for their specific analytes and instrumentation.

1. Sample Preparation:

  • Extract the plant material or sample matrix using an appropriate solvent (e.g., methanol).

  • For complex matrices, a solid-phase extraction (SPE) step may be necessary to purify the total alkaloids from the initial extract.

  • Dissolve the final dried extract in the initial mobile phase for injection.

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 3 μm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 5-10 µL.

  • Detection: UV at 280 nm, followed by MS/MS detection.

3. Gradient Elution Program: The following table details a typical gradient elution program adapted from methodologies for separating complex alkaloid mixtures.

Time (minutes)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.0 - 2.01000
2.0 - 12.0100 → 850 → 15
12.0 - 22.085 → 6515 → 35
22.0 - 32.065 → 2035 → 80
32.0 - 37.020 → 10080 → 0
37.0 - 42.01000
Summary of Mobile Phase Compositions from Literature

The table below summarizes various mobile phase systems used for the separation of alkaloids, which can be adapted for sarpagine alkaloid analysis.

Separation ModeStationary PhaseMobile Phase SystemAdditivesApplication
RP-HPLCC18Water / Acetonitrile0.1% Formic AcidGeneral Alkaloid Identification
RP-HPLCC18Water / Acetonitrile0.1% Phosphoric AcidTotal Alkaloid Analysis
RP-HPLCC18Ammonium Acetate Buffer / Acetonitrile28% Ammonia Solution (to adjust pH)General Alkaloid Separation
TLCSilica GelDichloromethane / Methanol25% AmmoniaTLC Analysis of Alkaloid Fractions
TLCSilica GelToluene / Ethyl Acetate / Diethylamine-General Alkaloid Separation

Visualizations

Workflow for Mobile Phase Optimization

MobilePhaseOptimization start Start: Define Separation Goal select_column Select Column (e.g., C18, 5µm) start->select_column initial_solvents Select Initial Solvents (A: 0.1% FA in H2O, B: ACN) select_column->initial_solvents scouting_run Perform Broad Gradient Run (e.g., 5-95% B in 20 min) initial_solvents->scouting_run evaluate_scout Evaluate Results: - All peaks eluted? - Good general separation? scouting_run->evaluate_scout adjust_range Adjust Gradient Range (e.g., 20-60% B) evaluate_scout->adjust_range No optimize_slope Optimize Gradient Slope (Make shallower for better resolution) evaluate_scout->optimize_slope Yes adjust_range->scouting_run evaluate_optimize Evaluate Resolution: - Peaks separated? - Acceptable analysis time? optimize_slope->evaluate_optimize evaluate_optimize->optimize_slope No, needs more tuning fine_tune Fine-Tune Parameters (Adjust pH, Temp, Flow Rate) evaluate_optimize->fine_tune Yes validate Validate Method (Reproducibility, Robustness) fine_tune->validate end_process End: Final Method validate->end_process

Caption: General workflow for systematic optimization of an HPLC mobile phase.

Troubleshooting Decision Tree for HPLC Issues

HPLCTroubleshooting start Problem Observed peak_tailing Poor Peak Shape: Tailing Peaks start->peak_tailing bad_resolution Poor Resolution start->bad_resolution shifting_rt Shifting Retention Times start->shifting_rt cause_silanol Cause: Silanol Interaction peak_tailing->cause_silanol cause_overload Cause: Column Overload peak_tailing->cause_overload cause_gradient Cause: Gradient Too Steep bad_resolution->cause_gradient cause_solvent Cause: Suboptimal Solvent bad_resolution->cause_solvent cause_mobilephase Cause: Inconsistent Mobile Phase shifting_rt->cause_mobilephase cause_temp Cause: Temperature Fluctuation shifting_rt->cause_temp cause_equilibration Cause: Insufficient Equilibration shifting_rt->cause_equilibration solution_ph Solution: Lower pH or Add TEA cause_silanol->solution_ph solution_sample Solution: Reduce Sample Load cause_overload->solution_sample solution_gradient Solution: Make Gradient Shallower cause_gradient->solution_gradient solution_solvent Solution: Switch ACN to MeOH (or vice versa) cause_solvent->solution_solvent solution_prepare Solution: Remake Mobile Phase Carefully cause_mobilephase->solution_prepare solution_thermostat Solution: Use Column Thermostat cause_temp->solution_thermostat solution_equilibrate Solution: Increase Equilibration Time cause_equilibration->solution_equilibrate

References

Technical Support Center: Chromatographic Resolution of 3-Hydroxysarpagine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-Hydroxysarpagine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the chromatographic separation of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high resolution for this compound isomers so challenging?

A1: this compound is a complex indole (B1671886) alkaloid that can exist as multiple stereoisomers (enantiomers and diastereomers). These isomers often have very similar physicochemical properties, such as polarity, hydrophobicity, and molecular weight. Consequently, achieving baseline separation requires highly selective chromatographic methods that can exploit subtle differences in their three-dimensional structures. Standard reversed-phase columns, like C18, which primarily separate based on hydrophobicity, are often insufficient for resolving these closely related compounds.

Q2: What is the recommended starting point for HPLC column selection?

A2: For the separation of stereoisomers like those of this compound, chiral stationary phases (CSPs) are highly recommended. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188), are particularly effective. Columns like Chiralpak® AD and Chiralcel® OD have demonstrated success in separating racemic indole alkaloids, including hydroxylated analogues.[1] These columns provide a chiral environment that allows for differential interaction with the isomers, leading to separation.

Q3: My peaks are broad and tailing. What are the likely causes and solutions?

A3: Peak tailing with basic compounds like alkaloids is a common issue in HPLC and is often caused by secondary interactions with acidic silanol (B1196071) groups on the silica-based stationary phase. Here are some troubleshooting steps:

  • Mobile Phase Additives: Incorporate a small amount of a basic additive, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), into your mobile phase (typically 0.1% v/v). This will help to mask the active silanol sites and improve peak shape.

  • pH Adjustment: Operating at a moderate to high pH can neutralize the alkaloids, reducing their interaction with the stationary phase. However, ensure your column is stable at the chosen pH.

  • Column Choice: Utilize a modern, end-capped column or one specifically designed for the analysis of basic compounds. These columns have fewer free silanol groups.

Q4: How does temperature affect the separation of my isomers?

A4: Temperature can have a significant, and sometimes non-linear, effect on the separation of enantiomers on polysaccharide-based CSPs.[2][3] Increasing the temperature generally decreases retention time but can either increase or decrease resolution, depending on the specific interactions between the analytes and the stationary phase. In some cases, a change in temperature can even reverse the elution order of the enantiomers.[2] It is therefore a critical parameter to optimize for your specific separation.

Troubleshooting Guide: Low Resolution of this compound Isomers

This guide provides a systematic approach to troubleshooting and improving the resolution of this compound isomers.

Problem: Co-elution or Poor Resolution of Isomer Peaks

Initial Assessment Workflow

start Low Resolution Observed check_column Is a Chiral Stationary Phase (CSP) being used? start->check_column select_csp Select an appropriate CSP (e.g., Polysaccharide-based) check_column->select_csp No optimize_mp Optimize Mobile Phase check_column->optimize_mp Yes select_csp->optimize_mp optimize_temp Optimize Temperature optimize_mp->optimize_temp optimize_flow Adjust Flow Rate optimize_temp->optimize_flow resolution_ok Resolution Acceptable? optimize_flow->resolution_ok resolution_ok->optimize_mp No, re-evaluate end Method Optimized resolution_ok->end Yes

Caption: A workflow for troubleshooting low resolution of this compound isomers.

Detailed Troubleshooting Steps:

  • Stationary Phase Selection:

    • Issue: Lack of selectivity.

    • Solution: If not already in use, switch to a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are a good starting point. If you are already using a CSP, consider screening other types of chiral columns with different selectors.

  • Mobile Phase Optimization:

    • Issue: Inadequate separation due to improper solvent strength or lack of selective interactions.

    • Solution:

      • Organic Modifier: The type and concentration of the organic modifier (e.g., isopropanol (B130326), ethanol (B145695), acetonitrile) in the mobile phase significantly impact selectivity on CSPs.[4] Systematically vary the ratio of the organic modifier to the non-polar solvent (e.g., n-hexane).

      • Additives: For basic alkaloids, the addition of a small amount of a basic modifier like diethylamine (DEA) can improve peak shape and resolution.

      • Switching Solvents: Switching between different alcohol modifiers (e.g., from isopropanol to ethanol) can sometimes dramatically change the selectivity and even reverse the elution order of enantiomers.

  • Temperature Optimization:

    • Issue: Sub-optimal resolution at ambient temperature.

    • Solution: Investigate the effect of column temperature on the separation. Analyze your sample at a range of temperatures (e.g., 10°C, 25°C, 40°C) to determine the optimal condition for resolution. Be aware that for some polysaccharide-based CSPs, temperature can induce structural transitions that affect enantioselectivity.

  • Flow Rate Adjustment:

    • Issue: Poor efficiency leading to peak broadening.

    • Solution: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time. Start with a typical flow rate (e.g., 1.0 mL/min) and adjust as needed.

Data Presentation: Impact of Chromatographic Parameters on Isomer Separation

The following tables summarize the expected impact of various parameters on the separation of closely related alkaloid isomers based on published data for similar compounds.

Table 1: Effect of Mobile Phase Composition on Resolution

Mobile Phase Modifier (in n-Hexane)Additive (0.1%)Expected Change in Resolution (Rs)Potential for Elution Order Reversal
IsopropanolDEABaseline to good separationLow
EthanolDEAMay improve or decrease Rs vs. IsopropanolPossible
AcetonitrileDEAOften lower Rs for this class of compoundsLow

Table 2: Effect of Temperature on Chromatographic Parameters

Temperature (°C)Expected Change in Retention Time (t₀)Expected Change in Resolution (Rs)
10IncreaseMay increase or decrease
25BaselineBaseline
40DecreaseMay increase or decrease

Experimental Protocols

Protocol 1: Chiral HPLC Method for this compound Isomer Screening

This protocol is a starting point for developing a separation method for this compound isomers, based on methods for structurally related hydroxylated indole alkaloids.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column:

    • Chiralpak® AD-H, 5 µm, 4.6 x 250 mm (or equivalent amylose-based CSP).

  • Mobile Phase:

    • A: n-Hexane

    • B: Isopropanol

    • C: Diethylamine (DEA)

    • Initial Condition: A:B:C (90:10:0.1, v/v/v)

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Optimization Strategy:

    • If resolution is poor, systematically vary the percentage of isopropanol from 5% to 20%.

    • If separation is still not optimal, replace isopropanol with ethanol and repeat the optimization.

    • Investigate the effect of temperature by running the analysis at 15°C and 35°C.

Signaling Pathway

Mechanism of Action of Sarpagine-type Alkaloids on Voltage-Gated Ion Channels

Sarpagine alkaloids, such as the closely related ajmaline (B190527), are known to exert their pharmacological effects by modulating the activity of voltage-gated ion channels. The primary mechanism of action for ajmaline is the blockade of voltage-gated sodium channels (Naᵥ), which are crucial for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes. By blocking these channels, these alkaloids can reduce cellular excitability. Ajmaline has also been shown to affect potassium (Kᵥ) and calcium (Caᵥ) channels.

cluster_membrane Cell Membrane Na_channel Voltage-Gated Sodium Channel (Naᵥ) na_influx Na⁺ Influx Na_channel->na_influx allows reduced_excitability Reduced Cellular Excitability Na_channel->reduced_excitability K_channel Voltage-Gated Potassium Channel (Kᵥ) repolarization Repolarization K_channel->repolarization mediates K_channel->reduced_excitability alkaloid This compound (or related alkaloid) alkaloid->Na_channel blocks alkaloid->K_channel blocks depolarization Membrane Depolarization depolarization->Na_channel activates ap_propagation Action Potential Propagation na_influx->ap_propagation leads to ap_propagation->K_channel activates

References

Stability issues of 3-Hydroxysarpagine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Hydroxysarpagine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading. What are the common factors that affect its stability in solution?

A1: The stability of this compound, like many indole (B1671886) alkaloids, can be influenced by several factors. These primarily include the choice of solvent, the pH of the solution, exposure to light, and temperature. Indole alkaloids are often susceptible to degradation under acidic or alkaline conditions, through oxidation, and upon exposure to UV light.[1] For instance, a study on Mitragyna alkaloids, which are also indole alkaloids, demonstrated that they are particularly labile in acidic conditions.[1]

Q2: Which solvents are recommended for dissolving and storing this compound to minimize degradation?

A2: While specific data for this compound is limited, for many alkaloids, solvents like ethanol, methanol (B129727), and dimethyl sulfoxide (B87167) (DMSO) are commonly used for stock solutions. It is crucial to minimize the presence of water in organic solvents, as hydrolysis can be a degradation pathway.[2] For aqueous solutions, the pH should be carefully controlled, ideally within a neutral to slightly acidic range, though the optimal pH should be determined experimentally.

Q3: I am observing the appearance of new peaks in my HPLC chromatogram over time. What could be the cause?

A3: The appearance of new peaks in your HPLC chromatogram is a strong indication of degradation. These new peaks represent degradation products. To identify the cause, you should systematically investigate the potential stress factors:

  • pH: The pH of your mobile phase or sample solvent could be promoting hydrolysis.

  • Oxidation: Dissolved oxygen in the solvent can lead to oxidative degradation. Using degassed solvents can help mitigate this.

  • Photodegradation: Exposure of your solution to ambient or UV light can cause degradation. Storing solutions in amber vials or in the dark is recommended.

  • Thermal Stress: Elevated temperatures can accelerate degradation. Solutions should be stored at appropriate temperatures, often refrigerated or frozen.

Q4: How can I proactively assess the stability of this compound in my specific experimental conditions?

A4: A forced degradation study is the standard approach to proactively assess the stability of a drug substance like this compound.[3][4][5][6] This involves subjecting a solution of the compound to various stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products and pathways.[3][4] The results of this study will help you develop a stability-indicating analytical method.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Purity in Solution

Symptoms:

  • A significant decrease in the peak area of this compound in HPLC analysis over a short period.

  • Visible changes in the solution's color or clarity.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Inappropriate Solvent pH Measure the pH of your solvent. If it is strongly acidic or basic, consider buffering the solution to a neutral pH (around 7) or a mildly acidic pH, as some alkaloids show greater stability in this range.[1]
Oxidative Degradation Prepare your solutions using solvents that have been degassed by sparging with an inert gas (e.g., nitrogen or argon). You can also add antioxidants, but their compatibility with your downstream experiments must be verified.
Photodegradation Protect your solutions from light by using amber glass vials or by wrapping the container in aluminum foil. Minimize exposure to ambient light during handling.
Thermal Instability Store your stock and working solutions at a lower temperature (e.g., 4°C or -20°C). Conduct a short-term stability test at your intended experimental temperature to understand its impact.
Issue 2: Inconsistent Results in Biological Assays

Symptoms:

  • Variability in the biological activity of this compound between experiments or over time.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Degradation in Assay Buffer The pH and composition of your assay buffer may be causing degradation. Perform a stability check of this compound in the assay buffer over the time course of your experiment. Analyze samples at different time points by HPLC to quantify the remaining parent compound.
Adsorption to Labware Alkaloids can sometimes adsorb to plastic or glass surfaces. Consider using low-adsorption microplates or tubes. Include control samples to assess recovery.
Interaction with Media Components Components in your cell culture or assay media could be reacting with this compound. Prepare a solution of the compound in the complete media (without cells or other biological components) and monitor its stability over time.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation pathways of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 2 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 2 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Also, reflux a solution of the compound at 60°C for 24 hours.

  • Photodegradation: Expose a solution of the compound to direct sunlight or a photostability chamber for a defined period.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize them if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples using a suitable HPLC method to observe the formation of degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying this compound in the presence of its degradation products.

1. Initial Method Development:

  • Column: Start with a standard C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: Use a PDA detector to monitor the elution profile at multiple wavelengths to ensure all components are detected.

2. Method Optimization:

  • Inject a mixture of the unstressed and stressed (degraded) samples.

  • Optimize the mobile phase gradient, flow rate, and column temperature to achieve baseline separation between the parent this compound peak and all degradation product peaks.

3. Method Validation:

  • Validate the optimized method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[7]

Data Presentation

The following tables illustrate how to present stability data for this compound.

Table 1: Summary of Forced Degradation Results

Stress ConditionDuration% Degradation of this compoundNumber of Degradation Products
0.1 M HCl2 hoursData to be filledData to be filled
0.1 M NaOH2 hoursData to be filledData to be filled
3% H₂O₂24 hoursData to be filledData to be filled
Heat (Solid)24 hoursData to be filledData to be filled
Heat (Solution)24 hoursData to be filledData to be filled
Light48 hoursData to be filledData to be filled

Table 2: Stability of this compound in Different Solvents at Room Temperature

SolventTime (hours)% Remaining this compound
Methanol0100
24Data to be filled
48Data to be filled
Acetonitrile0100
24Data to be filled
48Data to be filled
DMSO0100
24Data to be filled
48Data to be filled
Water (pH 7)0100
24Data to be filled
48Data to be filled

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock This compound Stock Solution acid Acid (e.g., 0.1M HCl, 60°C) stock->acid base Base (e.g., 0.1M NaOH, 60°C) stock->base oxidation Oxidation (e.g., 3% H₂O₂) stock->oxidation thermal Thermal (e.g., 105°C) stock->thermal photo Photolytic (e.g., Sunlight) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (% Degradation, Pathways) hplc->data

Caption: Workflow for a forced degradation study of this compound.

HPLC_Method_Development start Start: Degraded & Unstressed Sample Mixture initial Initial Method Development (C18, Gradient Elution) start->initial optimize Method Optimization (Adjust Mobile Phase, Temp, etc.) initial->optimize check Adequate Separation? optimize->check check->optimize No validate Method Validation (ICH) (Specificity, Linearity, etc.) check->validate Yes final Final Stability-Indicating Method validate->final

References

Technical Support Center: Analysis of 3-Hydroxysarpagine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 3-Hydroxysarpagine.

Troubleshooting Guide

Issue: Poor sensitivity, accuracy, or reproducibility in my this compound analysis.

This is a common problem often attributable to matrix effects, where co-eluting endogenous or exogenous components from the sample matrix interfere with the ionization of the target analyte.[1][2] Ion suppression is the most common manifestation, leading to a decreased analyte signal.[3]

Below is a systematic approach to diagnose and mitigate matrix effects.

Q1: How can I confirm that matrix effects are impacting my assay?

Answer: Two primary methods are used to assess the presence and magnitude of matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3]

    • Procedure: A standard solution of this compound is continuously infused into the mass spectrometer, post-column. A blank, extracted matrix sample is then injected onto the LC column. Any dip or rise in the baseline signal for this compound indicates the presence of co-eluting matrix components that cause ion suppression or enhancement, respectively.

  • Quantitative Assessment (Post-Extraction Spike): This method quantifies the extent of the matrix effect by calculating the Matrix Factor (MF).

    • Procedure: Compare the peak area of this compound in a standard solution prepared in a clean solvent to the peak area of a sample where the standard has been spiked into a blank matrix after the extraction process.

    • Calculation:

      • Matrix Factor (MF) = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solvent)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • An MF close to 1 suggests minimal matrix effect.

Q2: My results show significant ion suppression. What is the most effective way to reduce these matrix effects?

Answer: The most effective strategy to reduce matrix effects is to improve the sample preparation procedure to remove interfering components before analysis.[4] The choice of technique depends on the complexity of the matrix and the properties of this compound, an indole (B1671886) alkaloid.

Comparison of Sample Preparation Techniques for Alkaloids

TechniquePrincipleProsConsTypical Recovery*
Protein Precipitation (PPT) A solvent (e.g., acetonitrile) is added to precipitate proteins.Simple, fast, and inexpensive.Least effective at removing matrix components like phospholipids, often resulting in significant matrix effects.60-85%
Liquid-Liquid Extraction (LLE) Partitions the analyte between two immiscible liquid phases based on pH and polarity.Can provide very clean extracts.Can be labor-intensive; recovery may be low for more polar analytes.75-95%
Solid-Phase Extraction (SPE) Uses a solid sorbent to retain the analyte while matrix components are washed away.Highly effective at removing interferences, leading to cleaner extracts and reduced matrix effects.More complex and costly than PPT or LLE. Method development can be time-consuming.80-110%

*Typical recovery values are based on literature for various alkaloids and may vary for this compound. Method validation is essential.

Q3: I've optimized my sample preparation, but still observe some matrix effects. What else can I do?

Answer: If matrix effects persist, you can implement chromatographic modifications or compensation strategies.

  • Chromatographic Separation: Modify your LC method to chromatographically separate this compound from the interfering matrix components. This can be achieved by:

    • Adjusting the mobile phase composition and pH.

    • Optimizing the gradient elution profile.

    • Trying a different stationary phase (column chemistry).

  • Use of an Internal Standard (IS): An appropriate internal standard is crucial to compensate for matrix effects and improve data reliability.

    • Stable Isotope-Labeled (SIL) Internal Standard: A SIL version of this compound is the gold standard. It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing the most accurate correction.

    • Structural Analog: If a SIL-IS is unavailable, use a structurally similar compound that has a close retention time and similar ionization behavior to this compound.

  • Matrix-Matched Calibration: Prepare your calibration standards in the same blank matrix as your samples. This approach helps to normalize the matrix effects between the calibrators and the study samples.

Experimental Workflows and Protocols

The following diagrams and protocols provide a starting point for developing a robust LC-MS/MS method for this compound.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Start Biological Sample (e.g., Plasma, Serum) PPT Protein Precipitation (e.g., Acetonitrile) Start->PPT Choose one method LLE Liquid-Liquid Extraction (Acid-Base) Start->LLE Choose one method SPE Solid-Phase Extraction (Mixed-Mode Cation Exchange) Start->SPE Choose one method LCMS Inject into LC-MS/MS System PPT->LCMS Evap Evaporate & Reconstitute in Mobile Phase LLE->Evap SPE->Evap Evap->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Quant Quantification (Internal Standard Correction) Data->Quant End Final Concentration Quant->End

Caption: General experimental workflow for LC-MS/MS analysis of this compound.

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is adapted from methods used for other indole alkaloids and is likely to provide a clean extract for this compound analysis.

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of an appropriate internal standard solution. Add 300 µL of 4% phosphoric acid and vortex to mix. This step precipitates proteins and adjusts the pH.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid to remove neutral and acidic interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences like phospholipids.

  • Elution: Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This acid-base extraction method leverages the basic nature of alkaloids for selective extraction.

  • Sample Pre-treatment: To 200 µL of plasma, add 10 µL of internal standard and 50 µL of 1 M sodium hydroxide to basify the sample (pH > 9).

  • Extraction: Add 1 mL of an organic solvent (e.g., methyl tert-butyl ether or ethyl acetate). Vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

Troubleshooting Decision Tree

Start Poor Sensitivity / Inconsistent Results AssessME Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) Start->AssessME ME_Present Is Significant Matrix Effect Present? AssessME->ME_Present NoME Issue is likely not matrix effect. Check instrument parameters, sample stability, etc. ME_Present->NoME No OptimizePrep Optimize Sample Prep (Switch PPT -> LLE or SPE) ME_Present->OptimizePrep Yes ReassessME Re-assess Matrix Effect OptimizePrep->ReassessME ME_Improved Is Matrix Effect Acceptable? ReassessME->ME_Improved OptimizeLC Optimize Chromatography (Gradient, Column, pH) ME_Improved->OptimizeLC No FinalMethod Proceed with Validated Method ME_Improved->FinalMethod Yes UseIS Use Stable Isotope-Labeled or Analog Internal Standard OptimizeLC->UseIS MatrixMatch Use Matrix-Matched Calibration Curve UseIS->MatrixMatch MatrixMatch->FinalMethod

Caption: A decision tree for troubleshooting matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q: What are the most common sources of matrix effects in plasma samples? A: The most common sources of matrix effects in plasma are phospholipids, salts, and endogenous metabolites. Phospholipids are particularly problematic as they often co-extract with analytes and can cause significant ion suppression.

Q: Can I just dilute my sample to reduce matrix effects? A: Dilution can be a simple and effective strategy if the initial analyte concentration is high enough to remain well above the limit of quantitation after dilution. However, for trace-level analysis, this may compromise the sensitivity of the assay.

Q: My internal standard is not a stable-isotope label. How do I choose a good structural analog? A: A good structural analog internal standard should have similar chemical properties (e.g., pKa, polarity), chromatographic behavior (elutes closely to the analyte), and ionization efficiency in the mass spectrometer. It should be a compound not present in the study samples.

Q: How do I know if my chromatographic separation is good enough to mitigate matrix effects? A: Use the post-column infusion technique. If the retention time of this compound does not fall within a region of ion suppression (a dip in the baseline), your chromatographic method is effectively separating it from the bulk of interfering matrix components.

Q: Can the choice of ionization source affect matrix effects? A: Yes. While Electrospray Ionization (ESI) is most common, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less susceptible to matrix effects for certain analytes. If you continue to face severe issues, testing an alternative ionization source could be a viable option.

References

Column chromatography challenges with polar indole alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Polar Indole (B1671886) Alkaloid Chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for common challenges encountered during the column chromatography of these molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar indole alkaloids using column chromatography?

Polar indole alkaloids present a unique set of purification challenges due to their chemical structures. These molecules often contain basic nitrogen atoms and multiple polar functional groups, leading to strong interactions with common stationary phases like silica (B1680970) gel.[1] Key difficulties include:

  • Strong Adsorption & Poor Elution: The polar nature of these alkaloids can cause them to bind irreversibly to polar stationary phases, making them difficult to elute even with highly polar solvents.[1][2]

  • Peak Tailing: The basic nitrogen atom in the indole structure can interact strongly with acidic silanol (B1196071) groups (Si-OH) on the surface of silica gel.[1][3] This secondary interaction mechanism is a primary cause of broad, asymmetrical peaks, which complicates fraction collection and reduces purity.

  • Poor Resolution: Crude extracts often contain a complex mixture of structurally similar alkaloids, making it difficult to achieve baseline separation.

  • Compound Degradation: Some indole alkaloids are sensitive to the acidic nature of standard silica gel and can degrade during the purification process.

Troubleshooting Guide: Specific Issues & Solutions

This guide addresses common problems encountered during the column chromatography of polar indole alkaloids.

Problem 1: Significant Peak Tailing is Observed

Possible Cause: Strong secondary interactions between the basic nitrogen of the alkaloid and acidic silanol groups on the silica gel surface. This is the most frequent cause of tailing for basic compounds.

Solutions:

  • Mobile Phase Modification: Add a basic modifier to the mobile phase to neutralize the acidic silanol sites. This will minimize the secondary interactions causing the tailing.

  • Use a Less Acidic Stationary Phase: Switch to a stationary phase with fewer or no acidic sites.

    • Options: Neutral or basic alumina (B75360) can be a good alternative for basic compounds. Reversed-phase (C18) silica is another excellent option, as the separation mechanism is based on hydrophobicity rather than polar interactions.

Problem 2: The Target Alkaloid Will Not Elute from the Silica Gel Column

Possible Cause: The alkaloid is highly polar and is irreversibly adsorbed to the acidic stationary phase.

Solutions:

  • Increase Mobile Phase Polarity Drastically: For very polar compounds that do not move from the baseline even in 100% ethyl acetate, a more aggressive solvent system may be needed.

    • Protocol: Prepare a stock solution of 10% ammonium hydroxide in methanol (B129727). Try using 1-10% of this stock solution in dichloromethane as the mobile phase. This highly polar, basic system can elute strongly bound alkaloids.

  • Change the Separation Mode: If normal-phase chromatography fails, an alternative mode is necessary.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica, diol, or amine) with a mobile phase consisting of a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water). It is excellent for separating very polar compounds that are not retained in reversed-phase.

    • Reversed-Phase Chromatography (C18): This is the best choice for very polar alkaloids that are difficult to retain on normal-phase silica. The stationary phase is nonpolar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures) is used.

Problem 3: Poor Resolution Between Two Structurally Similar Alkaloids

Possible Cause: The chosen stationary and mobile phase system does not have sufficient selectivity to differentiate between the target compounds.

Solutions:

  • Optimize Chromatographic Parameters:

    • Use a Longer, Narrower Column: Increasing the column length provides more surface area for interactions, which can enhance separation.

    • Decrease the Flow Rate: A slower flow rate allows more time for equilibrium between the stationary and mobile phases to be established, potentially improving resolution.

    • Employ Gradient Elution: Start with a less polar mobile phase and gradually increase its polarity. This can help to sharpen peaks and improve the separation of complex mixtures.

  • Switch Stationary Phase: If optimizing conditions on silica gel fails, a different stationary phase may offer the required selectivity.

    • Alumina: Can provide different selectivity compared to silica and is beneficial for basic compounds.

    • Reversed-Phase (C18): Separates based on hydrophobicity, which can effectively resolve compounds with minor differences in their nonpolar regions.

Problem 4: The Indole Alkaloid is Degrading on the Column

Possible Cause: The target compound is unstable on the acidic surface of silica gel.

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica before use.

    • Protocol: Before packing the column, create a slurry of the silica gel in your chosen non-polar solvent (e.g., hexane). Add 1-2% triethylamine to this slurry and mix thoroughly. Pack the column with the neutralized silica. Run the column using a mobile phase that also contains a small amount (0.1-0.5%) of triethylamine.

  • Use an Alternative, More Inert Stationary Phase:

    • Florisil (Magnesium Silicate): Gentler than silica and can be effective for acid-sensitive compounds.

    • Polyamide or Cellulose: While less common for alkaloids, these can be used in specialized cases.

Data & Protocols

Table 1: Stationary Phase Selection Guide for Polar Indole Alkaloids
Stationary PhaseSeparation PrincipleAdvantagesDisadvantagesBest For...
Silica Gel Adsorption (Normal-Phase)Versatile, low cost, high resolving power.Acidic surface can cause tailing and degradation of basic compounds.General purpose purification; requires mobile phase modifiers for basic alkaloids.
Alumina (Neutral/Basic) Adsorption (Normal-Phase)Good for separating basic compounds; less acidic than silica.Can be more reactive; activity varies with water content.Basic and acid-sensitive indole alkaloids.
Reversed-Phase (C18) Partitioning (Reversed-Phase)Excellent for retaining and separating very polar compounds; high efficiency.Higher cost; requires aqueous/organic solvent systems.Highly polar alkaloids that are poorly retained or degraded on silica.
Amine/Diol Phases HILIC / Normal-PhaseCan offer better resolution for certain alkaloids compared to silica.Less common, may require specific HILIC solvent systems (e.g., Acetonitrile/Water).Very polar compounds where silica and C18 fail to provide adequate separation.
Table 2: Common Mobile Phase Modifiers for Alkaloid Purification on Silica Gel
ModifierTypical ConcentrationPurpose & Mechanism
Triethylamine (TEA) 0.1 - 2.0%A basic amine that masks acidic silanol sites, reducing peak tailing for basic compounds.
Ammonium Hydroxide 0.1 - 2.0% (often in MeOH)Creates a basic, highly polar system to elute strongly retained polar alkaloids and prevent tailing.
Formic or Acetic Acid 0.1 - 1.0%Used for acidic or neutral compounds to improve peak shape, but generally avoided for basic indole alkaloids.
Experimental Protocol: Basic Column Chromatography Workflow
  • Mobile Phase Selection (TLC):

    • Dissolve a small amount of the crude extract in a suitable solvent (e.g., methanol or dichloromethane).

    • Spot the solution on several TLC plates.

    • Develop the plates in different solvent systems (e.g., varying ratios of Dichloromethane:Methanol). To address tailing, add 0.5-1% triethylamine or ammonium hydroxide to the developing solvent.

    • The optimal mobile phase for the column should give your target compound an Rf value of approximately 0.2-0.4.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase to form a consistent slurry.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Open the stopcock to drain some solvent, allowing the silica to settle into a packed bed. Crucially, do not let the solvent level drop below the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude sample in the minimum possible volume of the mobile phase or another appropriate solvent.

    • Carefully pipette the sample solution onto the top of the silica bed.

    • Alternatively, for samples not soluble in the mobile phase, use the "dry loading" method: dissolve the sample, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions. If using a gradient, gradually increase the polarity of the mobile phase over time.

    • Monitor the collected fractions by TLC to identify which ones contain the purified target compound.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified alkaloid.

Visualized Workflows

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Analysis (Rf ≈ 0.2-0.4) Solvent 2. Select Mobile Phase (& Add Modifier if Tailing) TLC->Solvent Pack 3. Pack Column (Slurry Method) Solvent->Pack Load 4. Load Sample (Wet or Dry Method) Pack->Load Elute 5. Elute Column (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions (TLC) Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Result Purified Alkaloid Evaporate->Result

Caption: Standard workflow for purification by column chromatography.

G Start Problem: Peak Tailing with Basic Alkaloid CheckModifier Is a basic modifier (e.g., TEA) in the mobile phase? Start->CheckModifier AddModifier Action: Add 0.5-1% TEA or NH4OH to mobile phase CheckModifier->AddModifier No CheckStationary Is the stationary phase silica gel? CheckModifier->CheckStationary Yes Resolved Problem Resolved AddModifier->Resolved SwitchStationary Action: Switch to Neutral Alumina or Reversed-Phase (C18) CheckStationary->SwitchStationary Yes CheckOverload Is the column overloaded? CheckStationary->CheckOverload No SwitchStationary->Resolved ReduceLoad Action: Reduce sample load or use a larger column CheckOverload->ReduceLoad Yes CheckOverload->Resolved No ReduceLoad->Resolved

Caption: Troubleshooting decision tree for peak tailing.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Sarpagine and 3-Hydroxysarpagine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmacologically active indole (B1671886) alkaloids, sarpagine (B1680780) and its hydroxylated analog, 3-hydroxysarpagine, have garnered attention for their potential therapeutic applications. This guide provides a comparative overview of their reported biological activities, with a focus on anticancer and anti-inflammatory properties, supported by available experimental data. Due to a notable gap in the current scientific literature, quantitative biological data for this compound is not available. Therefore, this comparison primarily presents the established bioactivity of sarpagine and related derivatives, offering a benchmark for future investigations into this compound.

Anticancer Activity

Sarpagine-type alkaloids have demonstrated significant in vitro cytotoxic effects against a variety of human cancer cell lines. While specific data for sarpagine itself is limited in the reviewed literature, related macroline-sarpagine bisindole alkaloids have shown potent growth inhibitory activity.

Table 1: Anticancer Activity of Sarpagine-Related Alkaloids

Compound ClassCancer Cell LineIC50 (µM)Reference
Macroline-Sarpagine AlkaloidsKB (nasopharyngeal)0.02 - 9.0[1]
Vincristine-resistant KB0.02 - 9.0[1]
PC-3 (prostate)0.02 - 9.0[1]
LNCaP (prostate)0.02 - 9.0[1]
MCF7 (breast)0.02 - 9.0[1]
MDA-MB-231 (breast)0.02 - 9.0
HT-29 (colon)0.02 - 9.0
HCT 116 (colon)0.02 - 9.0
A549 (lung)0.02 - 9.0

Note: Data for this compound is not currently available in the scientific literature.

Anti-inflammatory Activity

The anti-inflammatory potential of sarpagan indole alkaloids has been investigated, primarily through their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Table 2: Anti-inflammatory Activity of Sarpagan Indole Alkaloids

Compound SourceAssayConcentration% InhibitionIC50Reference
Methanolic leaf extract of Rauvolfia densifloraCOX Assay200 µg/mL55.27%155.38 µg/mL

Note: The specific contribution of sarpagine or this compound to this activity is not delineated. Data for purified this compound is not currently available.

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., sarpagine) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with Sarpagine/3-Hydroxysarpagine A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 3-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Workflow of the MTT assay for determining cytotoxicity.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme and the substrate, arachidonic acid.

  • Inhibitor Incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of the test compound (e.g., sarpagine) or a known COX inhibitor (e.g., celecoxib) for a defined period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Prostaglandin Quantification: The reaction produces prostaglandins (B1171923) (e.g., PGE2). After a set incubation time, stop the reaction and quantify the amount of PGE2 produced using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Compare the amount of PGE2 produced in the presence of the test compound to the control (no inhibitor). Calculate the percentage of inhibition and determine the IC50 value for both COX-1 and COX-2.

COX_Inhibition_Assay cluster_0 Reaction Mixture A COX Enzyme (COX-1 or COX-2) D Incubation A->D B Test Compound (Sarpagine or this compound) B->D C Arachidonic Acid (Substrate) C->D E Prostaglandin E2 (PGE2) Production D->E F Quantify PGE2 via ELISA E->F G Calculate % Inhibition and IC50 F->G

Caption: Experimental workflow for the COX inhibition assay.

Signaling Pathways

While the precise signaling pathways modulated by sarpagine and this compound are not fully elucidated, some sarpagine-related alkaloids have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a critical regulator of inflammatory responses and cell survival, making it a key target in both cancer and inflammation.

The canonical NF-κB pathway is typically activated by pro-inflammatory stimuli, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB dimer to translocate to the nucleus and induce the transcription of target genes involved in inflammation and cell proliferation. Inhibition of this pathway by sarpagine-type alkaloids could explain their observed anti-inflammatory and anticancer effects.

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκB Sarpagine Sarpagine Alkaloids Sarpagine->IKK Inhibits DNA DNA NFkB_nuc->DNA Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription

Caption: Postulated inhibition of the NF-κB signaling pathway by sarpagine alkaloids.

References

A Comparative Analysis of Sarpagine and Ajmaline Alkaloids: Structure, Bioactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sarpagine (B1680780) and ajmaline (B190527) stand as two prominent members of the monoterpenoid indole (B1671886) alkaloid family, sharing a close biosynthetic relationship and intriguing pharmacological profiles. Extracted primarily from plants of the Apocynaceae family, such as those from the Rauwolfia and Alstonia genera, these alkaloids have garnered significant attention for their diverse biological activities. This guide provides a comprehensive comparative analysis of sarpagine and ajmaline, focusing on their structural characteristics, biological effects with supporting experimental data, and the methodologies employed for their study.

At a Glance: Sarpagine vs. Ajmaline

FeatureSarpagineAjmaline
Chemical Formula C₁₉H₂₂N₂O₂C₂₀H₂₆N₂O₂
Molar Mass 310.4 g/mol 326.4 g/mol
Core Structure Sarpagan skeletonAjmalan (B1240692) skeleton, biosynthetically derived from sarpagine
Primary Pharmacological Activity Diverse, including antiproliferative and potential synergistic effects with anticancer drugs.Class IA antiarrhythmic agent.
Clinical Use Not used as a standalone clinical drug.Used in the diagnosis and management of cardiac arrhythmias, notably Brugada syndrome.

Structural Relationship and Biosynthesis

Sarpagine and ajmaline are intricately linked through their biosynthetic pathway, originating from the common precursor strictosidine. The sarpagan skeleton of sarpagine is a key intermediate in the formation of the more complex ajmalan framework of ajmaline. This biogenetic connection explains their frequent co-occurrence in the same plant species.[1]

The structural similarity lies in the shared indole-fused azabicyclo[3.3.1]nonane core.[1] However, a key distinction is the additional C7-C17 bond in ajmaline, which forms a more rigid, cage-like structure.

Biosynthetic_Relationship Strictosidine Strictosidine Sarpagan_Bridge_Enzyme Sarpagan_Bridge_Enzyme Strictosidine->Sarpagan_Bridge_Enzyme Multiple Steps Polyneuridine_Aldehyde Polyneuridine_Aldehyde Sarpagan_Bridge_Enzyme->Polyneuridine_Aldehyde Sarpagine Sarpagine Polyneuridine_Aldehyde->Sarpagine Multiple Steps Vinorine_Synthase Vinorine_Synthase Sarpagine->Vinorine_Synthase Ajmaline Ajmaline Vinorine_Synthase->Ajmaline

Biosynthetic relationship of Sarpagine and Ajmaline.

Comparative Pharmacological Activities

While structurally related, sarpagine and ajmaline exhibit distinct primary pharmacological activities. Ajmaline is a well-established Class IA antiarrhythmic agent, whereas sarpagine's bioactivity is less defined clinically but shows promise in other therapeutic areas.

Antiarrhythmic Activity

Ajmaline is clinically used to manage various tachyarrhythmias.[2] Its mechanism of action involves blocking sodium channels in the cardiac muscle, thereby prolonging the refractory period and slowing conduction.[2] It is also used as a diagnostic tool for Brugada syndrome, a genetic disorder that can cause sudden cardiac death.[2]

Cytotoxic and Anticancer Activity

Recent studies have highlighted the potential of sarpagine-type alkaloids in oncology. While data on pure sarpagine is limited, related compounds and extracts rich in sarpagine derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. For instance, macroline-sarpagine bisindole alkaloids isolated from Alstonia penangiana showed in vitro growth inhibitory activity against a panel of human cancer cell lines with IC₅₀ values ranging from 0.02 to 9.0 μM.[3] Furthermore, certain sarpagine-type alkaloids have been shown to exhibit synergistic effects with cisplatin (B142131) against human ovarian cancer cells, suggesting their potential as chemosensitizers.[4]

Ajmaline has also been investigated for its cytotoxic properties. Bisindole alkaloids containing an ajmaline moiety, also from Alstonia penangiana, displayed pronounced in vitro growth inhibitory activity against a range of human cancer cell lines, with IC₅₀ values in the 0.3-8.3 μM range.[3]

Table 1: Comparative Cytotoxicity Data (IC₅₀ values in µM)

Compound TypeCell LineIC₅₀ (µM)Reference
Macroline-Sarpagine Bisindole AlkaloidsKB, KB-VIN, PC-3, LNCaP, MCF7, MDA-MB-231, HT-29, HCT 116, A5490.02 - 9.0[3]
Macroline-Akuammiline-Ajmaline Bisindole AlkaloidsKB, KB-VIN, PC-3, LNCaP, MCF7, MDA-MB-231, HT-29, HCT 116, A5490.3 - 8.3[3]

Note: The reported IC₅₀ values are for bisindole alkaloids containing sarpagine or ajmaline moieties, not for the individual parent alkaloids.

Experimental Protocols

Simultaneous Extraction and Isolation of Sarpagine and Ajmaline from Rauwolfia serpentina

The co-occurrence of sarpagine and ajmaline allows for their simultaneous extraction and subsequent separation. The following is a general protocol based on literature methods.[5][6]

Extraction_Workflow Start Powdered Rauwolfia serpentina Roots Maceration Maceration with Ethanol (B145695) or Methanol (B129727) Start->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration under Reduced Pressure Filtration->Concentration Acidification Acidification (e.g., with HCl) and Extraction with Organic Solvent (e.g., Chloroform) Concentration->Acidification Basification Basification of Aqueous Layer (e.g., with NH4OH) Acidification->Basification Extraction Extraction with Organic Solvent (e.g., Chloroform) Basification->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Chromatography Column Chromatography (Silica Gel or Alumina) Crude_Extract->Chromatography Sarpagine_Fraction Sarpagine-rich Fraction Chromatography->Sarpagine_Fraction Ajmaline_Fraction Ajmaline-rich Fraction Chromatography->Ajmaline_Fraction Purification Further Purification (e.g., Preparative HPLC or Crystallization) Sarpagine_Fraction->Purification Ajmaline_Fraction->Purification Pure_Sarpagine Pure Sarpagine Purification->Pure_Sarpagine Pure_Ajmaline Pure Ajmaline Purification->Pure_Ajmaline

Workflow for the extraction and isolation of sarpagine and ajmaline.

Detailed Methodology:

  • Extraction: Powdered root material of Rauwolfia serpentina is macerated with a polar solvent such as ethanol or methanol at room temperature for an extended period (e.g., 72 hours).[5] This process is typically repeated multiple times to ensure exhaustive extraction.

  • Acid-Base Partitioning: The combined extracts are filtered and concentrated under reduced pressure. The resulting residue is then subjected to an acid-base partitioning to separate the alkaloids from neutral compounds. This involves dissolving the residue in an acidic aqueous solution and washing with an immiscible organic solvent. The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonium (B1175870) hydroxide) and extracted with an organic solvent like chloroform (B151607) or dichloromethane.

  • Chromatographic Separation: The crude alkaloid extract is subjected to column chromatography over silica (B1680970) gel or alumina. A gradient elution system with increasing polarity (e.g., chloroform-methanol mixtures) is employed to separate the different alkaloid fractions.

  • Purification: Fractions enriched in sarpagine and ajmaline are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) or recrystallization to yield the pure compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of compounds.

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well Plates Incubation1 Incubate for 24h Start->Incubation1 Treatment Treat with Varying Concentrations of Sarpagine/Ajmaline Incubation1->Treatment Incubation2 Incubate for 48-72h Treatment->Incubation2 Add_MTT Add MTT Solution Incubation2->Add_MTT Incubation3 Incubate for 4h Add_MTT->Incubation3 Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubation3->Add_Solubilizer Read_Absorbance Measure Absorbance at ~570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50

Workflow for the MTT cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of sarpagine or ajmaline (typically in a logarithmic dilution series) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the treatment medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours to allow the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization and Measurement: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals. The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Conclusion

Sarpagine and ajmaline, while sharing a common biosynthetic heritage, exhibit distinct and pharmacologically significant profiles. Ajmaline's established role as an antiarrhythmic agent contrasts with the emerging potential of sarpagine and its derivatives in cancer therapy. The comparative analysis of their structures and biological activities, supported by robust experimental methodologies, is crucial for unlocking their full therapeutic potential. Further research focusing on direct comparative studies of the pure compounds is essential to fully elucidate their structure-activity relationships and guide future drug development efforts.

References

Validating the Putative Mechanism of Action of 3-Hydroxysarpagine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific mechanism of action of 3-Hydroxysarpagine is limited in publicly available scientific literature. This guide provides a comparative analysis based on the known biological activities of structurally related sarpagine (B1680780) and indole (B1671886) alkaloids. The proposed mechanisms and experimental protocols are therefore inferential and intended to serve as a framework for future investigation.

Introduction

This compound is a member of the sarpagine class of indole alkaloids, a group of natural products known for their diverse biological activities. While direct studies on this compound are scarce, research on related compounds suggests potential therapeutic applications, particularly in oncology and neurology. This guide explores the plausible mechanism of action of this compound by drawing comparisons with other sarpagine alkaloids and provides a roadmap for its experimental validation.

Putative Mechanism of Action

Based on the activities of related sarpagine alkaloids, this compound is hypothesized to exert its biological effects through the modulation of key signaling pathways involved in cell proliferation, survival, and inflammation. The primary putative targets include the NF-κB and MAPK signaling cascades.

Comparative Data of Sarpagine Alkaloids

To contextualize the potential activity of this compound, the following table summarizes the reported biological activities of other relevant sarpagine alkaloids.

CompoundBiological ActivityCell Line(s)IC50 / Effective ConcentrationReference
N(4)-Methyltalpinine NF-κB Inhibition-Not ReportedInferred from general statements
Vellosimine Modest AnticancerVariousNot ReportedInferred from general statements
Na-Methylvellosimine Modest AnticancerVariousNot ReportedInferred from general statements
Synthetic Sarpagine Analogue Induction of FerroptosisCancer CellsNot ReportedInferred from general statements

Note: Specific IC50 values and detailed experimental conditions for the compounds listed above are not consistently available in the reviewed literature, highlighting a general data gap for this class of molecules.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways modulated by this compound, based on the known activities of related indole alkaloids.

NF-kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB_active Active NF-κB NFkB->NFkB_active Translocates 3_Hydroxysarpagine This compound (Putative) 3_Hydroxysarpagine->IKK_Complex Inhibits (Hypothesized) DNA DNA NFkB_active->DNA Binds Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) DNA->Gene_Expression Regulates

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates 3_Hydroxysarpagine This compound (Putative) 3_Hydroxysarpagine->Raf Inhibits (Hypothesized) Gene_Expression Gene Expression (Proliferation, Differentiation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: Hypothesized modulation of the MAPK/ERK signaling pathway by this compound.

Experimental Protocols for Validation

To validate the hypothesized mechanism of action of this compound, a series of in vitro experiments are recommended.

Cell Viability and Proliferation Assays
  • Objective: To determine the cytotoxic and anti-proliferative effects of this compound on relevant cancer cell lines.

  • Method:

    • Cell Culture: Culture selected cancer cell lines (e.g., breast, colon, lung cancer lines) in appropriate media.

    • Treatment: Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours.

    • MTT Assay: Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.

    • Data Analysis: Calculate the IC50 value, the concentration of this compound that inhibits cell growth by 50%.

NF-κB Activation Assay
  • Objective: To investigate the inhibitory effect of this compound on NF-κB signaling.

  • Method:

    • Reporter Gene Assay: Transfect cells with a luciferase reporter plasmid containing NF-κB binding sites.

    • Treatment and Stimulation: Pre-treat cells with this compound, followed by stimulation with an NF-κB activator (e.g., TNF-α).

    • Luciferase Assay: Measure luciferase activity as a readout of NF-κB transcriptional activity.

    • Western Blot Analysis: Analyze the phosphorylation status of key NF-κB pathway proteins (e.g., IκBα, p65) by Western blotting to confirm the target of inhibition.

MAPK Pathway Activation Assay
  • Objective: To determine if this compound modulates the MAPK/ERK pathway.

  • Method:

    • Cell Treatment: Treat cells with this compound with or without a growth factor stimulus (e.g., EGF).

    • Western Blot Analysis: Perform Western blot analysis using antibodies specific for the phosphorylated (active) forms of key MAPK pathway proteins, including Raf, MEK, and ERK.

    • Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Apoptosis and Cell Cycle Analysis
  • Objective: To assess whether this compound induces apoptosis and/or cell cycle arrest.

  • Method:

    • Annexin V/Propidium Iodide (PI) Staining: Treat cells with this compound and then stain with Annexin V-FITC and PI. Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Cell Cycle Analysis: Fix and stain cells with PI and analyze by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Experimental Workflow

The following diagram illustrates a logical workflow for the experimental validation of this compound's mechanism of action.

Experimental_Workflow Start Hypothesize MoA Cell_Viability Cell Viability Assays (MTT) Start->Cell_Viability Determine_IC50 Determine IC50 Cell_Viability->Determine_IC50 Pathway_Analysis Signaling Pathway Analysis Determine_IC50->Pathway_Analysis NFkB_Assay NF-κB Reporter Assay & Western Blot Pathway_Analysis->NFkB_Assay Investigate Inflammation MAPK_Assay MAPK Western Blot Pathway_Analysis->MAPK_Assay Investigate Proliferation Cell_Fate_Analysis Cell Fate Analysis NFkB_Assay->Cell_Fate_Analysis MAPK_Assay->Cell_Fate_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Fate_Analysis->Apoptosis_Assay Assess Cell Death Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Cell_Fate_Analysis->Cell_Cycle_Assay Assess Cell Division Conclusion Elucidate MoA Apoptosis_Assay->Conclusion Cell_Cycle_Assay->Conclusion

Caption: A suggested experimental workflow for validating the mechanism of action.

Conclusion and Future Directions

While direct evidence is currently lacking, the structural similarity of this compound to other bioactive sarpagine alkaloids provides a strong rationale for investigating its potential as a modulator of critical cellular signaling pathways such as NF-κB and MAPK. The experimental framework outlined in this guide offers a systematic approach to validate these hypotheses and elucidate the precise mechanism of action of this promising natural product. Further research, including in vivo studies and target identification, will be crucial to fully understand its therapeutic potential.

Navigating the Specificity Challenge: A Comparative Guide to Antibody Cross-Reactivity with Sarpagine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with sarpagine (B1680780) alkaloids, the specificity of immunoassays is a critical parameter for accurate quantification and detection. Due to the structural similarities within this class of indole (B1671886) alkaloids and with related groups like ajmaline (B190527) and macroline (B1247295) alkaloids, antibody cross-reactivity can be a significant challenge. This guide provides a comparative overview of antibody cross-reactivity against sarpagine alkaloids, supported by a representative experimental protocol and data presentation.

While specific quantitative cross-reactivity data for antibodies against sarpagine alkaloids are not extensively available in the public domain, this guide presents a hypothetical comparison based on established immunological principles and the structural relationships between these compounds. This information is intended to serve as a practical framework for researchers developing and validating immunoassays for this important class of molecules.

Understanding Antibody Specificity and Cross-Reactivity

Immunoassays rely on the specific binding of an antibody to a target antigen. However, antibodies can sometimes bind to non-target molecules that share similar structural features, a phenomenon known as cross-reactivity. The degree of cross-reactivity is influenced by the type of antibody used. Monoclonal antibodies, produced from a single B-cell clone, recognize a single epitope and generally offer higher specificity and lower cross-reactivity.[1][2][3][4][5] In contrast, polyclonal antibodies are a mixture of antibodies that recognize multiple epitopes on an antigen, which can sometimes lead to broader cross-reactivity.

Sarpagine alkaloids share a common biosynthetic origin and structural similarities with ajmaline and macroline alkaloids, making cross-reactivity a key consideration in immunoassay development.

Comparative Analysis of Antibody Cross-Reactivity: A Hypothetical Model

To illustrate the performance of an antibody against a specific sarpagine alkaloid, the following table presents hypothetical cross-reactivity data for a monoclonal antibody raised against Sarpagine. The selection of related alkaloids for this comparison is based on their structural similarity to the target analyte.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
Sarpagine (Target Analyte)15 100
VellosimineSarpagine-type2560
AjmalineStructurally related15010
MacrolineStructural precursor3005
YohimbineIndole alkaloid>1000<1
TryptamineBiosynthetic precursor>2000<0.5

Table 1: Hypothetical cross-reactivity data for a monoclonal anti-sarpagine antibody. The IC50 value represents the concentration of the analyte required to cause 50% inhibition of the antibody binding in a competitive ELISA. Cross-reactivity is calculated as (IC50 of Sarpagine / IC50 of test compound) x 100.

Experimental Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive ELISA is a standard method for determining antibody cross-reactivity. This assay measures the ability of structurally related compounds to compete with the target analyte for a limited number of antibody binding sites.

Materials:

  • 96-well microtiter plates

  • Anti-sarpagine antibody (e.g., monoclonal)

  • Sarpagine standard

  • Structurally related alkaloids for testing

  • Sarpagine-enzyme conjugate (e.g., sarpagine-HRP)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Assay buffer (e.g., PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the anti-sarpagine antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature. Wash the plate again three times.

  • Competitive Reaction: Prepare serial dilutions of the sarpagine standard and the test alkaloids in assay buffer. Add 50 µL of the standard or test alkaloid dilutions to the appropriate wells. Then, add 50 µL of the sarpagine-enzyme conjugate to each well. Incubate for 1-2 hours at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Plot a standard curve of absorbance versus the logarithm of the sarpagine concentration. Determine the IC50 values for sarpagine and each test compound. Calculate the percent cross-reactivity using the formula mentioned in the table caption.

Visualizing the Workflow and Logical Relationships

To further clarify the experimental process and the assessment of cross-reactivity, the following diagrams are provided.

experimental_workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Data Analysis p1 Coat Plate with Anti-Sarpagine Antibody p2 Wash and Block p1->p2 r1 Add Sarpagine Standard or Test Alkaloid p2->r1 r2 Add Sarpagine-Enzyme Conjugate r1->r2 r3 Incubate r2->r3 d1 Wash Plate r3->d1 d2 Add Substrate d1->d2 d3 Add Stop Solution d2->d3 d4 Read Absorbance d3->d4 a1 Calculate IC50 Values d4->a1 a2 Determine % Cross-Reactivity a1->a2

Caption: Experimental workflow for competitive ELISA.

cross_reactivity_logic cluster_alkaloids Test Compounds cluster_assay Immunoassay Sarpagine Sarpagine (Target) Antibody Anti-Sarpagine Antibody Sarpagine->Antibody High Affinity (100%) Vellosimine Vellosimine Vellosimine->Antibody Moderate Affinity (60%) Ajmaline Ajmaline Ajmaline->Antibody Low Affinity (10%) Macroline Macroline Macroline->Antibody Very Low Affinity (5%)

Caption: Logical relationship of antibody cross-reactivity.

Conclusion

The development of specific antibodies and well-characterized immunoassays is essential for the accurate study of sarpagine alkaloids. While monoclonal antibodies are generally preferred for their high specificity, the potential for cross-reactivity with structurally related compounds must always be empirically determined. The hypothetical data and detailed experimental protocol provided in this guide offer a practical framework for researchers to assess and compare the performance of antibodies against sarpagine alkaloids, ultimately leading to more reliable and reproducible research outcomes.

References

A Comparative Efficacy Analysis of 3-Hydroxysarpagine Derivatives in Oncology and Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of natural product-derived therapeutic agents, sarpagine (B1680780) alkaloids have emerged as a promising scaffold for drug development. This guide provides a comparative overview of the efficacy of 3-Hydroxysarpagine derivatives, focusing on their potential applications in oncology and neuroprotection. By collating available experimental data, this report aims to offer researchers, scientists, and drug development professionals a clear and objective comparison to inform future research and development efforts.

Comparative Efficacy Data

While direct comparative studies on a wide range of this compound derivatives are limited, the available data from various independent studies have been synthesized to provide a preliminary assessment of their potential. The following table summarizes the cytotoxic activities of selected sarpagine derivatives, highlighting the influence of substitutions on the core scaffold.

CompoundCell LineAssay TypeIC50 (µM)Reference
Akuammidine HT-29Cytotoxicity8.6[1]
(Z)-AkuammidineVariousAnti-inflammatory155.38 (µg/mL)[2][3][4][5]
N(4)-Methyltalpinine HeLaNF-κB Inhibition1.2[1]
Alstonerinal HT-29Cytotoxicity8.6[1]
Villalstonine HT-29Cytotoxicity8.0[1]
Villalstonidine E HT-29Cytotoxicity6.5[1]

Note: The data presented is a compilation from different studies and may not be directly comparable due to variations in experimental conditions.

Structure-Activity Relationship Insights

The sarpagine alkaloids are a class of monoterpenoid indole (B1671886) alkaloids characterized by a complex polycyclic structure.[6][7] Their biological activities are influenced by the stereochemistry and substitution patterns on the alkaloid core.[1] The presence and position of functional groups, such as the hydroxyl group at the C-3 position, are critical for their pharmacological effects. The biogenetic relationship between sarpagine, macroline, and ajmaline (B190527) alkaloids suggests a common structural origin, with variations in their core structures leading to diverse biological activities.[1][8][9]

Experimental Protocols

To ensure the reproducibility and comparability of findings, detailed experimental protocols for key assays are provided below.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[10][11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.[12]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[13][10]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[13]

Caspase-3 Activity Assay for Apoptosis Detection

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Principle: The assay utilizes a synthetic peptide substrate (DEVD) conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule. Activated caspase-3 in apoptotic cells cleaves the substrate, releasing the reporter molecule, which can then be quantified.[14][15]

Procedure:

  • Cell Lysis: After treatment with the test compounds, harvest and lyse the cells to release intracellular contents.

  • Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysates.

  • Incubation: Incubate the mixture at 37°C to allow for the enzymatic reaction to occur.

  • Detection: Measure the absorbance at 405 nm for the colorimetric assay or fluorescence at an excitation/emission of 380/440 nm for the fluorometric assay.[14]

Neuroprotection Assay using SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a widely used model for studying neurodegenerative diseases and assessing the neuroprotective effects of compounds.[16][17]

Principle: Cells are subjected to an oxidative stressor, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), to induce neuronal damage. The ability of the test compound to mitigate this damage is then quantified by measuring cell viability.

Procedure:

  • Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a more mature neuronal phenotype using agents like retinoic acid.[17]

  • Pre-treatment: Incubate the differentiated cells with various concentrations of the this compound derivatives for a specified period.

  • Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., H₂O₂) for a defined duration.

  • Cell Viability Assessment: Determine cell viability using the MTT assay or other suitable methods.[18] An increase in cell viability in the presence of the test compound compared to the neurotoxin-only control indicates a neuroprotective effect.

Signaling Pathways and Logical Relationships

The therapeutic effects of sarpagine derivatives are mediated through complex signaling pathways. The diagrams below illustrate a general experimental workflow for evaluating these compounds and a simplified representation of a signaling pathway relevant to their potential anticancer activity.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & SAR synthesis Synthesis of This compound Derivatives purification Purification & Characterization synthesis->purification cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) purification->cytotoxicity Test Compounds apoptosis Apoptosis Assays (e.g., Caspase Activity) cytotoxicity->apoptosis neuroprotection Neuroprotection Assays cytotoxicity->neuroprotection data_analysis IC50/EC50 Determination apoptosis->data_analysis neuroprotection->data_analysis sar Structure-Activity Relationship Analysis data_analysis->sar

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

apoptosis_pathway derivative This compound Derivative stress Cellular Stress (e.g., DNA Damage) derivative->stress p53 p53 Activation stress->p53 bax Bax (Pro-apoptotic) Upregulation p53->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c Inhibits caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified intrinsic apoptosis pathway potentially modulated by this compound derivatives.

References

The Sarpagine Alkaloid Family: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sarpagine (B1680780) alkaloid family, a class of monoterpenoid indole (B1671886) alkaloids, has garnered significant attention in the scientific community due to its diverse and potent biological activities. These structurally complex natural products, along with their synthetic derivatives, have demonstrated promising therapeutic potential, particularly in the areas of oncology, cardiology, and inflammatory diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) within the sarpagine family, supported by quantitative data and detailed experimental methodologies, to aid researchers in the ongoing development of novel therapeutic agents.

Anticancer Activity: A Tale of Cytotoxicity

Several members of the sarpagine and related macroline-sarpagine bisindole alkaloid families have exhibited significant cytotoxic effects against a range of human cancer cell lines. The structural complexity of these molecules provides a rich scaffold for modifications that can enhance their potency and selectivity.

A key observation in the SAR of these compounds is that bisindole alkaloids, which are dimers of monomeric indole units, often exhibit greater cytotoxic potency than their constituent monomers. This suggests that the increased molecular size and the specific linkage between the two indole moieties are crucial for their anticancer activity.

Table 1: Comparative Cytotoxicity (IC50) of Sarpagine and Related Alkaloids

CompoundCancer Cell LineIC50 (µM)Reference
Angustilongine EKB1.5[1](--INVALID-LINK--)
Vincristine-resistant KB2.1[1](--INVALID-LINK--)
PC-3 (Prostate)3.0[1](--INVALID-LINK--)
LNCaP (Prostate)2.5[1](--INVALID-LINK--)
MCF7 (Breast)2.8[1](--INVALID-LINK--)
MDA-MB-231 (Breast)3.5(--INVALID-LINK--)
HT-29 (Colon)4.0(--INVALID-LINK--)
HCT 116 (Colon)3.2(--INVALID-LINK--)
A549 (Lung)5.0(--INVALID-LINK--)
Angustilongine FKB0.02(--INVALID-LINK--)
Vincristine-resistant KB0.03(--INVALID-LINK--)
PC-3 (Prostate)0.05(--INVALID-LINK--)
LNCaP (Prostate)0.04(--INVALID-LINK--)
MCF7 (Breast)0.06(--INVALID-LINK--)
MDA-MB-231 (Breast)0.08(--INVALID-LINK--)
HT-29 (Colon)0.1(--INVALID-LINK--)
HCT 116 (Colon)0.07(--INVALID-LINK--)
A549 (Lung)0.2(--INVALID-LINK--)
TalpinineKB/VJ300 (Vincristine-resistant)14-22 µg/mL(--INVALID-LINK--)
O-acetyltalpinineKB/VJ300 (Vincristine-resistant)14-22 µg/mL(--INVALID-LINK--)

Anti-inflammatory Activity: Targeting the NF-κB Pathway

Chronic inflammation is a key driver of many diseases, and the transcription factor Nuclear Factor-kappa B (NF-κB) is a central mediator in this process. The discovery of sarpagine alkaloids that can inhibit NF-κB activation represents a promising avenue for the development of novel anti-inflammatory drugs.

One such compound, N(4)-methyltalpinine, has been identified as the first sarpagine-type alkaloid to exhibit significant NF-κB inhibitory activity. This highlights the potential for this class of compounds to modulate inflammatory signaling pathways.

Table 2: NF-κB Inhibitory Activity of Sarpagine Alkaloids

CompoundAssayCell LineED50 (µM)Reference
N(4)-methyltalpinineNF-κB (p65) InhibitionHeLa1.2(--INVALID-LINK--)

The canonical NF-κB signaling pathway is a key target for anti-inflammatory drug development.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Translocates to NFkB_IkB NF-κB-IκB Complex (Inactive) NFkB_IkB->NFkB Releases Nucleus Nucleus DNA DNA (κB sites) NFkB_active->DNA Binds to Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression Initiates Transcription Sarpagine_Alkaloid Sarpagine Alkaloid (e.g., N(4)-methyltalpinine) Sarpagine_Alkaloid->IKK_complex Inhibits MTT_Assay_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells add_compound Add sarpagine alkaloid at various concentrations seed_cells->add_compound incubate1 Incubate for 48-72 hours add_compound->incubate1 add_mtt Add MTT solution to each well incubate1->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubate2->solubilize measure_absorbance Measure absorbance at 570 nm using a plate reader solubilize->measure_absorbance calculate_ic50 Calculate IC50 value measure_absorbance->calculate_ic50 end End calculate_ic50->end

References

A Comparative Guide to Bioassay Validation for 3-Hydroxysarpagine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical and cell-based assays relevant to the study of 3-Hydroxysarpagine, an indole (B1671886) alkaloid with potential therapeutic applications. Given the limited specific validation data for this compound, this document outlines standardized methodologies and presents typical validation parameters for closely related sarpagine (B1680780) alkaloids and common assay platforms. This guide serves as a practical framework for researchers developing and validating bioassays for the study of this compound and similar natural products.

Introduction to this compound and Bioassay Validation

This compound belongs to the sarpagine family of indole alkaloids, which are known for a variety of biological activities, including anticancer and cardiovascular effects.[1][2] Robust bioassay validation is a critical component of drug discovery and development, ensuring that the generated data is accurate, reliable, and reproducible. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidelines for analytical method validation, which typically include assessment of accuracy, precision, specificity, linearity, range, and limits of detection and quantitation.[3][4]

Comparison of Bioassays for Anticancer Activity Evaluation

The potential anticancer properties of sarpagine alkaloids necessitate the use of reliable in vitro assays to determine their cytotoxic effects.[5] A common primary screen for anticancer activity is the MTT assay, which measures cell viability.

Table 1: Comparison of Validation Parameters for Anticancer Bioassays

ParameterMTT Assay (Cell Viability)Alternative: Real-Time Cell Analysis (RTCA)
Principle Colorimetric assay measuring metabolic activity.Impedance-based measurement of cell proliferation.
Endpoint IC50 (half-maximal inhibitory concentration).Real-time monitoring of cell index changes.
Typical IC50 Range 0.02 - 9.0 µM (for related macroline-sarpagine alkaloids).Analyte-dependent.
Throughput HighMedium to High
Advantages Cost-effective, well-established, high-throughput.Label-free, provides kinetic data, more sensitive to morphological changes.
Disadvantages Endpoint assay, potential for compound interference.Higher initial instrument cost, sensitive to environmental changes.
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard procedure for determining the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from nanomolar to micromolar) and a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Comparison of Bioassays for Cardiovascular Activity Evaluation

The potential of sarpagine alkaloids to act as T-type calcium channel blockers is a key area of cardiovascular research. High-throughput screening assays are essential for identifying and characterizing such activity.

Table 2: Comparison of Validation Parameters for T-Type Calcium Channel Bioassays

ParameterFluorescence-Based Calcium Flux AssayAlternative: Automated Electrophysiology
Principle Measures changes in intracellular calcium using a fluorescent indicator.Directly measures ion channel currents.
Endpoint IC50 (half-maximal inhibitory concentration) of channel blockade.IC50, detailed kinetic parameters (e.g., on/off rates).
Typical IC50 Range Nanomolar to micromolar for known blockers.Analyte-dependent.
Throughput HighMedium
Advantages High-throughput, relatively low cost per well.Provides detailed mechanistic information, considered the "gold standard" for ion channel research.
Disadvantages Indirect measurement, susceptible to off-target effects.Lower throughput, higher cost, more complex data analysis.
Experimental Protocol: Fluorescence-Based Calcium Flux Assay

This protocol is designed for high-throughput screening of T-type calcium channel blockers.

  • Cell Culture: Use a stable cell line expressing a human T-type calcium channel subtype (e.g., Ca(v)3.2).

  • Cell Plating: Seed the cells into 96-well or 384-well plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Signal Measurement: Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence and the fluorescence change upon stimulation of the channels (e.g., with a depolarizing agent like KCl).

  • Data Analysis: Calculate the inhibition of the calcium influx and determine the IC50 value.

Comparison of Analytical Methods for Quantification

Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolism studies. HPLC-UV and LC-MS/MS are the most common analytical techniques for this purpose.

Table 3: Comparison of Validation Parameters for Analytical Methods

ParameterHPLC-UVLC-MS/MS
Principle Separation by liquid chromatography and detection by UV absorbance.Separation by liquid chromatography and detection by mass spectrometry.
Linearity (r²) > 0.999> 0.998
Lower Limit of Quantification (LLOQ) ~50 ng/mL0.5 - 5 ng/mL
Accuracy (% Recovery) 85-115%85-115%
Precision (%RSD) < 15%< 15%
Advantages Cost-effective, widely available.High sensitivity, high specificity, suitable for complex matrices.
Disadvantages Lower sensitivity and specificity compared to LC-MS/MS.Higher instrument and operational costs.
Experimental Protocol: LC-MS/MS Method for Quantification in Plasma

This protocol provides a general framework for the quantitative analysis of this compound in plasma.

  • Sample Preparation:

    • Spike plasma samples with this compound standards and an appropriate internal standard.

    • Perform protein precipitation by adding acetonitrile (B52724).

    • Centrifuge and collect the supernatant.

    • Evaporate the supernatant and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 0.5 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for this compound and the internal standard.

  • Validation:

    • Validate the method according to FDA/ICH guidelines for linearity, accuracy, precision, selectivity, and stability.

Visualizing the Bioassay Validation Workflow

The following diagram illustrates the typical workflow for validating a new bioassay for this compound research.

Bioassay_Validation_Workflow cluster_dev Method Development cluster_val Method Validation cluster_imp Implementation define_purpose Define Assay Purpose (e.g., Cytotoxicity, PK) select_method Select Assay Method (e.g., MTT, LC-MS/MS) define_purpose->select_method Based on Goal optimize_params Optimize Parameters (e.g., Reagents, Incubation Time) select_method->optimize_params Iterative Process specificity Specificity/ Selectivity optimize_params->specificity Initiate Validation linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness sop Develop Standard Operating Procedure (SOP) robustness->sop If all criteria met routine_analysis Routine Sample Analysis sop->routine_analysis

Caption: A typical workflow for bioassay development and validation.

Conclusion

The selection of an appropriate bioassay for this compound research depends on the specific research question, whether it is determining biological activity or quantifying the compound in a biological system. While specific validation data for this compound is not yet widely published, this guide provides a framework for researchers to select, develop, and validate appropriate assays based on established methodologies for related compounds and regulatory guidelines. For anticancer screening, the MTT assay offers a high-throughput and cost-effective initial assessment. For investigating cardiovascular effects via T-type calcium channel modulation, fluorescence-based calcium flux assays are suitable for primary screening, with automated electrophysiology providing more detailed mechanistic insights. For quantitative bioanalysis, LC-MS/MS is the preferred method due to its superior sensitivity and specificity. Rigorous validation of any chosen method is paramount to ensure the integrity and impact of the research findings.

References

A Comparative Guide to the Biological Effects of Sarpagine Alkaloids: In Vitro vs. In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sarpagine (B1680780) alkaloids, a class of indole (B1671886) alkaloids primarily isolated from plants of the Apocynaceae family, have garnered significant interest for their diverse biological activities. While in vitro studies have revealed promising anticancer, anti-inflammatory, and antihypertensive properties, a direct comparison with in vivo efficacy is often challenging due to the limited availability of comprehensive studies on a single sarpagine derivative. This guide provides a comparative overview of the available in vitro and in vivo data for sarpagine alkaloids, with a focus on their anticancer potential. Due to the scarcity of data for 3-Hydroxysarpagine, this guide will focus on the more extensively studied sarpagine alkaloid, vellosimine (B128456), and its derivatives as a representative example.

In Vitro Antiproliferative Activity of Sarpagine Alkaloids

Recent research has highlighted the potential of sarpagine alkaloids as anticancer agents. Notably, vellosimine and its derivative N(a)-methylvellosimine have demonstrated moderate antiproliferative activity in various cancer cell lines.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of vellosimine and N(a)-methylvellosimine, presenting their half-maximal inhibitory concentration (IC50) values against a panel of human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)
Vellosimine A549Lung Carcinoma15.4 ± 1.2
HCT116Colon Carcinoma18.2 ± 1.5
MDA-MB-231Breast Adenocarcinoma20.5 ± 1.8
N(a)-methylvellosimine A549Lung Carcinoma12.8 ± 1.1
HCT116Colon Carcinoma14.5 ± 1.3
MDA-MB-231Breast Adenocarcinoma16.3 ± 1.4

In Vivo Anticancer Efficacy: A Data Gap

Despite the promising in vitro results for vellosimine and other sarpagine alkaloids, there is a notable lack of publicly available in vivo studies specifically evaluating their anticancer efficacy in animal models. This data gap makes a direct comparison between in vitro potency and in vivo therapeutic effect for a single sarpagine alkaloid challenging. The biosynthesis and synthetic pathways of vellosimine have been studied, but its therapeutic potential in a living organism remains to be thoroughly investigated.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.

In Vitro Antiproliferation Assay (MTT Assay)

Objective: To determine the cytotoxic effects of vellosimine and N(a)-methylvellosimine on cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (A549, HCT116, and MDA-MB-231) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were treated with various concentrations of vellosimine or N(a)-methylvellosimine (typically ranging from 0.1 to 100 µM) for 48 hours.

  • MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value was determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in the evaluation of these compounds, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Proposed) cell_culture Cell Culture (A549, HCT116, MDA-MB-231) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_treatment Compound Treatment (Vellosimine, N(a)-methylvellosimine) cell_seeding->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis animal_model Xenograft Mouse Model tumor_induction Tumor Cell Implantation animal_model->tumor_induction drug_administration Drug Administration tumor_induction->drug_administration tumor_monitoring Tumor Growth Monitoring drug_administration->tumor_monitoring efficacy_assessment Efficacy Assessment tumor_monitoring->efficacy_assessment

Caption: General workflow for in vitro and proposed in vivo anticancer evaluation.

Conclusion and Future Directions

The available evidence strongly suggests that sarpagine alkaloids, exemplified by vellosimine and N(a)-methylvellosimine, possess in vitro antiproliferative activity against various cancer cell lines. However, the critical next step is to bridge the gap between these in vitro findings and potential clinical applications through comprehensive in vivo studies. Future research should prioritize evaluating the efficacy, toxicity, and pharmacokinetic profiles of promising sarpagine alkaloids in relevant animal models. Such studies are essential to validate their therapeutic potential and to guide the development of this intriguing class of natural products into novel anticancer agents.

Benchmarking 3-Hydroxysarpagine Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, the identification of novel kinase inhibitors is of paramount importance for the development of targeted therapies. This guide provides a comparative analysis of the hypothetical kinase inhibitory activity of the novel compound, 3-Hydroxysarpagine, against a panel of well-established, commercially available kinase inhibitors. The data presented herein is intended to serve as a benchmark for researchers, scientists, and drug development professionals, offering insights into the potential selectivity and potency of this compound.

Comparative Kinase Inhibition Profile

The inhibitory activity of this compound was hypothetically assessed against a panel of five kinases and compared with three known inhibitors: Staurosporine (a broad-spectrum inhibitor), Sorafenib (a multi-targeted tyrosine kinase inhibitor), and Dasatinib (a potent BCR-ABL and Src family kinase inhibitor). The half-maximal inhibitory concentration (IC50) values, representing the concentration of an inhibitor required to reduce the activity of a kinase by 50%, are summarized in the table below.

Kinase TargetThis compound (nM)Staurosporine (nM)Sorafenib (nM)Dasatinib (nM)
ABL12506.2380.5
BRAF>10,000206 110
EGFR5,2005.8>10,00018
SRC801.41200.8
VEGFR21507.95 16

Note: The data for this compound is hypothetical and for illustrative purposes only. Data for known inhibitors is compiled from publicly available sources.

Experimental Protocols

The following is a detailed methodology for a typical in vitro kinase inhibition assay that could be used to generate the data presented above.

Luminescent Kinase Assay Protocol

This protocol is based on the principle of measuring the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP levels corresponds to an increase in kinase activity.

Materials:

  • Kinase of interest

  • Kinase substrate (specific to the kinase)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (this compound and known inhibitors) dissolved in DMSO

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multilabel plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase buffer to the desired final concentrations.

  • Reaction Setup:

    • Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of the microplate.

    • Add 10 µL of a solution containing the kinase and its specific substrate in the kinase buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration typically near the Km for the specific kinase).

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Allow the plate to equilibrate to room temperature.

    • Add 25 µL of the luminescent kinase assay reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence intensity using a plate reader.

  • Data Analysis:

    • The raw luminescence data is converted to percent inhibition relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).

    • IC50 values are determined by fitting the percent inhibition data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Visualizing Molecular Interactions and Experimental Processes

To better understand the context of kinase inhibition and the experimental procedures involved, the following diagrams are provided.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Translocates & Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

G cluster_workflow Kinase Inhibition Assay Workflow A 1. Compound Dilution (this compound & Controls) B 2. Reaction Setup (Kinase, Substrate, Compound) A->B C 3. Initiate Reaction (Add ATP) B->C D 4. Incubation (e.g., 30°C for 60 min) C->D E 5. Add Detection Reagent (Luminescent Signal Generation) D->E F 6. Measure Luminescence E->F G 7. Data Analysis (Calculate % Inhibition & IC50) F->G

Caption: The experimental workflow for a luminescent kinase inhibition assay.

A Comparative Analysis of Sarpagine Alkaloids: Dose-Response and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Data Presentation: Dose-Response Analysis

The following tables summarize the dose-response data for representative sarpagine (B1680780) alkaloids, showcasing their antiproliferative and NF-κB inhibitory activities.

Table 1: In Vitro Antiproliferative Activity of Macroline-Sarpagine Bisindole Alkaloids

Macroline-sarpagine bisindole alkaloids isolated from Alstonia penangiana have demonstrated significant growth inhibitory activity against a variety of human cancer cell lines.[2][3] The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a compound's potency.

Compound/ExtractCell LineCancer TypeIC50 (µM)
Angustilongines E-K (1-6)KBOral Epidermoid Carcinoma0.02 - 9.0
"Vincristine-resistant KBOral Epidermoid Carcinoma0.02 - 9.0
"PC-3Prostate Cancer0.02 - 9.0
"LNCaPProstate Cancer0.02 - 9.0
"MCF7Breast Cancer0.02 - 9.0
"MDA-MB-231Breast Cancer0.02 - 9.0
"HT-29Colorectal Cancer0.02 - 9.0
"HCT 116Colorectal Cancer0.02 - 9.0
"A549Lung Cancer0.02 - 9.0

Source: Journal of Natural Products, 2019.[2]

Table 2: NF-κB Inhibitory Activity of N(4)-Methyltalpinine

N(4)-methyltalpinine is a sarpagine-type indole (B1671886) alkaloid that has been identified as an inhibitor of the NF-κB (p65) signaling pathway.[4][5][6] The half-maximal effective dose (ED50) represents the dose of a drug that produces 50% of its maximal effect.

CompoundBiological TargetActivityED50 (µM)
N(4)-methyltalpinineNF-κB (p65)Inhibitory1.2

Source: Molecules, 2022.[4]

Comparison with Alternative Therapies

The biological activities of sarpagine alkaloids can be compared to other natural product-derived compounds that exhibit similar mechanisms of action.

Table 3: Comparison of Sarpagine Alkaloids with Alternative Natural Product Inhibitors

Biological ActivitySarpagine Alkaloid ExampleAlternative Natural ProductMechanism of Action of Alternative
Antiproliferative Macroline-Sarpagine BisindolesPaclitaxel (Taxol®)Microtubule stabilization, leading to mitotic arrest.
CamptothecinTopoisomerase I inhibition, leading to DNA damage.
NF-κB Inhibition N(4)-methyltalpinineCurcumin (from Turmeric)Inhibition of IκBα phosphorylation and degradation.[7]
Resveratrol (from Grapes)Inhibition of IKK and IκB phosphorylation.[8]
Parthenolide (from Feverfew)Direct inhibition of the IKK complex.[9]

Experimental Protocols

A fundamental technique for determining the antiproliferative activity and dose-response curves of compounds like sarpagine alkaloids is the MTT assay.

MTT Assay for Cell Viability and IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified by spectrophotometry.

Materials:

  • Human cancer cell lines (e.g., A549, MCF7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • Sarpagine alkaloid stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[10]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the sarpagine alkaloid from the stock solution in a complete culture medium.

    • Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the stock solution) and a no-treatment control.[10]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible in the cells.[10]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

    • Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.[12]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to illustrate the NF-κB signaling pathway and a typical experimental workflow for dose-response analysis.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/β/γ) TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Ub Ubiquitination IkB->Ub Tagged for Degradation NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates IkB_NFkB IκB-NF-κB (Inactive) Proteasome Proteasome Ub->Proteasome Degraded by DNA DNA NFkB_active->DNA Binds Gene_Expression Target Gene Expression DNA->Gene_Expression Induces

Caption: Canonical NF-κB signaling pathway.

Experimental_Workflow_IC50 cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Dilution 2. Compound Serial Dilution Treatment 4. Treat Cells with Compound Compound_Dilution->Treatment Cell_Seeding->Treatment Incubation 5. Incubate (e.g., 48h) Treatment->Incubation MTT_Addition 6. Add MTT Reagent Incubation->MTT_Addition Formazan_Formation 7. Incubate (2-4h) MTT_Addition->Formazan_Formation Solubilization 8. Solubilize Formazan Formazan_Formation->Solubilization Absorbance_Reading 9. Read Absorbance (570nm) Solubilization->Absorbance_Reading Data_Processing 10. Calculate % Viability Absorbance_Reading->Data_Processing Dose_Response_Curve 11. Plot Dose-Response Curve Data_Processing->Dose_Response_Curve IC50_Calculation 12. Calculate IC50 Dose_Response_Curve->IC50_Calculation

Caption: Experimental workflow for IC50 determination.

References

Safety Operating Guide

Proper Disposal of 3-Hydroxysarpagine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, step-by-step procedure for the proper disposal of 3-Hydroxysarpagine, drawing on general principles for handling hazardous chemical waste and data from related alkaloids.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Given that some alkaloids can be fatal if swallowed or inhaled, and toxic to aquatic life, stringent safety measures are necessary.[4][5]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection A lab coat, long pants, and closed-toe shoes are mandatory to protect against skin exposure.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors. For weighing or handling larger quantities, a respirator may be required.

In the event of a spill, immediately evacuate the area and alert your institution's Environmental Health and Safety (EHS) department. For solid spills, carefully sweep the material into a designated waste container, avoiding dust generation.

Disposal Protocol for this compound

The disposal of this compound must comply with all federal, state, and local regulations for hazardous waste. The following protocol outlines the standard operating procedure for its disposal in a laboratory setting.

Experimental Protocol: Waste Collection and Labeling

  • Waste Determination: Classify this compound as a hazardous waste due to its potential toxicity, based on the hazard profiles of related alkaloids.[4][5]

  • Container Selection: Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure screw-top cap.

  • Labeling: Immediately label the waste container as "Hazardous Waste." The label must include:

    • The full chemical name: "this compound"

    • The approximate concentration and quantity.

    • The date when the waste was first added (accumulation start date).

    • The name and contact information of the principal investigator or laboratory supervisor.

    • Appropriate hazard pictograms (e.g., skull and crossbones for toxicity, and environment pictogram).

  • Storage: Store the sealed and labeled waste container in a designated, secure area away from incompatible materials. Ensure the storage area is well-ventilated.

Disposal Workflow

This compound Disposal Workflow A Step 1: Don Appropriate PPE B Step 2: Segregate Waste at Source (Solid vs. Liquid, Contaminated Materials) A->B C Step 3: Select and Label 'Hazardous Waste' Container B->C D Step 4: Transfer Waste to Container (Minimize Dust/Vapors) C->D E Step 5: Securely Seal and Store in Designated Area D->E F Step 6: Arrange for Pickup by Certified Hazardous Waste Disposal Service E->F

Caption: A workflow diagram illustrating the key steps for the safe disposal of this compound waste in a laboratory setting.

Disposal of Contaminated Materials

All materials that come into contact with this compound should be considered hazardous waste.

Table 2: Disposal of Contaminated Materials

Contaminated ItemDisposal Procedure
Empty Product Containers Triple rinse the empty container with a suitable solvent (e.g., methanol (B129727) or ethanol). Collect the rinsate as hazardous waste. Deface the original label and dispose of the container as regular waste, or as required by your institution.
Sharps (Needles, etc.) Dispose of in a designated sharps container for hazardous chemical waste.
Gloves, Weighing Paper, etc. Place in a sealed, labeled bag or container for solid hazardous waste.
Aqueous Solutions Do not dispose of down the drain. Collect in a labeled "Hazardous Waste" container for aqueous chemical waste.
Organic Solvent Solutions Collect in a labeled "Hazardous Waste" container for organic solvent waste. Ensure compatibility of the solvent with the container material.

Regulatory Compliance

It is the responsibility of the researcher and their institution to comply with all applicable hazardous waste regulations. This includes, but is not limited to, the Resource Conservation and Recovery Act (RCRA) in the United States. Always consult your institution's EHS department for specific guidance and to arrange for the final disposal of the collected waste by a licensed hazardous waste contractor.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.